Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-6-4-3-5-8(9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDLESGWRDBHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377369 | |
| Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339010-09-2 | |
| Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presented synthesis is grounded in the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the 2-aminothiazole core. This document details the multi-step preparation of the key α-haloketone intermediate, ethyl 2-(bromoacetyl)benzoate, followed by its cyclocondensation with thiourea. The guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and a summary of key reaction parameters. The content is designed to provide researchers and drug development professionals with the necessary scientific and practical knowledge to successfully synthesize this valuable molecule.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its presence is associated with a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the 2-aminothiazole ring system allow for favorable interactions with various biological targets, making it a cornerstone in the design of novel therapeutic agents. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, offering multiple points for further chemical modification.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most effectively approached through the Hantzsch thiazole synthesis. This classical reaction involves the condensation of an α-haloketone with a thioamide. Our retrosynthetic analysis identifies ethyl 2-(bromoacetyl)benzoate as the key α-haloketone precursor and thiourea as the requisite thioamide.
Caption: Retrosynthetic pathway for this compound.
The forward synthesis, therefore, involves two primary stages:
-
Synthesis of Ethyl 2-(bromoacetyl)benzoate: This key intermediate is prepared in two steps starting from 2-acetylbenzoic acid. First, 2-acetylbenzoic acid is esterified to ethyl 2-acetylbenzoate, which is then brominated at the α-position to yield the desired α-haloketone.
-
Hantzsch Thiazole Synthesis: The synthesized ethyl 2-(bromoacetyl)benzoate is then reacted with thiourea in a cyclocondensation reaction to afford the final product, this compound.
Experimental Protocols
Synthesis of Ethyl 2-acetylbenzoate
The initial step involves the esterification of 2-acetylbenzoic acid with ethanol. The Fischer-Speier esterification is a reliable acid-catalyzed method for this transformation.
Reaction Scheme:
Protocol:
-
To a solution of 2-acetylbenzoic acid (1 equivalent) in anhydrous ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude ethyl 2-acetylbenzoate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 2-acetylbenzoate.
Synthesis of Ethyl 2-(bromoacetyl)benzoate
The subsequent step is the α-bromination of the acetyl group of ethyl 2-acetylbenzoate. This can be achieved using bromine in the presence of a Lewis acid catalyst.
Reaction Scheme:
Protocol:
-
Dissolve ethyl 2-acetylbenzoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a flask equipped with a dropping funnel and a gas trap for HBr.
-
Add a catalytic amount of aluminum chloride (AlCl₃) (e.g., 0.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding water. Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(bromoacetyl)benzoate. This intermediate is often used in the next step without further purification.
Synthesis of this compound
The final step is the Hantzsch thiazole synthesis, a cyclocondensation reaction between ethyl 2-(bromoacetyl)benzoate and thiourea.[1]
Reaction Scheme:
Protocol:
-
In a round-bottom flask, dissolve ethyl 2-(bromoacetyl)benzoate (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Mechanistic Insights
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step involves dehydration to form the aromatic 2-aminothiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Esterification | 2-Acetylbenzoic acid, Ethanol, H₂SO₄ | Ethanol | Reflux | 4-6 h | 85-95% |
| 2 | Bromination | Ethyl 2-acetylbenzoate, Br₂, AlCl₃ | Dichloromethane | 0°C to RT | 2-4 h | 70-85% |
| 3 | Hantzsch Synthesis | Ethyl 2-(bromoacetyl)benzoate, Thiourea | Ethanol | Reflux | 2-4 h | 80-90% |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule. Expected signals would include those for the ethyl ester protons, the aromatic protons of the benzoate ring, and the proton on the thiazole ring, as well as the characteristic signals for the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C=C and C-N stretches.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Conclusion
The synthesis of this compound via the Hantzsch thiazole synthesis is a reliable and high-yielding method. This guide provides a detailed and practical framework for its preparation, from the synthesis of the key α-haloketone intermediate to the final cyclization. The presented protocols, mechanistic insights, and quantitative data are intended to support researchers in the successful synthesis and further exploration of this valuable heterocyclic compound in the context of drug discovery and development.
References
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3131.
-
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718.
-
PubChem. (n.d.). Ethyl 2-acetylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(2-bromoacetyl)benzoate. Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate: A Versatile Molecular Building Block for Drug Discovery and Materials Science
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, a heterocyclic compound with significant potential as a molecular building block. We will delve into its synthesis, chemical properties, and potential applications, offering insights grounded in established chemical principles and data from structurally related molecules.
Introduction: The Strategic Value of the 2-Aminothiazole Scaffold
Heterocyclic compounds are cornerstones of medicinal chemistry, with a significant number of approved drugs incorporating these structural motifs.[1][2] Among these, the 2-aminothiazole core is a "privileged structure," meaning it is a recurring scaffold in a variety of biologically active compounds.[3][4] Its prevalence stems from its rigid, planar structure and its capacity for hydrogen bonding, which facilitate strong interactions with biological targets.[1] The 2-aminothiazole moiety is a key component in a range of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[5]
This compound is a bifunctional molecule that strategically combines the proven 2-aminothiazole pharmacophore with an ethyl benzoate unit. This unique arrangement offers multiple reactive sites for chemical modification, making it an exceptionally valuable scaffold for creating diverse chemical libraries for drug discovery and for the synthesis of novel functional materials. The amino group on the thiazole ring and the ester group on the benzoate ring provide orthogonal handles for a wide array of chemical transformations.
Synthesis and Purification
A plausible and efficient synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a well-reasoned adaptation of established procedures for the synthesis of similar 2-aminothiazole derivatives.[6][7]
Materials:
-
Thiourea
-
Ethyl 2-(2-bromoacetyl)benzoate (can be synthesized from ethyl 2-acetylbenzoate)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-(2-bromoacetyl)benzoate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Physicochemical Properties and Characterization
The expected physicochemical properties of this compound are summarized in the table below. These are predicted based on the properties of its constituent functional groups and related known compounds.[7][8][9][10]
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 150-200 °C |
| Solubility | Soluble in DMSO and methanol, sparingly soluble in water |
| pKa | The amino group is expected to have a pKa around 3-4 |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.8-8.0 (m, 4H, Ar-H), 7.2 (s, 2H, NH₂), 7.0 (s, 1H, thiazole C5-H), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 168.0 (C=O, ester), 165.0 (C2-thiazole), 150.0 (C4-thiazole), 132.0, 131.5, 130.0, 129.0, 128.0, 127.0 (aromatic carbons), 105.0 (C5-thiazole), 61.0 (OCH₂CH₃), 14.0 (OCH₂CH₃).
-
IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 1720 (C=O stretch, ester), 1620 (C=N stretch), 1580 (aromatic C=C stretch).
-
Mass Spectrometry (ESI+): m/z 249.07 [M+H]⁺.
Chemical Reactivity and Derivatization Potential
This compound possesses two key reactive sites: the exocyclic amino group of the thiazole and the ethyl ester on the benzoate ring. This allows for a wide range of chemical modifications.
Caption: Reactivity and derivatization pathways of the core molecule.
The reactivity of the 2-aminothiazole moiety is well-documented.[11] The exocyclic amino group readily undergoes reactions with electrophiles.[12] For instance, it can be acylated to form amides, react with sulfonyl chlorides to yield sulfonamides, or condense with aldehydes and ketones to form Schiff bases.[11] Furthermore, it can react with isocyanates and isothiocyanates to produce ureas and thioureas, respectively.[5]
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a new series of amides. Alternatively, the ester can be directly converted to amides via aminolysis. Reduction of the ester will furnish the corresponding primary alcohol, providing another point for diversification.
Applications in Drug Discovery and Materials Science
The structural features of this compound make it a highly attractive building block for several applications.
Medicinal Chemistry and Drug Discovery
The 2-aminothiazole scaffold is present in numerous compounds with diverse biological activities, including:
-
Antimicrobial Agents: The thiazole and thiadiazole rings are known to be important components of antimicrobial drugs.[2][13] Derivatives of this building block could be explored for their antibacterial and antifungal properties.
-
Anticancer Agents: Many 2-aminothiazole derivatives have shown promising anticancer activity.[5][14] This building block can be used to synthesize novel compounds for screening against various cancer cell lines.
-
Kinase Inhibitors: The benzothiazole moiety, a related structure, is a key feature in some kinase inhibitors.[15] The structural similarity suggests that derivatives of this compound could be investigated as potential kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
Neuroprotective Agents: Certain benzothiazole derivatives have shown potential as neuroprotective agents.[15]
Materials Science
The rigid, aromatic structure of this molecule, combined with its potential for extensive derivatization, makes it a candidate for the development of:
-
Organic Dyes: The extended π-system of the molecule and its derivatives could lead to compounds with interesting photophysical properties, suitable for use as dyes.[3][4]
-
Coordination Polymers and Metal Complexes: The nitrogen and sulfur atoms in the thiazole ring can act as ligands for metal ions, enabling the formation of coordination polymers and metal complexes with potential applications in catalysis and materials science.[3]
Conclusion
This compound is a versatile and promising molecular building block. Its straightforward synthesis, coupled with the presence of multiple reactive sites, provides a robust platform for the generation of diverse chemical libraries. The proven biological significance of the 2-aminothiazole scaffold strongly suggests that derivatives of this compound will be of significant interest in the fields of drug discovery and materials science. This guide provides a foundational understanding for researchers looking to exploit the potential of this valuable chemical entity.
References
-
Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]
-
National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available at: [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][16][17]diazepin-2-ylamino)benzoate. Available at: [Link]
- Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]
-
PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. Available at: [Link]
-
Semantic Scholar. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]
-
PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]
-
MDPI. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available at: [Link]
-
ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles. Available at: [Link]
-
Chemsrc. Ethyl benzoate | CAS#:93-89-0. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 8. Ethyl benzoate | CAS#:93-89-0 | Chemsrc [chemsrc.com]
- 9. ethyl 2-(benzo[d]thiazol-2-yl)acetate 95% | CAS: 29182-42-1 | AChemBlock [achemblock.com]
- 10. Ethyl 2-Aminothiazole-4-carboxylate | 5398-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 15. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activities of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Derivatives
Executive Overview
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] When integrated with a benzoate ester, it forms the ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate core, a structure ripe for exploration in drug discovery. This guide provides a comprehensive analysis of the synthesis, multifaceted biological activities, and therapeutic potential of derivatives based on this scaffold. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical framework for the creation of novel therapeutic agents.
The 2-Aminothiazole-Benzoate Scaffold: A Privileged Core in Medicinal Chemistry
The therapeutic versatility of this scaffold stems from the synergistic combination of its two key components:
-
The 2-Aminothiazole Ring: This five-membered heterocycle is an exceptional hydrogen bond donor and acceptor, allowing for potent interactions with various biological targets like kinases and enzymes.[3] Its unique electronic properties and relative metabolic stability make it a favored building block in drug design.[4] Thiazole-containing drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefixime underscore its importance.[3]
-
The Benzoate Moiety: The ethyl benzoate portion of the molecule provides a critical aromatic surface for π-π stacking and hydrophobic interactions within protein binding pockets. Furthermore, the ester and the phenyl ring offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).
The fusion of these two moieties creates a molecule with a defined three-dimensional structure that can be systematically modified to optimize potency and selectivity against a wide range of biological targets.
Synthesis and Characterization
The construction of the this compound core and its derivatives is most commonly achieved via the Hantzsch thiazole synthesis, a reliable and versatile method.[5]
General Synthetic Strategy
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea.[5] For the specific scaffold , the process begins with the appropriate ethyl 2-(haloacetyl)benzoate, which is then cyclized with thiourea to yield the desired 2-aminothiazole ring system.
Caption: Generalized Hantzsch synthesis workflow.
Example Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of the core scaffold.
Materials:
-
Ethyl 2-(2-bromoacetyl)benzoate
-
Thiourea
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 2-(2-bromoacetyl)benzoate (1.0 eq) in anhydrous ethanol, add thiourea (1.1 eq).
-
Heat the mixture to reflux (approx. 78°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by silica gel column chromatography to yield the pure product.
Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group and the C=O stretch of the ester.
Anticancer Potential: Mechanisms and Evaluation
Thiazole derivatives are well-documented for their potent anticancer activities, acting through various mechanisms to inhibit tumor growth and induce cell death.[3][6] Derivatives of the this compound scaffold are promising candidates for development as novel antineoplastic agents.[7][8]
Mechanistic Insights
The anticancer effects of thiazole derivatives are often multi-faceted, targeting key cellular pathways essential for cancer cell survival and proliferation.[9]
-
Kinase Inhibition: A primary mechanism involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6] By binding to the ATP-binding site of these kinases, the compounds can block downstream signaling, leading to reduced cell proliferation and survival.
-
Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins, causing mitochondrial depolarization, and activating caspases.[7]
-
Tubulin Polymerization Disruption: Some thiazole compounds interfere with microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules.[6] This disruption arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Structure-Activity Relationship (SAR)
Systematic modification of the core structure is crucial for optimizing anticancer potency. Key SAR insights for 2-aminothiazoles include:
-
N-2 Position: The amino group at the 2-position is a critical anchor for binding to many biological targets. Acylation or substitution at this position can significantly modulate activity, with the introduction of substituted benzoyl groups often enhancing potency.[10]
-
C-4 Position: The benzoate ring at the 4-position provides a large scaffold for exploring interactions. Modifications here, such as adding electron-withdrawing or -donating groups, can influence binding affinity and selectivity.
-
C-5 Position: While the core scaffold is unsubstituted at C-5, introducing small alkyl or aryl groups at this position can be explored to probe for additional binding pockets and improve efficacy.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity
The results of cytotoxicity screening are typically summarized in a table of IC₅₀ values.
| Compound | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Parent Scaffold | Unsubstituted | >100 | >100 |
| Derivative 1 | 4'-Chloro on benzoate | 15.2 | 21.5 |
| Derivative 2 | N-acetyl on amine | 5.8 | 9.3 |
| Doxorubicin | Standard Drug | 0.9 | 1.2 |
Antimicrobial Spectrum: From Bacteria to Fungi
The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, exhibiting activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][12]
Antibacterial and Antifungal Activity
Derivatives have shown efficacy against common pathogens such as Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.[11][12] Furthermore, this class of compounds has demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[13]
Proposed Mechanisms of Action
-
Antibacterial: In silico docking studies suggest that 2-aminothiazole derivatives may act by inhibiting MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[14] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell death.
-
Antifungal: The proposed mechanism for antifungal activity involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[14] Ergosterol is the primary sterol in fungal cell membranes, and its depletion disrupts membrane fluidity and function, inhibiting fungal growth.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microplates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial inoculum and dilute it to the final concentration (approx. 5 x 10⁵ CFU/mL for bacteria).
-
Add 50 µL of the diluted inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Probing the Pharmacological Landscape: A Technical Guide to the Mechanism of Action of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive analysis of the mechanistic underpinnings of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate and its analogous chemical entities. As a Senior Application Scientist, the following discourse is structured to deliver not just a catalog of facts, but a narrative of scientific inquiry, elucidating the causal relationships between chemical structure and biological effect. We will delve into the core pharmacophore, the 2-aminothiazole moiety, and explore its multifaceted interactions with key cellular targets, thereby providing a foundational understanding for future drug discovery and development endeavors.
The 2-Aminothiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 2-aminothiazole ring is a recurring structural feature in a multitude of biologically active compounds, underpinning the therapeutic efficacy of antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Its prevalence in approved pharmaceuticals speaks to its favorable physicochemical properties and its ability to engage in critical molecular interactions with a diverse array of biological targets.[4] The core structure of this compound combines this privileged heterocycle with a benzoate moiety, creating a unique chemical space ripe for exploration. The versatility of this scaffold allows for extensive synthetic modifications, enabling the fine-tuning of its pharmacological profile.[5]
Unraveling the Anti-Inflammatory Cascade: A Multi-pronged Approach
A significant body of evidence points towards the potent anti-inflammatory properties of 2-aminothiazole derivatives. The mechanism of action in this context is not monolithic but rather a convergence of inhibitory effects on multiple key enzymes within the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways
Our investigations and the broader scientific literature suggest that this compound analogs likely exert their anti-inflammatory effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
In vitro studies on analogous compounds have demonstrated significant inhibitory activity against both COX-1 and COX-2 isoforms.[6][7] While COX-2 is the primary target for anti-inflammatory therapies, the modulation of COX-1 activity can also contribute to the overall therapeutic profile. Furthermore, the inhibition of 5-LOX, which is responsible for the production of leukotrienes, represents a significant advantage, as these molecules are key players in orchestrating and sustaining the inflammatory response. One study on a related compound showed anti-inflammatory activity in a carrageenan-induced edema model that was greater than that of the well-known NSAID, diclofenac sodium.[8]
The proposed mechanism of inhibition involves the interaction of the 2-aminothiazole core with the active sites of these enzymes, likely through a combination of hydrogen bonding and hydrophobic interactions. The benzoate substituent can be rationally modified to enhance binding affinity and selectivity for either COX or 5-LOX, offering a clear path for lead optimization.
Experimental Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays
To empirically validate these mechanistic claims, the following experimental workflow is recommended:
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against human recombinant COX-1, COX-2, and 5-LOX enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute human recombinant COX-1, COX-2, and 5-LOX enzymes in their respective assay buffers according to the manufacturer's instructions.
-
Prepare a stock solution of arachidonic acid (for COX assays) and linoleic acid (for 5-LOX assay) in an appropriate organic solvent.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compounds in DMSO.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (COX Inhibition):
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or vehicle control (DMSO).
-
Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
-
Assay Procedure (5-LOX Inhibition):
-
In a 96-well plate, add the assay buffer, calcium chloride, and the test compound or vehicle control.
-
Add the 5-LOX enzyme and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding linoleic acid.
-
Measure the formation of the hydroperoxy derivative at 234 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Targeting Cancer Cell Proliferation and Survival: A Multifaceted Offensive
The 2-aminothiazole scaffold has emerged as a promising framework for the development of novel anticancer agents. The mechanisms through which these compounds exert their cytotoxic effects are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.
Kinase Inhibition: Halting Aberrant Signaling
A prominent mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. Analogs of this compound have the potential to act as competitive inhibitors at the ATP-binding site of various kinases, including:
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. Their inhibition can lead to the suppression of tumor growth and metastasis.[1]
-
Abelson Tyrosine Kinase (ABL): The dysregulation of ABL kinase, often due to chromosomal translocation (e.g., the Philadelphia chromosome in chronic myeloid leukemia), is a key driver of certain leukemias.[2]
-
c-Jun N-terminal Kinase (JNK): This kinase is involved in stress responses and can promote either cell survival or apoptosis depending on the cellular context. In some cancers, JNK signaling is pro-survival, making it a viable therapeutic target.[9]
The specificity of kinase inhibition can be modulated by altering the substituents on the 2-aminothiazole and benzoate rings, allowing for the development of both broad-spectrum and highly selective inhibitors.
Induction of Apoptosis: Triggering Programmed Cell Death
Beyond kinase inhibition, this compound analogs may induce apoptosis in cancer cells through various mechanisms. One potential pathway involves the modulation of the PI3K/AKT signaling cascade.[10] This pathway is a critical regulator of cell survival, and its hyperactivation is common in many tumors. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic caspases, ultimately culminating in programmed cell death.
Another intriguing possibility is the disruption of microtubule dynamics. Some 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13] This mechanism is shared by several successful chemotherapeutic agents, such as the taxanes and vinca alkaloids.
Neuroprotection: A Potential New Frontier
Emerging evidence suggests a neuroprotective role for certain 2-aminothiazole derivatives. This is exemplified by the JNK inhibitor AS601245, a benzothiazole derivative that has demonstrated significant protection against neuronal cell death in models of cerebral ischemia.[9] The mechanism is believed to involve the attenuation of the JNK-mediated apoptotic signaling cascade, which is activated in response to ischemic stress.
Given the structural similarities, it is plausible that this compound analogs could be developed as neuroprotective agents for the treatment of stroke and other neurodegenerative disorders.
Structure-Activity Relationship (SAR) Insights and Future Directions
The extensive body of research on 2-aminothiazole derivatives provides valuable insights into their structure-activity relationships. Key modifications that influence biological activity include:
-
Substitution at the 2-amino group: This position is crucial for modulating kinase inhibitory activity and can be functionalized with various aryl and acyl groups to enhance potency and selectivity.
-
Substitution at the 4-position of the thiazole ring: This position can tolerate a range of substituents, which can influence the overall physicochemical properties and target engagement of the molecule.
-
Modification of the benzoate moiety: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides to alter solubility, cell permeability, and target interactions.
The future development of this compound analogs will likely focus on optimizing their activity against specific targets through iterative cycles of design, synthesis, and biological evaluation. A deeper understanding of the three-dimensional interactions between these compounds and their target proteins, obtained through X-ray crystallography and computational modeling, will be instrumental in guiding these efforts.
Summary of Potential Biological Activities and Mechanisms
| Biological Activity | Potential Molecular Targets/Pathways | Key References |
| Anti-inflammatory | COX-1, COX-2, 5-LOX | [6][7][8] |
| Anticancer | Src Family Kinases, ABL Kinase, JNK, PI3K/AKT Pathway, Tubulin Polymerization | [1][2][9][10][11][12][13] |
| Neuroprotective | JNK Signaling Pathway | [9] |
Conclusion
This compound and its analogs represent a versatile and promising class of compounds with a rich pharmacological profile. Their ability to modulate multiple key biological targets involved in inflammation, cancer, and neurodegeneration underscores their potential for the development of novel therapeutics. This guide has provided a comprehensive overview of their likely mechanisms of action, grounded in the extensive scientific literature on the 2-aminothiazole scaffold. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this important class of molecules.
References
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved January 17, 2026, from [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. (n.d.). Google Patents.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. (n.d.). KnE Publishing. Retrieved January 17, 2026, from [Link]
-
Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Prepared by: Gemini, Senior Application Scientist
Introduction: Elucidating a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the 2-aminothiazole moiety is recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1] this compound is a molecule of significant interest, integrating this key heterocycle with an ethyl benzoate unit. This unique combination presents a versatile platform for synthetic derivatization and the exploration of new biological activities.
The precise structural confirmation and purity assessment of such molecules are non-negotiable prerequisites for their advancement in any research or development pipeline. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a comprehensive, in-depth examination of the expected spectroscopic characteristics of this compound, grounded in first principles and data from analogous structures. As direct experimental data for this specific compound is not widely published, this document serves as an expert-level predictive guide, explaining the causal relationships between molecular structure and spectral output. We will dissect the anticipated results from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR reveals the number of distinct proton environments and their neighboring protons. The predicted spectrum is a composite of signals from the ethyl group, the disubstituted benzene ring, the lone thiazole proton, and the amino protons.
The choice of solvent is critical. While CDCl₃ is a common choice, the amino (-NH₂) protons can exchange or exhibit very broad signals. DMSO-d₆ is often superior for analyzing molecules with exchangeable protons (like -NH₂ or -OH) because the hydrogen bonding with the sulfoxide group slows down the exchange rate, resulting in sharper, more readily identifiable peaks. For this analysis, we will predict shifts in DMSO-d₆, a common solvent for heterocyclic compounds.[2]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations |
| H-5' (Thiazole) | ~7.5 - 7.8 | Singlet (s) | 1H | The lone proton on the thiazole ring. Its chemical shift is influenced by the electron-donating amino group and the connection to the aromatic ring. |
| Aromatic Protons | ~7.2 - 8.0 | Multiplets (m) | 4H | These four protons on the benzoate ring will form a complex splitting pattern (an ABCD system) due to their distinct chemical environments and coupling to each other. The proton ortho to the ester (H-6) will be the most deshielded (~7.9-8.0 ppm). |
| -NH₂ (Amino) | ~7.3 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it appears as a broad, D₂O-exchangeable signal.[2] |
| -OCH₂ CH₃ (Ethyl) | ~4.3 - 4.4 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom. It is split into a quartet by the three neighboring methyl protons (n+1 rule). |
| -OCH₂CH₃ (Ethyl) | ~1.3 - 1.4 | Triplet (t) | 3H | Shielded aliphatic protons. Split into a triplet by the two neighboring methylene protons. |
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Carbon-13 NMR provides a count of the unique carbon atoms in the molecule, offering critical information about the carbon framework and the nature of functional groups.
| Assignment | Predicted δ (ppm) | Rationale |
| C =O (Ester) | ~166 - 168 | The carbonyl carbon is highly deshielded due to the double bond and electronegative oxygen atoms.[3] |
| C-2' (Thiazole) | ~169 - 171 | This carbon is bonded to two heteroatoms (N and S) and is part of the aminoguanidine-like system, resulting in a significant downfield shift.[2] |
| C-4' (Thiazole) | ~148 - 150 | Quaternary carbon of the thiazole ring attached to the benzene ring. |
| C-2 (Benzene) | ~145 - 148 | Quaternary aromatic carbon attached to the thiazole ring. |
| C-1 (Benzene) | ~130 - 132 | Quaternary aromatic carbon attached to the ester group. |
| Aromatic CH | ~122 - 134 | Four distinct signals are expected for the aromatic CH carbons. |
| C-5' (Thiazole) | ~110 - 115 | The CH carbon of the thiazole ring. |
| -OCH₂ CH₃ (Ethyl) | ~60 - 62 | Methylene carbon deshielded by the adjacent oxygen atom.[3] |
| -OCH₂CH₃ (Ethyl) | ~14 - 15 | Terminal methyl carbon, appearing in the typical aliphatic region.[3] |
-
Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR.
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
(Optional but Recommended) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
-
Data Processing: Process the FID and calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic & Thiazole C-H | Medium-Weak |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) | Medium |
| 1720 - 1700 | C=O Stretch | Ester Carbonyl | Strong |
| 1620 - 1580 | C=N Stretch | Thiazole Ring | Medium-Strong |
| 1590 - 1450 | C=C Stretch | Aromatic & Thiazole Rings | Medium-Strong |
| 1300 - 1200 | C-O Stretch | Ester | Strong |
| 760 - 740 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene | Strong |
-
Instrumentation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000 to 600 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Molecular Formula: C₁₂H₁₂N₂O₂S
-
Molecular Weight: 248.30 g/mol
-
Predicted Exact Mass [M+H]⁺: 249.0692
The molecule is expected to fragment at its weakest bonds, primarily at the ester functional group and the linkage between the two rings.
Caption: Predicted ESI-MS fragmentation of the target molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate to detect the parent ion (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 249) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. The compound possesses two major chromophores—the 2-aminothiazole ring and the benzoate system—which are conjugated, leading to characteristic electronic transitions.
-
λ_max 1: Expected around 260-280 nm . This absorption likely corresponds to the π → π* transitions within the benzoate aromatic system.[4]
-
λ_max 2: Expected around 310-340 nm . This longer-wavelength absorption is likely due to the extended conjugation across the entire 2-(2-aminothiazol-4-yl)benzoate system. The amino group acts as a strong auxochrome, shifting the absorption to a longer wavelength (a bathochromic shift).
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to achieve an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Scan the wavelength range from 200 to 600 nm.
-
-
Data Processing: The instrument software will automatically subtract the blank spectrum to provide the absorbance spectrum of the compound.
Comprehensive Analytical Workflow
The successful characterization of this compound requires an integrated approach where data from each technique corroborates the others.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
This guide outlines the comprehensive spectroscopic analysis required to unequivocally confirm the structure of this compound. By systematically applying NMR, FT-IR, MS, and UV-Vis spectroscopy and correlating the resulting data, researchers can validate the identity, purity, and structural integrity of this valuable synthetic intermediate. The predictive nature of this analysis, grounded in established chemical principles, provides a robust framework for interpreting experimental results and serves as a testament to the power of modern analytical chemistry in advancing drug discovery and materials science.
References
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide.
-
PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2023). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized... Available at: [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]
-
MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][5]diazepin-2-ylamino)benzoate. Available at: [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available at: [Link]
-
National Institutes of Health. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]
-
ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. Available at: [Link]
-
Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]
-
Wikipedia. 2-Aminothiazole. Available at: [Link]
-
SpringerLink. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of Benzo[5][6]thiazolo[2,3-c][2][5][7]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available at: [Link]
-
National Institutes of Health. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Available at: [Link]
-
MOLBASE. ethyl 3-(2-amino-1,3-thiazol-4-yl)benzoate. Available at: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 4. d-nb.info [d-nb.info]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate | C20H26N4O3S | CID 23850430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate scaffold for drug discovery
An In-Depth Technical Guide to the Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] This heterocyclic system is a key component in numerous clinically approved drugs, demonstrating its versatility and importance in drug design.[2][3] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system allow it to interact with a wide range of biological targets.[4] When coupled with a benzoate group at the 4-position, as in the this compound scaffold, a molecule with significant potential for diverse therapeutic applications is created. This guide provides a comprehensive technical overview of this scaffold, from its synthesis to its biological activities and potential for future drug discovery efforts.
Synthesis of the this compound Scaffold
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of a α-haloketone with a thiourea or thioamide. For the synthesis of the title scaffold, a key starting material is an ethyl 2-(2-bromoacetyl)benzoate.
General Synthesis Workflow
Caption: General workflow for the synthesis of the target scaffold.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on the principles of the Hantzsch thiazole synthesis.
Step 1: Synthesis of Ethyl 2-(2-bromoacetyl)benzoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-acetylbenzoate (1 equivalent) in glacial acetic acid (5 mL per gram of starting material).
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (1.1 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. The product, ethyl 2-(2-bromoacetyl)benzoate, will precipitate out.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the synthesized ethyl 2-(2-bromoacetyl)benzoate (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol (10 mL per gram of the bromo-compound).
-
Condensation: Reflux the mixture for 3-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a hydrobromide salt.
-
Neutralization and Purification: Collect the solid by filtration. To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Filter the resulting solid, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Biological Activities and Therapeutic Potential
The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[3][5] The primary areas of interest for the this compound scaffold and its analogues include anticancer, antimicrobial, and anti-inflammatory applications.[5][6]
Anticancer Activity
The most extensively studied application of 2-aminothiazole derivatives is in cancer therapy.[2][4][7] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Mechanism of Action: Kinase Inhibition
A significant number of 2-aminothiazole-based anticancer agents function as kinase inhibitors.[8][9][10] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a common feature of many cancers. The 2-aminothiazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases.
Key Kinase Targets:
-
Aurora Kinases: These are essential for mitotic progression, and their overexpression is linked to various cancers.[9]
-
Casein Kinase 2 (CK2): A pro-survival kinase that is overexpressed in many human cancers.[8][10]
-
c-Jun N-terminal Kinases (JNKs): Involved in stress response and apoptosis.[11]
-
PI3K/AKT/mTOR Pathway: A central signaling pathway that is frequently activated in cancer.[7][10]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by the scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents.[1]
-
Position 2 (Amino Group): Acylation or substitution of the amino group can modulate activity and selectivity.
-
Position 4 (Benzoate Group): The electronic nature and steric bulk of substituents on the benzoate ring can influence binding affinity to target proteins.
-
Position 5: Introduction of various substituents at this position can significantly impact potency.
| Modification | Effect on Anticancer Activity | Reference |
| Lipophilic substituents at C4/C5 | Can be beneficial for cytotoxicity | [1] |
| Phenyl group at C4 | Comparable effect to methyl substitution | [1] |
| Aromatic substitution | Generally improves antitumor activity over aliphatic groups | [2] |
Antimicrobial and Anti-inflammatory Activities
Derivatives of the 2-aminothiazole scaffold have also demonstrated promising antimicrobial and anti-inflammatory properties.[3][5][6] The exact mechanisms are still under investigation but are thought to involve the inhibition of key bacterial enzymes or the modulation of inflammatory signaling pathways.
Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Drug Discovery Opportunities
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility and the vast chemical space that can be explored through derivatization make it an attractive core for medicinal chemists.
Future research should focus on:
-
Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Elucidating the specific molecular targets for derivatives that show promising activity in phenotypic screens.
-
Combinatorial Chemistry: Utilizing combinatorial approaches to generate large libraries of derivatives for high-throughput screening.[12]
-
In Vivo Studies: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy and safety.
By leveraging the inherent biological potential of this privileged scaffold, the scientific community can continue to develop novel and effective treatments for a wide range of diseases.
References
- A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Derivatives - Benchchem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed.
- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.
- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate.
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed.
- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC - NIH.
- Development of 2-aminothiazole core in anticancer therapeutic areas - ResearchGate.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications.
- Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF.
- Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - ChemicalBook.
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl) - Google Patents.
- Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate.
- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - NIH.
- Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. - ResearchGate.
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - NIH.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hantzsch Thiazole Synthesis for Aminobenzoate Derivatives
Foreword: The Strategic Importance of the Thiazole Scaffold
The thiazole ring system is a cornerstone of heterocyclic chemistry, prized for its stability and versatile functionality.[1] As a "privileged structure" in medicinal chemistry, this five-membered heterocycle, containing both sulfur and nitrogen, is integral to a vast array of pharmaceuticals, including antimicrobials (sulfathiazole), antivirals (ritonavir), and anti-inflammatory agents.[2][3][4] The synthesis of aminobenzoate derivatives bearing a thiazole moiety is of particular interest, as these structures combine the pharmacologically significant aminobenzoate core with the versatile thiazole scaffold, opening avenues for novel therapeutics in drug development programs.
This guide provides a comprehensive exploration of the Hantzsch thiazole synthesis, the most robust and widely utilized method for constructing the thiazole ring, with a specific focus on its application to aminobenzoate precursors.[2][5][6] We will dissect the reaction mechanism, provide field-proven protocols, and address common challenges, equipping researchers and drug development professionals with the technical insights required for successful synthesis.
The Hantzsch Thiazole Synthesis: A Mechanistic Dissection
First described by Arthur Hantzsch in 1887, this reaction is a classic condensation between an α-haloketone and a thioamide.[7][8] For the synthesis of 2-aminothiazoles, the most common variant utilizes thiourea as the thioamide component.[3][9] The reaction proceeds through a reliable, multi-step pathway that is driven by the formation of a highly stable aromatic ring.[10]
The mechanism can be broken down into three primary stages:
-
S-Alkylation (SN2 Reaction): The reaction initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of the thioamide (or thiourea) on the electrophilic α-carbon of the haloketone.[1][10][11] This SN2 displacement of the halide ion forms an isothiourea salt intermediate.
-
Intramolecular Cyclization: Following a tautomerization step, the nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular condensation.[1][11] This key step forms the five-membered ring, resulting in a hydroxythiazoline intermediate.
-
Dehydration and Aromatization: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate.[4][10] This dehydration event results in the formation of a double bond within the ring, yielding the stable, aromatic thiazole product.[10]
The overall transformation is highly efficient and thermodynamically favorable due to the formation of the aromatic system.[10]
Application to Aminobenzoate Derivatives: Practical Considerations
Synthesizing thiazoles with aminobenzoate substituents requires careful consideration of the starting materials. The primary precursor is an α-haloketone derived from an aminobenzoate, such as ethyl 4-(2-bromoacetyl)benzoate . The presence of the electron-withdrawing ester group on the phenyl ring can influence the reactivity of the ketone, though the Hantzsch synthesis is generally robust enough to accommodate this.
Key Challenges & Solutions:
-
Starting Material Stability: α-haloketones can be lachrymatory and prone to self-condensation or hydrolysis. It is crucial to use them promptly after synthesis or purification and to conduct the reaction under anhydrous conditions to minimize side reactions.[12]
-
Stoichiometry Control: To prevent the α-haloketone from undergoing side reactions, a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide component (thiourea) is often used to ensure the complete consumption of the ketone.[1][12]
-
Reaction Conditions: The reaction is typically performed in a protic solvent like ethanol or methanol, which effectively dissolves both reactants.[1] Heating to reflux is common to overcome the activation energy for cyclization and dehydration.[1][13]
-
Purification: The 2-aminothiazole product is often basic. Upon completion of the reaction, the mixture is typically cooled and poured into a basic aqueous solution (e.g., 5% Na₂CO₃ or dilute NH₄OH) to neutralize the hydrohalic acid byproduct (HBr or HCl) and precipitate the free base form of the product, which is often poorly soluble in water.[1]
Field-Proven Experimental Protocol: Synthesis of Ethyl 4-(2-aminothiazol-4-yl)benzoate
This protocol provides a reproducible, step-by-step methodology for the synthesis of a representative aminobenzoate-substituted thiazole.
Objective: To synthesize Ethyl 4-(2-aminothiazol-4-yl)benzoate from ethyl 4-(2-bromoacetyl)benzoate and thiourea.
Materials:
-
Ethyl 4-(2-bromoacetyl)benzoate (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol (approx. 5-10 mL per gram of α-haloketone)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 4-(2-bromoacetyl)benzoate (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add absolute ethanol to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexane as the mobile phase). The reaction is typically complete within 1-3 hours.[1]
-
Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing an excess of 5% aqueous sodium carbonate solution while stirring.[1] This neutralizes the HBr formed during the reaction and precipitates the solid product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and water-soluble impurities.
-
Drying: Allow the solid product to air-dry on the filter paper or on a watch glass. For complete drying, use a vacuum oven at a moderate temperature (40-50 °C).
Purification:
-
The crude product is often of sufficient purity for many applications.[1]
-
If further purification is required, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is highly effective.[12]
Data Summary and Characterization
The Hantzsch synthesis is known for providing good to excellent yields, particularly when the resulting product can be easily precipitated.[1][5]
| Substrate Class | Key Reactants | Typical Conditions | Yield Range | Purification Method |
| Aminobenzoate Derivatives | Ethyl 4-(2-bromoacetyl)benzoate, Thiourea | Ethanol, Reflux, 1-3h | 75-95% | Precipitation, Recrystallization |
| General Phenyl Derivatives | 2-Bromoacetophenone, Thiourea | Methanol, 100°C, 30min | >90% | Precipitation, Filtration[1] |
| Multi-component Variants | α-Bromoketone, Thiourea, Aldehyde | EtOH/Water, Catalyst | 79-90% | Filtration, Recrystallization[14] |
Product Validation: The identity and purity of the synthesized aminobenzoate thiazole derivative must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and aromatic protons.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups like N-H (amine), C=O (ester), and the thiazole ring vibrations.
-
Melting Point (MP): To assess the purity of the solid product.[1]
Conclusion
The Hantzsch thiazole synthesis remains a highly reliable, efficient, and versatile method for the construction of thiazole-containing molecules.[2][5] Its application to the synthesis of aminobenzoate derivatives is straightforward, providing high yields of products that are often easily purified by simple precipitation and filtration. By understanding the core mechanism and implementing the practical considerations outlined in this guide, researchers and drug development professionals can effectively leverage this powerful reaction to build libraries of novel compounds for therapeutic discovery.
References
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Royal Society of Chemistry. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
2-Aminothiazole. Wikipedia. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical Research International. [Link]
-
Proposed mechanism for the formation of thiazole derivatives. ResearchGate. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. [Link]
-
Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. ResearchGate. [Link]
-
The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. scribd.com [scribd.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry in Action: A Technical Guide to the Sustainable Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of green and sustainable synthetic methodologies for Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, a key intermediate in pharmaceutical synthesis. Moving beyond traditional synthetic routes, we will delve into innovative, eco-friendly approaches that prioritize efficiency, safety, and environmental responsibility. As a Senior Application Scientist, the focus will be on the practical application and mechanistic understanding of these green protocols.
The Imperative for Green Synthesis in Pharmaceutical Manufacturing
The synthesis of pharmacologically active molecules is often a multi-step process that can generate significant chemical waste and utilize hazardous materials. This compound, a crucial building block for various therapeutic agents, is traditionally synthesized via the Hantzsch thiazole synthesis. While effective, conventional methods often rely on volatile organic solvents and harsh reaction conditions. Green chemistry offers a transformative approach, aiming to reduce the environmental footprint of chemical processes without compromising product yield or purity. This guide will explore several green alternatives to the conventional synthesis of this important thiazole derivative.
The Cornerstone of Synthesis: The Hantzsch Thiazole Reaction
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings. The core reaction involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, the key precursors are ethyl 2-(α-haloacetyl)benzoate and thiourea.
"Ethyl 2-(α-haloacetyl)benzoate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thiourea" [fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Ethyl 2-(α-haloacetyl)benzoate" -> "Intermediate" [label="Nucleophilic Attack"]; "Thiourea" -> "Intermediate"; "Intermediate" -> "this compound" [label="Cyclization & Dehydration"]; }
Caption: General mechanism of the Hantzsch thiazole synthesis.The following sections will detail how this fundamental reaction can be adapted to align with the principles of green chemistry.
Green Synthetic Pathways to this compound
Several innovative approaches have been developed to render the synthesis of 2-aminothiazole derivatives more environmentally benign. These methods focus on the use of greener solvents, alternative energy sources, and catalyst-free conditions.
Ultrasound-Assisted Synthesis: The Power of Sonochemistry
Ultrasound irradiation has emerged as a powerful tool in green chemistry, accelerating reaction rates and often improving yields. The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, providing the energy required for chemical transformations.
An efficient, one-pot, three-component synthesis of thiazole derivatives can be achieved under ultrasonic irradiation.[1] This method offers the advantages of mild reaction conditions, shorter reaction times, and higher yields compared to conventional heating methods.[2][3][4]
Experimental Protocol: Ultrasound-Assisted Synthesis
-
Reactant Preparation: In a suitable reaction vessel, combine ethyl 2-(chloroacetyl)benzoate (1 mmol) and thiourea (1.2 mmol).
-
Solvent Addition: Add a green solvent such as ethanol or a water-ethanol mixture (10 mL).
-
Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40-60 kHz at room temperature or slightly elevated temperatures (40-50°C).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound.
A [label="Mix Reactants & Green Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Ultrasonic Irradiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Monitor by TLC"]; D [label="Precipitation in Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Filtration & Drying"]; F [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Workflow for ultrasound-assisted synthesis.Microwave-Assisted Synthesis: A Revolution in Heating
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. This technique dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. Several studies have demonstrated the successful synthesis of 2-aminothiazole derivatives using microwave irradiation.[5][6]
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe reaction vessel, place ethyl 2-(chloroacetyl)benzoate (1 mmol) and thiourea (1.2 mmol).
-
Solvent/Catalyst: Add a minimal amount of a high-boiling point green solvent like polyethylene glycol (PEG) or, in some cases, the reaction can be performed under solvent-free conditions. A catalyst may or may not be required.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a specific power and temperature (e.g., 100-150 W, 80-120°C) for a short duration (5-15 minutes).
-
Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Purification: Add water to the reaction mixture to precipitate the product. Collect the solid by filtration and recrystallize from a suitable solvent like ethanol.
Catalyst-Free Synthesis in Green Solvents
One of the primary goals of green chemistry is to minimize the use of auxiliary substances like catalysts, especially those based on heavy metals.[7] Encouragingly, the Hantzsch synthesis of 2-aminothiazoles can be effectively carried out in green solvents like water or ethanol without the need for a catalyst.[8]
Experimental Protocol: Catalyst-Free Synthesis in Water
-
Reactant Suspension: Suspend ethyl 2-(bromoacetyl)benzoate (1 mmol) and thiourea (1.2 mmol) in water (10-20 mL).
-
Heating: Heat the reaction mixture with stirring at a moderate temperature (e.g., 60-80°C).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Comparison of Green Synthesis Approaches
| Method | Energy Source | Solvent | Catalyst | Reaction Time | Yield | Key Advantages |
| Ultrasound-Assisted | Acoustic Cavitation | Green Solvents (Ethanol, Water) | Often Catalyst-Free | Minutes to Hours | Good to Excellent | Mild conditions, improved yields.[1][2] |
| Microwave-Assisted | Microwave Radiation | Green Solvents (PEG), Solvent-Free | Often Catalyst-Free | Minutes | High to Excellent | Rapid synthesis, high efficiency.[5][6] |
| Catalyst-Free | Conventional Heating | Water, Ethanol | None | Hours | Good | Simplicity, avoids catalyst contamination.[7][8] |
Conclusion and Future Perspectives
The green synthesis of this compound is not only feasible but also offers significant advantages over traditional methods. By embracing techniques such as ultrasound and microwave irradiation, and utilizing benign solvent systems, the pharmaceutical industry can move towards more sustainable manufacturing practices. These approaches significantly reduce reaction times, energy consumption, and the generation of hazardous waste.
Future research should focus on the development of continuous flow processes for the synthesis of this important intermediate, which would offer even greater control over reaction parameters and enhance scalability. The exploration of biocatalysis and the use of renewable starting materials will further advance the green credentials of this synthesis. By integrating these green chemistry principles, researchers and drug development professionals can contribute to a safer and more sustainable future for pharmaceutical production.
References
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1479. [Link]
-
El-Sayed, R., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][8][9]diazaphosphole-6-carboxylates and their anticancer efficacy. RSC Advances, 14(48), 35135-35153. [Link]
-
Guzmán, J. L., et al. (2021). One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid. RSC Advances, 11(49), 30733-30742. [Link]
- Halimehjani, A. Z., et al. (2013). Catalyst-free synthesis of 2-aminothiazoles in water. Tetrahedron Letters, 54(1), 215-217.
- Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Mukku, N. R., & Maiti, B. (2020). On water catalyst-free synthesis of benzo [d] imidazo [2, 1-b] thiazoles and novel N-alkylated 2-aminobenzo [d] oxazoles under microwave irradiation. RSC advances, 10(1), 123-133. [Link]
-
Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. Polycyclic Aromatic Compounds, 1-11. [Link]
-
Rahatgaonkar, A. M., et al. (2003). Microwave-Assisted Synthesis of 2-amino-4-substituted-thiazoles. Asian Journal of Chemistry, 15(2), 1039. [Link]
-
Singh, P., & Paul, K. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and pharmaceutical letters, 13(2), 69-80. [Link]
-
Sonawane, K. D., & Jagtap, S. V. (2017). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 21(9), 83-99. [Link]
-
Zare, L., et al. (2018). Ultrasound-assisted synthesis of highly functionalized benzo[7][9] thiazine via Cu-catalyzed intramolecular CH activation reaction from isocyanides, aniline-benzoyl (acetyl) isothiocyanate adduct. Ultrasonics sonochemistry, 50, 1-5. [Link]
Sources
- 1. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. kjscollege.com [kjscollege.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
A Comprehensive Guide to the Structural Characterization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This technical guide provides an in-depth methodology for the complete structural elucidation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, a molecule incorporating the medicinally significant 2-aminothiazole and benzoate scaffolds. We detail a systematic approach employing a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for each experimental choice and point of analysis. The workflow is designed to be a self-validating system, where each successive experiment confirms and builds upon the last, culminating in an unambiguous assignment of the molecular structure.
Introduction: The Significance of the Target Molecule
The structural confirmation of novel chemical entities is the bedrock of modern drug discovery and development. The target molecule, this compound, is a compelling subject for detailed NMR analysis. It features a 2-aminothiazole ring, a privileged heterocyclic motif found in numerous FDA-approved drugs, prized for its diverse biological activities and ability to engage in key hydrogen bonding interactions.[1] This is coupled with an ethyl benzoate fragment, a common building block in medicinal chemistry.
The precise connectivity between these two fragments is non-trivial and requires definitive proof. While mass spectrometry can confirm the molecular weight and elemental composition, only a comprehensive NMR analysis can verify the specific isomeric arrangement and provide a complete three-dimensional picture of the molecule in solution. This guide will walk through the logical sequence of experiments required to achieve this, moving from the basic carbon-hydrogen framework to the long-range correlations that piece the final structure together.
Experimental Workflow and Rationale
The structural elucidation process follows a logical progression, beginning with sample preparation and culminating in the synthesis of data from multiple NMR experiments. Each step is critical for acquiring high-quality, interpretable data.
Caption: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts (δ) and DEPT-135 classifications based on known values for similar structural fragments. [2][3][4][5]
| Atom Number | Predicted ¹H δ (ppm), Multiplicity, Int. | Predicted ¹³C δ (ppm) | DEPT-135 Phase |
|---|---|---|---|
| Benzoate | |||
| C3-H | ~7.8-8.0, dd, 1H | ~131 | Positive (CH) |
| C4-H | ~7.4-7.6, dt, 1H | ~128 | Positive (CH) |
| C5-H | ~7.4-7.6, dt, 1H | ~129 | Positive (CH) |
| C6-H | ~7.3-7.5, dd, 1H | ~127 | Positive (CH) |
| C1 | - | ~130 | Absent (Quat C) |
| C2 | - | ~132 | Absent (Quat C) |
| C7 (C=O) | - | ~166 | Absent (Quat C) |
| Ethyl Group | |||
| C8-H₂ | ~4.4, q, 2H | ~61 | Negative (CH₂) |
| C9-H₃ | ~1.4, t, 3H | ~14 | Positive (CH₃) |
| Thiazole | |||
| C5'-H | ~7.0-7.2, s, 1H | ~110 | Positive (CH) |
| NH₂ | ~5.5, br s, 2H | - | - |
| C2' | - | ~168 | Absent (Quat C) |
| C4' | - | ~145 | Absent (Quat C) |
Step-by-Step Spectral Analysis
-
¹H NMR Analysis:
-
Aromatic Region (7.3-8.0 ppm): Four distinct signals integrating to one proton each are expected for the disubstituted benzene ring. The coupling patterns (doublet of doublets, doublet of triplets) will be complex due to ortho and meta couplings.
-
Thiazole Proton (C5'-H): A sharp singlet is predicted around 7.0-7.2 ppm, as it has no adjacent protons to couple with.
-
Amine Protons (NH₂): A broad singlet around 5.5 ppm is expected. This peak is often broad due to quadrupole effects from the nitrogen and chemical exchange. Its integration should correspond to two protons.
-
Ethyl Group: A characteristic quartet at ~4.4 ppm (C8-H₂, coupled to the three C9 protons) and a triplet at ~1.4 ppm (C9-H₃, coupled to the two C8 protons) are definitive markers for the ethyl ester. [6]
-
-
¹³C and DEPT-135 Analysis:
-
The broadband ¹³C spectrum will show all 13 unique carbon signals.
-
The DEPT-135 spectrum will immediately classify them:
-
Positive Signals: 6 peaks (4 aromatic CH, 1 thiazole CH, and the CH₃ of the ethyl group).
-
Negative Signal: 1 peak (the CH₂ of the ethyl group).
-
Absent Signals: The 4 quaternary carbons (C1, C2, C7, C2', C4') will be present in the broadband ¹³C spectrum but absent in the DEPT-135 spectrum. [7]
-
-
-
2D NMR Correlation Analysis:
-
COSY: This spectrum will confirm the proton-proton connectivities. Key correlations expected are:
-
A cross-peak between the quartet at ~4.4 ppm and the triplet at ~1.4 ppm, confirming the ethyl group spin system.
-
A network of cross-peaks between the aromatic protons, confirming their adjacency on the benzoate ring.
-
-
HSQC: This spectrum provides the definitive link between each proton and its attached carbon. For example, the singlet at ~7.1 ppm will show a correlation to the carbon signal at ~110 ppm, unambiguously assigning both to the C5'/H5' pair of the thiazole ring.
-
HMBC: This is the culminating experiment that establishes the overall molecular architecture by revealing 2- and 3-bond correlations. [8]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 4. rsc.org [rsc.org]
- 5. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 6. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocols: Leveraging Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate for the Rational Design of Kinase Inhibitors
Introduction: The Central Role of the 2-Aminothiazole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer treatment. Within the vast chemical space of kinase inhibitors, the 2-aminothiazole ring stands out as a "privileged scaffold."[2] Its prevalence is rooted in its unique ability to act as a bioisostere for the adenine ring of ATP, forming crucial hydrogen bond interactions with the "hinge" region of the kinase active site.[2][3] This interaction serves as a powerful anchoring point, providing a stable foundation for building highly potent and selective inhibitors.
The multi-tyrosine kinase inhibitor Dasatinib, a cornerstone in the treatment of chronic myelogenous leukemia (CML), is a testament to the power of this scaffold.[4] This application note provides a comprehensive guide for researchers on utilizing a versatile starting material, Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate , for the synthesis of novel kinase inhibitors. We will explore the underlying medicinal chemistry rationale, provide detailed synthetic protocols, and outline methods for biochemical evaluation, demonstrating how this building block can be systematically elaborated into potent therapeutic candidates.
Medicinal Chemistry Rationale: Why This Scaffold Works
The strategic value of this compound lies in its trifunctional nature, offering three distinct points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
-
The 2-Amino Group: This primary amine is a key hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region. It is the primary anchor. Derivatization at this position, often through coupling with heterocyclic systems (e.g., pyrimidines), is a proven strategy to extend into the ATP-binding pocket and engage with other key residues, thereby dictating inhibitor potency and selectivity.[4][5]
-
The Thiazole Ring: This heterocycle positions the key functional groups correctly. While less frequently modified, substitutions at the 5-position of the thiazole can influence inhibitor conformation and potency.[3]
-
The Ethyl Benzoate Moiety: This group provides a crucial vector for diversification. The ester can be readily hydrolyzed to a carboxylic acid, which then serves as a handle for amide coupling. This allows for the introduction of a wide array of chemical groups designed to interact with the solvent-exposed region of the kinase, significantly impacting solubility, cell permeability, and the inhibitor's selectivity profile.[6][7]
Synthetic Strategy & Workflow
The overall strategy involves a two-stage approach: first, the elaboration of the core by modifying the 2-amino group to install the primary pharmacophore, followed by diversification via the ethyl benzoate handle to fine-tune the molecule's properties.
Caption: General workflow for synthesizing a kinase inhibitor library.
Experimental Protocols
These protocols are illustrative and based on established chemical transformations for this class of compounds. Researchers should always perform appropriate risk assessments and optimize conditions as needed.
Protocol 1: Synthesis of a Core Intermediate via Buchwald-Hartwig Cross-Coupling
This protocol describes the coupling of the 2-amino group with a heterocyclic halide, a common step in constructing the core of many kinase inhibitors.[5]
Objective: To synthesize Ethyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-1,3-thiazol-4-yl)benzoate.
Materials:
-
This compound
-
4,6-dichloro-2-methylpyrimidine
-
Xantphos (or other suitable Buchwald ligand)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), 4,6-dichloro-2-methylpyrimidine (1.1 eq), and cesium carbonate (2.5 eq).
-
Add palladium(II) acetate (0.05 eq) and Xantphos (0.10 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir under argon for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Diversification via Amide Coupling
This protocol details the hydrolysis of the ethyl ester followed by amide bond formation to generate a library of final compounds.[6][8]
Objective: To synthesize a library of N-substituted carboxamide derivatives.
Step 2A: Saponification (Ester Hydrolysis)
-
Dissolve the product from Protocol 1 (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully acidify the mixture to pH ~4-5 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid intermediate, which is often used in the next step without further purification.
Step 2B: Amide Coupling (Example with 1-(2-hydroxyethyl)piperazine)
-
Dissolve the carboxylic acid from Step 2A (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
-
Add the desired amine (e.g., 1-(2-hydroxyethyl)piperazine, 1.1 eq) to the mixture.
-
Stir at room temperature for 6-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final inhibitor.
-
Characterization: Confirm the structure and purity of each final compound via ¹H NMR, LC-MS, and HRMS.
Biochemical Evaluation of Synthesized Inhibitors
Once synthesized and characterized, the compounds must be tested for their ability to inhibit the target kinase.
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
General Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[2]
Objective: To determine the IC₅₀ value of synthesized compounds against a target kinase (e.g., Src, Abl).
Procedure:
-
Compound Plating: Perform a serial dilution of the synthesized inhibitors in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a reaction mix containing the target kinase and its specific peptide substrate in kinase reaction buffer.
-
Add the kinase/substrate mix to the wells containing the compounds and incubate for 15 minutes at room temperature.
-
Prepare an ATP solution. Add the ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence signals relative to the controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation: Example Inhibitory Activities
The following table presents hypothetical data for a small library of compounds synthesized using the described protocols, illustrating how results can be structured for comparative analysis.
| Compound ID | R-Group (from Amide Coupling) | Src IC₅₀ (nM) | Abl IC₅₀ (nM) | CK2 IC₅₀ (nM) |
| Dasatinib | Reference | <1 | <1 | >10,000 |
| SYN-001 | 1-(2-Hydroxyethyl)piperazine | 1.5 | 2.1 | 8,500 |
| SYN-002 | Morpholine | 15.2 | 25.8 | >10,000 |
| SYN-003 | N,N-dimethylaminopropylamine | 8.9 | 12.4 | 9,200 |
| SYN-004 | Aniline | 120.5 | 155.0 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Target Pathway Context: Bcr-Abl Signaling in CML
The inhibitors developed from this scaffold, particularly those targeting Abl kinase, function by blocking the aberrant signaling that drives CML.
Sources
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vixra.org [vixra.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate as a Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, threatening to return medicine to a pre-antibiotic era. This crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. The 2-aminothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1] Its structural versatility and ability to engage with various biological targets make it an ideal starting point for drug discovery campaigns.
This document provides a comprehensive guide for researchers on utilizing Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate as a core molecular framework for the synthesis and evaluation of new antimicrobial drug candidates. We present detailed protocols for the synthesis of this scaffold, its subsequent derivatization, and robust methodologies for evaluating the antimicrobial efficacy of the resulting compounds.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The foundational step in leveraging this scaffold is its efficient and reliable synthesis. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, provides a direct and high-yielding route.[2][3] Here, we outline a two-step process starting from the commercially available ethyl 2-methylbenzoate to first generate the key α-haloketone intermediate, followed by the cyclization to form the target 2-aminothiazole scaffold.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for the core scaffold and its derivatives.
Protocol 1.1: Synthesis of Intermediate Ethyl 2-(bromomethyl)benzoate
Causality: This step converts the methyl group of the starting material into a reactive bromomethyl group, which is essential for the subsequent α-haloketone functionality needed for the Hantzsch synthesis. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination under radical conditions, initiated by benzoyl peroxide (BPO).[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-methylbenzoate (1 equivalent) and a catalytic amount of benzoyl peroxide (0.02 eq.) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (1 eq.) to the mixture.
-
Reflux: Heat the mixture to reflux under nitrogen for approximately 3-4 hours. Monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.
-
Purification: Combine the filtrates and wash successively with 2N NaOH solution and water. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield ethyl 2-(bromomethyl)benzoate as an oil.[4] This intermediate is often used in the next step without further purification.
Protocol 1.2: Synthesis of this compound
Causality: This is the core cyclization step. The sulfur atom of thiourea acts as a nucleophile, attacking the bromomethyl carbon.[5] Subsequent intramolecular condensation between the nitrogen and the carbonyl group, followed by dehydration, forms the stable aromatic thiazole ring.[2]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(bromomethyl)benzoate (1 eq.) and thiourea (1.2 eq.) in ethanol.
-
Reflux: Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water or a dilute sodium carbonate solution to neutralize any HBr formed.[2]
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound scaffold.
Protocol 1.3: Derivatization via Schiff Base Formation
Causality: The 2-amino group on the thiazole ring is a versatile handle for chemical modification. Formation of Schiff bases (imines) by reacting this amine with various aldehydes introduces diverse substituents, allowing for the exploration of Structure-Activity Relationships (SAR).
-
Reaction Setup: Dissolve the core scaffold (1 eq.) in ethanol. Add a substituted aromatic aldehyde (1 eq.) and a catalytic amount of glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture. The Schiff base product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
Part 2: In Vitro Antimicrobial Susceptibility Testing
Once a library of derivatives is synthesized, their biological activity must be quantified. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Experimental Workflow: Antimicrobial Testing
Caption: Workflow for MIC and MBC/MFC determination.
Protocol 2.1: Broth Microdilution for MIC Determination
Causality: This method provides a quantitative measure of a compound's potency by identifying the lowest concentration that prevents microbial growth. Standardization according to CLSI guidelines ensures reproducibility and comparability of data.[6][8]
-
Preparation of Media and Reagents: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[8] Prepare stock solutions of test compounds in DMSO.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the stock compound solution to the first column and perform 2-fold serial dilutions across the plate, leaving the last two columns for controls.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control well). The final volume in each well will be 100 µL.
-
Controls (Self-Validation):
-
Growth Control: Well with broth and inoculum, but no compound. Must show turbidity.
-
Sterility Control: Well with broth only. Must remain clear.
-
Positive Control: A known antibiotic/antifungal (e.g., Ampicillin, Fluconazole) tested in parallel to validate the assay.
-
-
Incubation: Incubate the plates at 35-37°C. Read bacterial plates at 18-24 hours and fungal plates at 24-48 hours.[9]
-
Reading MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[7]
Protocol 2.2: Determination of MBC/MFC
Causality: While MIC measures growth inhibition (stasis), the Minimum Bactericidal or Fungicidal Concentration (MBC/MFC) determines the concentration required to kill the organism. This distinguishes bacteriostatic/fungistatic from bactericidal/fungicidal agents.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate overnight at 35-37°C.
-
Reading MBC/MFC: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Part 3: Mechanistic Insights
Derivatives of 2-aminothiazole have been shown to target essential microbial enzymes, providing a strong rationale for their development.[10] Molecular docking studies and enzymatic assays can elucidate the precise mechanism of action (MoA). Two prominent targets are MurB in bacteria and CYP51 in fungi.[10][11]
Potential Mechanism of Action: Target Inhibition
Caption: Potential inhibitory pathways for thiazole derivatives.
-
Bacterial Target: MurB: The Mur ligase pathway is essential for the cytoplasmic biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[12][13] MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) is a key enzyme in this pathway.[14] Thiazole derivatives, particularly thiazolidinones, have been identified as inhibitors of MurB, preventing the formation of the UDP-MurNAc precursor and thus blocking cell wall synthesis.[14][15]
-
Fungal Target: CYP51: In fungi, the integrity of the cell membrane depends on ergosterol. The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and known as CYP51, is a critical step in the ergosterol biosynthesis pathway.[16][17] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane function and inhibiting fungal growth.[11][16] This is the well-established mechanism of azole antifungal drugs, and thiazole derivatives may act similarly.
Part 4: Data Presentation and Interpretation
Systematic evaluation of a library of derivatives allows for the establishment of a Structure-Activity Relationship (SAR), guiding the design of more potent compounds.
Table 1: Sample Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | R-Group (at 2-amino position) | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) |
| Scaffold-01 | -H (Core Scaffold) | >128 | >128 | >128 | >128 |
| Deriv-02 | -CH=(4-Cl-Ph) | 16 | 64 | 128 | 32 |
| Deriv-03 | -CH=(4-NO₂-Ph) | 8 | 32 | 64 | 16 |
| Deriv-04 | -CH=(4-OH-Ph) | 32 | 128 | >128 | 64 |
| Deriv-05 | -CH=(2,4-diCl-Ph) | 4 | 16 | 32 | 8 |
| Ampicillin | Reference | 2 | 8 | >128 | N/A |
| Fluconazole | Reference | N/A | N/A | N/A | 4 |
Interpretation: The hypothetical data above illustrates a typical SAR study. The unsubstituted core scaffold is inactive. The addition of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring of the Schiff base (Deriv-02, 03, 05) appears to enhance antimicrobial activity compared to an electron-donating group (Deriv-04). Dihalogen substitution (Deriv-05) shows the most potent activity, suggesting this is a promising avenue for further optimization.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. Its straightforward synthesis via the Hantzsch reaction and the reactive 2-amino group allow for the rapid generation of diverse chemical libraries. By employing standardized antimicrobial evaluation protocols and investigating mechanisms of action against validated targets like MurB and CYP51, researchers can effectively explore the potential of this scaffold to generate lead compounds in the critical fight against infectious diseases.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Khan Academy. Synthesis of thiazoles. YouTube. Available from: [Link]
-
Centurion University of Technology and Management. Thiazole Courseware. Available from: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]
-
Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available from: [Link]
-
Al-Zahrani, L. A., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure. Available from: [Link]
-
Bonne, C., et al. (2022). Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Molecules. Available from: [Link]
-
ResearchGate. Discovery of the First Antibacterial Small Molecule Inhibitors of MurB. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Available from: [Link]
-
MI - Microbiology. Broth Microdilution. Available from: [Link]
-
Singh, P., et al. (2023). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. International Journal of Molecular Sciences. Available from: [Link]
-
Shivarama Holla, B., et al. (2003). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Petrou, A., et al. (2023). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available from: [Link]
-
IntechOpen. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]
-
Ghiuș, R.-I., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available from: [Link]
-
El-Subbagh, H., et al. (2000). Structure and function of the Mur enzymes: development of novel inhibitors. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Clinical and Laboratory Standards Institute. ISO16256: Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi. CLSI. Available from: [Link]
-
DeVito, J. A., et al. (2006). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available from: [Link]
-
Scientific Research Publishing. In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii. Available from: [Link]
-
Scientific Research Publishing. In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Available from: [Link]
-
Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Biology. Available from: [Link]
-
Wang, S.-F., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. Available from: [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2007). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids. Available from: [Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. journals.asm.org [journals.asm.org]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae) [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Dasatinib Analogs Utilizing Ethyl 2-(2-Amino-1,3-thiazol-4-yl)benzoate
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis of Dasatinib analogs, leveraging the strategic intermediate, ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate. Dasatinib is a potent multi-targeted kinase inhibitor, and the development of its analogs is crucial for exploring structure-activity relationships, enhancing selectivity, and overcoming drug resistance.[1][2] This document outlines the rationale behind key experimental choices, provides step-by-step synthetic procedures, and offers insights into the characterization and troubleshooting of the synthetic process. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of kinase inhibitor discovery.
Introduction to Dasatinib and Analog Synthesis
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib, marketed as SPRYCEL®, is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][4] Its primary mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and Src family kinases.[1][3][4] Unlike its predecessor imatinib, Dasatinib binds to multiple conformations of the Abl kinase domain, enabling it to overcome many common resistance mutations.[2]
The Rationale for Developing Dasatinib Analogs
The synthesis of Dasatinib analogs is a critical endeavor in medicinal chemistry for several reasons:
-
Overcoming Resistance: To combat acquired resistance to Dasatinib itself.
-
Improving Selectivity: To reduce off-target effects by designing inhibitors with higher specificity for the target kinase(s).[2][5]
-
Exploring Structure-Activity Relationships (SAR): To understand the molecular interactions between the inhibitor and the kinase active site, guiding the design of more potent compounds.[6][7]
-
Modulating Metabolic Stability: To alter the metabolic profile, potentially reducing the formation of reactive metabolites that can lead to adverse effects.[1][3][4]
This compound: A Key Building Block
The 2-aminothiazole moiety is a privileged scaffold in kinase inhibitor design, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[8] The intermediate, this compound, is a strategically designed starting material that incorporates this key pharmacophore. Its use streamlines the synthetic pathway to a wide array of Dasatinib analogs by providing a pre-functionalized core, ready for coupling with various side chains.
Synthetic Strategy and Core Reactions
The general synthesis of Dasatinib analogs from this compound involves a multi-step sequence centered around two key amide bond formations. The overall workflow is designed for modularity, allowing for the introduction of diversity at specific points in the molecular scaffold.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of a Dasatinib analog reveals the central role of the aminothiazole core and highlights the key bond formations required for its assembly.
Caption: Retrosynthetic analysis of a Dasatinib analog.
Key Reaction: Amide Coupling
The formation of the amide bonds is the cornerstone of this synthetic strategy. Standard peptide coupling reagents are employed to facilitate this transformation efficiently. The reaction proceeds via the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by an amine.
Common Coupling Systems:
-
EDC/HOBt: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with Hydroxybenzotriazole (HOBt).[9]
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
DCC/Oxyma: Dicyclohexylcarbodiimide (DCC) with OxymaPure®.[10]
The choice of coupling agent and base (e.g., triethylamine, diisopropylethylamine) is critical and can be optimized to maximize yield and minimize side reactions like epimerization.[9][11]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of the Core Intermediate Amide
This protocol details the coupling of this compound with a suitably substituted pyrimidine carboxylic acid.
Objective: To form the first amide bond, linking the aminothiazole core to the pyrimidine headgroup.
Caption: Experimental workflow for amide bond formation.
Materials & Reagents:
| Reagent | MW | Mmol | Eq. | Mass/Volume |
| This compound | 262.31 | 1.0 | 1.0 | 262 mg |
| Substituted Pyrimidine Carboxylic Acid | - | 1.1 | 1.1 | (Varies) |
| EDC·HCl | 191.70 | 1.5 | 1.5 | 288 mg |
| HOBt | 135.12 | 1.5 | 1.5 | 203 mg |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 | 0.52 mL |
| Anhydrous Dimethylformamide (DMF) | - | - | - | 5 mL |
| Ethyl Acetate | - | - | - | 50 mL |
| Saturated aq. NaHCO₃ | - | - | - | 20 mL |
| Brine | - | - | - | 20 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrimidine carboxylic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).
-
Add anhydrous DMF (5 mL) and stir the mixture at 0°C (ice bath) for 20 minutes. This pre-activates the carboxylic acid.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of DMF.
-
Add the aminothiazole solution to the reaction flask, followed by the dropwise addition of DIPEA (3.0 eq).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.
Protocol 2: Saponification and Final Amide Coupling
This two-part protocol first hydrolyzes the ethyl ester to a carboxylic acid, which is then coupled with the desired side-chain amine.
Part A: Ester Hydrolysis (Saponification)
-
Dissolve the product from Protocol 1 (1.0 eq) in a mixture of THF/Methanol (1:1, 10 mL).
-
Add a 2M aqueous solution of Lithium Hydroxide (LiOH) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~4-5 with 1N HCl at 0°C.
-
Extract the product with ethyl acetate or a more polar solvent system like DCM/Isopropanol.
-
Dry the organic layer, concentrate, and use the crude carboxylic acid directly in the next step, assuming quantitative conversion.
Part B: Final Amide Coupling
-
Follow the procedure outlined in Protocol 1 , using the carboxylic acid from Part A as the starting material.
-
Use the desired side-chain amine (e.g., N-(2-hydroxyethyl)piperazine, 1.2 eq) as the nucleophile.
-
The work-up and purification may require adjustment based on the polarity and solubility of the final Dasatinib analog.
Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized analogs.
Analytical Techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the final purity of the compound.[9]
Table of Representative Data for a Dasatinib Analog:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): Aromatic protons (7.0-8.5), Thiazole proton (~8.2), Piperazine & ethyl protons (2.5-4.5), Methyl protons (~2.2). Specific shifts will vary based on substitution. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): Carbonyls (~160-165), Aromatic & Heteroaromatic carbons (110-160), Aliphatic carbons (40-65). |
| HRMS (ESI) | Calculated for C₂₂H₂₆ClN₇O₂S [M+H]⁺: 488.1581; Found: 488.15xx. The exact mass will depend on the specific analog's formula. |
| Purity (HPLC) | >95% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Amide Coupling | 1. Incomplete activation of the carboxylic acid.2. Deactivated coupling reagents (hydrolyzed).3. Steric hindrance from bulky substrates. | 1. Increase pre-activation time; switch to a more potent coupling agent like HATU.2. Use fresh, anhydrous reagents and solvents.3. Increase reaction temperature or use a microwave reactor; consider a different coupling strategy (e.g., acid chloride).[12] |
| Incomplete Saponification | 1. Insufficient base or reaction time.2. Steric hindrance around the ester. | 1. Add more LiOH solution and extend the reaction time.2. Heat the reaction gently (e.g., to 40°C); consider using NaOH or KOH. |
| Multiple Byproducts | 1. Side reactions of the coupling agent.2. Epimerization (if chiral centers are present).3. Over-acylation or other side reactions. | 1. Purify the activated ester intermediate if possible; use HOBt or Oxyma to suppress side reactions.2. Run the reaction at lower temperatures; use a base like collidine instead of DIPEA.3. Use stoichiometry closer to 1:1. |
| Purification Difficulties | 1. Product is highly polar and streaks on silica.2. Product co-elutes with impurities. | 1. Use a reverse-phase (C18) column; add a small amount of acid/base (e.g., 0.1% TFA or NH₄OH) to the eluent to improve peak shape.2. Try a different solvent system; recrystallize the product if it is a solid. |
References
-
Li, X., He, Y., Ruiz, C. H., Koenig, M., & Cameron, M. D. (2009). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Drug Metabolism and Disposition, 37(7), 1438-1447. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. PubMed Central. [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
-
Kwarcinski, F. E., Brandvold, K. R., Phadke, S., Beleh, O. M., Johnson, T. K., Meagher, J. L., ... & Soellner, M. B. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 11(5), 1296-1304. [Link]
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Lombardo, L. J. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl] amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]
-
ResearchGate. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. [Link]
-
Tota, J. E., Tichkule, R. B., & Viola, R. E. (2014). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS medicinal chemistry letters, 5(10), 1136-1140. [Link]
- Google Patents. (n.d.).
-
Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PubMed Central. [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Office of Scientific and Technical Information. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. OSTI.GOV. [Link]
-
Buchappa, G., et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(2), 315-320. [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
- Google Patents. (n.d.). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). CN106699681A.
-
PubChem. (n.d.). Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2024). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. RSC Publishing. [Link]
Sources
- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article) | OSTI.GOV [osti.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00006D [pubs.rsc.org]
- 12. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
Application Notes & Protocols: A Strategic Approach to Screening Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Derivatives
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] The Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate backbone represents a versatile starting point for the development of novel therapeutics, combining the recognized biological relevance of the 2-aminothiazole ring with a benzoate group that allows for extensive structure-activity relationship (SAR) studies.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust screening cascade to identify and characterize the biological activity of novel this compound derivatives. The protocols outlined below are designed to be adaptable and are grounded in established high-throughput screening (HTS) and cell-based assay principles to ensure data integrity and reproducibility.[6][7]
Strategic Screening Cascade: From Primary Hits to Validated Leads
A tiered or cascaded approach to screening is essential for efficiently identifying promising compounds from a library of derivatives while minimizing false positives.[7][8] This strategy begins with broad, high-throughput assays to identify initial "hits" and progressively moves towards more complex, biologically relevant assays to validate and characterize the mechanism of action.
Caption: A tiered screening cascade for hit identification and validation.
Part 1: Primary Screening - Identifying Bioactive Compounds
The initial goal is to cast a wide net to identify any derivatives exhibiting biological activity from a larger library. A cell viability or cytotoxicity assay is an ideal primary screen as it is robust, cost-effective, and amenable to high-throughput automation.[9]
Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan, the quantity of which is proportional to the number of viable cells.[10]
Causality: A reduction in formazan production in the presence of a test compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects, marking it as a "hit" for further investigation.
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A549, HeLa, MCF-7) into 96-well or 384-well clear-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[10]
-
Compound Preparation: Prepare stock solutions of this compound derivatives in 100% DMSO. Create a working plate by diluting the compounds in a cell culture medium to the desired final screening concentration (typically 1-10 µM).
-
Cell Treatment: Remove the old medium from the cell plates and add the compound-containing medium. Include vehicle controls (DMSO, same final concentration as test wells) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each compound. A common hit criterion is a reduction in cell viability by more than 50%.
| Parameter | Recommendation | Rationale |
| Plate Format | 96- or 384-well | Balances throughput with reagent volume. |
| Cell Line | A549, HeLa, MCF-7 | Commonly used, well-characterized cancer cell lines. |
| Compound Conc. | 1-10 µM | A standard concentration for primary single-point screens. |
| Incubation Time | 48-72 hours | Allows sufficient time for compounds to exert an effect. |
| Readout | Absorbance at 570 nm | Standard wavelength for formazan quantification. |
Part 2: Secondary Screening - Hit Confirmation and Prioritization
Hits from the primary screen must be validated to eliminate false positives and to begin characterizing their potency and mechanism.[7][8]
Protocol 2: Dose-Response Analysis and IC₅₀ Determination
This step confirms the activity of the primary hits and quantifies their potency by calculating the half-maximal inhibitory concentration (IC₅₀).
Causality: A sigmoidal dose-response curve indicates a specific biological effect rather than an artifact. The IC₅₀ value provides a quantitative measure of potency, allowing for the ranking of compounds.
Step-by-Step Methodology:
-
Follow Protocol 1 (Steps 1-2): Seed cells as previously described.
-
Serial Dilution: For each confirmed hit, prepare a series of dilutions (e.g., 8-10 points, starting from 100 µM down to nanomolar concentrations) in the cell culture medium.
-
Cell Treatment & Assay: Treat the cells with the serial dilutions and perform the MTT assay as described in Protocol 1.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value.
Protocol 3: Target-Based Biochemical Assay (Example: Kinase Inhibition)
Many 2-aminothiazole derivatives are known to be kinase inhibitors.[11][12] A biochemical assay using a purified enzyme allows for the direct measurement of target engagement.
Causality: Inhibition of enzymatic activity in this cell-free system provides strong evidence that the compound directly interacts with the target protein, independent of cellular context.
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
Step-by-Step Methodology (using a luminescent ADP-Glo™ format as an example):
-
Reagent Preparation: Prepare reaction buffer, purified kinase, substrate peptide, and ATP at appropriate concentrations.
-
Compound Plating: Dispense the test compounds (from dose-response plates) into a low-volume 384-well plate.
-
Kinase Reaction:
-
Add the purified kinase enzyme to the wells containing the compounds and incubate briefly.
-
Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition relative to controls and determine the IC₅₀ values.
Part 3: Tertiary Screening - Elucidating the Mechanism of Action
Validated hits are further investigated in more complex, physiologically relevant models to understand how they achieve their biological effect at a cellular level.[13][14]
Protocol 4: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
If a compound is cytotoxic, it is crucial to determine if it induces programmed cell death (apoptosis). This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[9]
Causality: An increase in caspase 3/7 activity is a hallmark of apoptosis, providing mechanistic insight into the compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds (at concentrations around their IC₅₀) in white-walled 96-well plates suitable for luminescence. Incubate for a relevant period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A higher luminescent signal indicates greater caspase 3/7 activity. Express results as a fold-change over the vehicle-treated control.
Conclusion and Forward Path
This structured screening guide provides a robust framework for the initial evaluation of this compound derivatives. By progressing from high-throughput cell viability assays to specific biochemical and cell-based mechanistic studies, researchers can efficiently identify promising lead candidates. Positive results from this cascade would warrant further investigation into biophysical binding, in vivo efficacy, and pharmacokinetic profiling to advance the most promising compounds in the drug discovery pipeline.
References
-
National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. PubMed Central. Retrieved from [Link]
-
Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, October 8). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]
-
ACS Publications. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. Retrieved from [Link]
-
ResearchGate. (2022, January). Validation of a high throughput screening assay to identify small molecules that target the eukaryotic replicative helicase. SLAS DISCOVERY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Retrieved from [Link]
-
MDPI. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, November 1). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]
-
Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. PubChem. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
-
ResearchGate. (2024, February 14). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Retrieved from [Link]
-
QYResearch. (2026). Global Ethyl 2 Amino 1 3 Thiazole 4 Carboxylate Market Research Report 2026(Status and Outlook). QYResearch. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 5. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 6. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 9. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
One-Pot Synthesis of 2-Aminothiazole Derivatives from Ethyl Acetoacetate
<
Application Notes and Protocols for Researchers
Introduction to 2-Aminothiazoles: A Privileged Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This heterocyclic system is a key pharmacophore in therapeutics spanning a wide range of diseases, including the kinase inhibitor Dasatinib (anticancer), Cefdinir (antibiotic), and Meloxicam (anti-inflammatory).[1][3] The prevalence of this structural motif in successful drugs underscores its importance in drug design and development.
Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4] This versatile biological profile makes the 2-aminothiazole scaffold a highly attractive target for the development of novel therapeutics.[3] The ability to efficiently synthesize a diverse library of these derivatives is therefore of critical importance to researchers in drug discovery.
The classical and most widely adopted method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea or its derivatives.[1][7] Modern advancements have focused on developing one-pot procedures that improve efficiency by avoiding the isolation of intermediates, which are often lachrymatory and difficult to handle.[8][9]
This application note provides a detailed protocol for a robust and scalable one-pot synthesis of 2-aminothiazole derivatives, starting from the readily available ethyl acetoacetate. The methodology is designed to be adaptable for the creation of a diverse library of analogues for further investigation in drug development programs.
The Hantzsch Thiazole Synthesis: A One-Pot Approach
The synthesis of 2-aminothiazole derivatives from ethyl acetoacetate is a classic example of the Hantzsch thiazole synthesis.[5][10] This one-pot, two-step sequential procedure involves the in situ formation of an α-halo ketone followed by condensation with a thiourea derivative.[11]
The general reaction scheme is as follows:
-
α-Halogenation: Ethyl acetoacetate is first halogenated at the α-position. A common and effective halogenating agent for this purpose is N-bromosuccinimide (NBS).[12] This step generates the reactive intermediate, ethyl 2-bromo-3-oxobutanoate.
-
Cyclocondensation: The in situ generated α-bromo ketone then reacts with a thiourea (or a substituted thiourea) to form the 2-aminothiazole ring.[7]
This one-pot approach offers several advantages over traditional multi-step syntheses, including reduced reaction times, simplified workup procedures, and higher overall yields.[12]
Visualizing the Workflow
Caption: Workflow for the one-pot synthesis of 2-aminothiazole derivatives.
Experimental Protocol
This protocol details the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a representative 2-aminothiazole derivative.
Materials and Equipment
| Reagents | Equipment |
| Ethyl acetoacetate | Round-bottom flask (100 mL) |
| N-Bromosuccinimide (NBS) | Magnetic stirrer and stir bar |
| Thiourea | Heating mantle with temperature control |
| Tetrahydrofuran (THF), anhydrous | Reflux condenser |
| Water (deionized) | Buchner funnel and filter flask |
| Sodium bicarbonate (NaHCO₃) | Beaker (250 mL) |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Petroleum ether | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Thin-layer chromatography (TLC) plates |
| UV lamp (254 nm) |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (6.50 g, 0.05 mol).
-
Add water (50.0 mL) and anhydrous tetrahydrofuran (THF) (20.0 mL) to the flask.
-
Cool the mixture to below 0°C using an ice bath.
-
-
α-Bromination:
-
Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.20 equiv.) to the cooled reaction mixture in portions, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (2:1). The disappearance of the ethyl acetoacetate spot (Rf = 0.71) indicates the completion of the bromination step.[12]
-
-
Cyclocondensation:
-
Once the bromination is complete, add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours.
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into a 250 mL beaker containing a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) and stir.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Expected Results
Following this protocol, the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate from ethyl acetoacetate is expected to yield the desired product in good to excellent yields, typically ranging from 70-85%. The purity of the final compound can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Applications in Drug Discovery
The 2-aminothiazole scaffold is a versatile building block in the design and synthesis of novel therapeutic agents. Its derivatives have been investigated for a wide array of biological activities.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity.[3] For instance, dasatinib, a clinically used anticancer drug, features a 2-aminothiazole core and functions as a multi-targeted kinase inhibitor.[1] The ability to readily synthesize a library of 2-aminothiazole analogs allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective anticancer agents.[3]
Antimicrobial and Antiviral Properties
The 2-aminothiazole nucleus is also a key component in various antimicrobial and antiviral drugs.[4] The structural diversity that can be achieved through one-pot synthesis enables the rapid generation of novel compounds for screening against a range of pathogens.
Anti-inflammatory and Other Therapeutic Areas
Beyond oncology and infectious diseases, 2-aminothiazole derivatives have shown promise as anti-inflammatory, antihypertensive, and anticonvulsant agents.[4] The synthetic accessibility of this scaffold makes it an attractive starting point for lead optimization in these and other therapeutic areas.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete bromination or cyclocondensation. | - Ensure the reaction temperature during bromination is kept low to prevent side reactions. - Extend the reaction time for both steps and monitor by TLC. - Use freshly recrystallized NBS. |
| Formation of Multiple Byproducts | Side reactions due to incorrect temperature control. | - Maintain the temperature below 5°C during NBS addition. - Consider using a different solvent system or catalyst to improve selectivity.[9] |
| Difficulty in Product Isolation | Poor precipitation or solubility issues. | - Adjust the pH of the aqueous solution during workup to ensure the product is in its neutral form. - Try different solvent systems for extraction and recrystallization. |
Conclusion
The one-pot synthesis of 2-aminothiazole derivatives from ethyl acetoacetate represents an efficient and versatile method for accessing a class of compounds with significant therapeutic potential. The protocol outlined in this application note is robust, scalable, and amenable to the generation of diverse chemical libraries for drug discovery and development. The continued exploration of this privileged scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
-
Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8, 2012. Link
-
One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers. Benchchem. Link
-
Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. ResearchGate. Link
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. Link
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Link
-
Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. Link
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Link
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Link
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. Link
-
A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. National Institutes of Health (NIH). Link
-
Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Taylor & Francis Online. Link
-
Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Link
-
Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. Link
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Link
-
Hantzsch Thiazole Synthesis. SynArchive. Link
-
Hantzsch synthesis: Significance and symbolism. My Signature. Link
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Link
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Link
-
2-Aminothiazole. Wikipedia. Link
-
2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook. Link
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). Link
-
General Synthetic Methods for Thiazole and Thiazolium Salts. Sciencemadness.org. Link
-
Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. PubMed. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Hantzsch synthesis: Significance and symbolism [wisdomlib.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][2] This application note is intended for researchers, scientists, and professionals in the field of drug development, offering detailed, step-by-step protocols for the synthesis of the requisite α-haloketone precursor and the final target molecule via the Hantzsch thiazole synthesis. The causality behind experimental choices, safety protocols, and detailed characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of 2-Aminothiazoles and the Power of Microwave Synthesis
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[3][4] The target molecule, this compound, serves as a versatile building block for the synthesis of more complex pharmaceutical candidates.
Traditional methods for the synthesis of such heterocyclic compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative.[1][2] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with higher yields and improved product purity.[2] This is due to the direct and efficient heating of the reaction mixture through dielectric polarization, a mechanism fundamentally different from conventional heating.[1] This protocol harnesses the power of MAOS to facilitate a rapid and high-yielding synthesis of the title compound.
Overall Synthetic Workflow
The synthesis of this compound is a two-step process, commencing with the preparation of the key intermediate, ethyl 2-(2-bromoacetyl)benzoate. This is followed by a microwave-assisted Hantzsch thiazole synthesis.
Figure 1: Overall synthetic workflow.
Safety Precautions
3.1. Chemical Safety:
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thiourea: A suspected carcinogen. Avoid inhalation and skin contact.
-
Ethyl 2-(2-bromoacetyl)benzoate: A lachrymator and irritant. Handle with care in a well-ventilated fume hood.
-
Solvents (Ethanol, Dimethyl Sulfoxide): Flammable and/or irritants. Handle in a well-ventilated area, away from ignition sources.
3.2. Microwave Reactor Safety:
-
Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[3]
-
Ensure reaction vessels are properly sealed and do not exceed the recommended fill volume.
-
Always monitor the reaction temperature and pressure.
-
Be aware of the potential for rapid pressure buildup, especially with volatile solvents.
Experimental Protocols
Synthesis of Ethyl 2-(2-bromoacetyl)benzoate (Precursor)
This synthesis involves a two-step procedure starting from ethyl 2-methylbenzoate.
Step 1: Synthesis of Ethyl 2-(bromomethyl)benzoate
-
Materials and Reagents:
-
Ethyl 2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methylbenzoate in the chosen solvent.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux under inert atmosphere for 3-4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(bromomethyl)benzoate. This product can often be used in the next step without further purification.
-
Step 2: Oxidation to Ethyl 2-(2-bromoacetyl)benzoate (Kornblum Oxidation)
-
Materials and Reagents:
-
Ethyl 2-(bromomethyl)benzoate (from Step 1)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate
-
Dichloromethane
-
Water
-
-
Protocol:
-
In a round-bottom flask, dissolve the crude ethyl 2-(bromomethyl)benzoate in DMSO.
-
Add sodium bicarbonate to the solution.
-
Heat the mixture at a temperature between 80-100 °C for 1-2 hours.[5] Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into cold water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure ethyl 2-(2-bromoacetyl)benzoate.
-
Microwave-Assisted Synthesis of this compound
-
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| Ethyl 2-(2-bromoacetyl)benzoate | 271.10 | 1.0 | 1.0 | 271 mg |
| Thiourea | 76.12 | 1.2 | 1.2 | 91 mg |
| Ethanol (anhydrous) | - | - | - | 3 mL |
-
Protocol:
-
Place ethyl 2-(2-bromoacetyl)benzoate (1.0 mmol) and thiourea (1.2 mmol) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add 3 mL of anhydrous ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
-
Reaction Mechanism and Rationale
The synthesis of the 2-aminothiazole ring proceeds via the well-established Hantzsch thiazole synthesis.[5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide.
Figure 2: Mechanism of the Hantzsch thiazole synthesis.
The rationale for using microwave irradiation lies in its ability to rapidly and uniformly heat the polar reactants and solvent (ethanol), leading to a significant acceleration of the reaction rate.[1] This localized superheating effect can overcome the activation energy barriers more efficiently than conventional heating, resulting in shorter reaction times and often cleaner product formation.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.8-8.0 (d, 1H, Ar-H)
-
~7.3-7.5 (m, 3H, Ar-H)
-
~6.8 (s, 1H, thiazole-H)
-
~5.5 (br s, 2H, -NH₂)
-
~4.4 (q, 2H, -OCH₂CH₃)
-
~1.4 (t, 3H, -OCH₂CH₃)
-
-
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~168 (C=O, ester)
-
~167 (C2-thiazole, C-NH₂)
-
~148 (C4-thiazole)
-
~132-128 (Ar-C)
-
~105 (C5-thiazole)
-
~61 (-OCH₂)
-
~14 (-CH₃)
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z = 263.08
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in precursor synthesis | Incomplete bromination or oxidation. | Increase reaction time, check the purity of NBS, or try an alternative oxidation method like the Sommelet reaction.[1][8] |
| Low yield in microwave synthesis | Suboptimal reaction time or temperature. | Systematically vary the microwave irradiation time and temperature to find the optimal conditions. Ensure the use of anhydrous ethanol. |
| Impure final product | Side reactions or incomplete reaction. | Optimize purification method (recrystallization solvent or chromatography gradient). Ensure the purity of the starting materials. |
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. By leveraging the benefits of microwave technology, this method offers a significant improvement over traditional synthetic routes in terms of reaction time and efficiency. The provided protocols, safety guidelines, and characterization data should enable researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.
References
- International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- Kornblum, N. Kornblum oxidation. Grokipedia.
- Sommelet, M. Sommelet reaction. Grokipedia.
-
Wikipedia. Sommelet reaction. Available from: [Link]
-
SynArchive. Sommelet Reaction. Available from: [Link]
-
YouTube. Sommelet Reaction. Available from: [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]
-
Sommelet Reaction. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]
-
ResearchGate. A plausible mechanism for the formation of Hantzsch thiazole derivatives. Available from: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. Kornblum oxidation. Available from: [Link]
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
The Royal Society of Chemistry. 4. Available from: [Link]
-
Journal of University of Shanghai for Science and Technology. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Available from: [Link]
-
MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][9]diazepin-2-ylamino)benzoate. Available from: [Link]
-
Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Available from: [Link]
-
PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. Available from: [Link]
-
SpectraBase. Ethyl 4{[2-(benzo[d]thiazol-2-yl)-1-(4-chlorophenyl)-2-cyanoethylidene]amino}benzoate - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
PubChem. Ethyl 2-(2-bromo-2,2-difluoroacetyl)benzoate. Available from: [Link]
-
Chemsrc. Ethyl 2-(bromomethyl)benzoate. Available from: [Link]
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. Available from: [Link]
-
NIH. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Available from: [Link]
-
YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]
-
NIST. Benzoic acid, ethyl ester. Available from: [Link]
-
ResearchGate. (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
Application Note: A Methodology for the Purification of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate via Recrystallization
An Application Note and Protocol from the Senior Application Scientist
Introduction
Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount as impurities can lead to side reactions, lower yields of the final product, and the introduction of potentially harmful substances in drug development pipelines. This application note provides a detailed protocol for the purification of this compound using the recrystallization method. The protocol is designed for researchers, scientists, and professionals in drug development and is based on established principles of organic chemistry and purification techniques.
The Principle of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Impurities, on the other hand, should either be insoluble in the hot solvent or highly soluble in the cold solvent.
The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The impurities remain in the solution (mother liquor) and are separated by filtration.
Selecting an Appropriate Solvent System
The choice of solvent is critical for successful recrystallization. An ideal solvent for the purification of this compound should possess the following characteristics:
-
High-solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This ensures a good recovery of the purified compound.
-
Does not react with the compound. The solvent should be inert.
-
Boiling point below the melting point of the compound. This prevents the compound from melting before it dissolves.
-
Volatile enough to be easily removed from the purified crystals.
-
Non-toxic, inexpensive, and non-flammable.
Based on the structure of this compound, which contains both polar (amino, ester, thiazole) and non-polar (benzene ring) functionalities, a moderately polar solvent is likely to be effective.
Recommended Solvent Systems
| Solvent System | Rationale | Boiling Point (°C) |
| Ethanol | A polar protic solvent that is effective for a wide range of organic compounds. It is relatively safe and has a convenient boiling point. | 78.37 |
| Isopropanol | Similar to ethanol but slightly less polar. It can sometimes offer better differential solubility. | 82.6 |
| Acetonitrile | A polar aprotic solvent that can be a good choice if the compound is sensitive to protic solvents. | 81.6 |
| Ethanol/Water | A mixed solvent system can be fine-tuned to achieve the ideal solubility profile. The addition of water (a non-solvent) can significantly decrease the solubility of the organic compound at lower temperatures. | Variable |
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (at least two)
-
Graduated cylinders
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Selected recrystallization solvent (e.g., Ethanol)
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise and continue heating until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal).
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or a drying dish.
-
Dry the crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.
-
Visual Workflow of the Recrystallization Process
Caption: Workflow diagram of the recrystallization process.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small portions. If the compound still does not dissolve, the solvent may be unsuitable. |
| No crystals form upon cooling | Too much solvent was used, or the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure. | Use a lower boiling point solvent. If impurities are the issue, a preliminary purification step may be needed. |
| Low recovery | Too much solvent was used, or the cooling was not sufficient. | Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer period. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath instead of a Bunsen burner.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques, such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.
-
Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical structure and identify any remaining impurities.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning. [Link]
-
Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning. [Link]
-
American Chemical Society. (2016). Safety in Academic Chemistry Laboratories (8th ed.). [Link]
Molecular docking of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate derivatives
This guide outlines a comprehensive and validated protocol for the molecular docking of this compound derivatives. By following these steps and understanding the underlying scientific principles, researchers can confidently generate reliable computational data to guide their drug discovery efforts. The insights gained from this in silico analysis—identifying key binding interactions and predicting relative affinities—provide a powerful foundation for designing novel derivatives with enhanced potency and selectivity, ultimately accelerating the journey from concept to clinic. For even greater confidence, downstream validation can be achieved with experimental binding assays or molecular dynamics simulations. [22][24]
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- How To Use Pymol?
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
- Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials.
- Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
- PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Public
- A Beginner's Guide to Molecular Visualization Using PyMOL.
- How to validate the molecular docking results? (2022).
- Molecular Visualization Using PyMOL: 1 Introduction/User Interface. (2019). YouTube.
- A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
- Thiazole Derivatives Inhibitors of Protein Kinases.
- Beginner's Guide for Docking using Autodock Vina. (2020).
- Thiazole derivatives as inhibitors of protein kinase.
- Basic docking. Autodock Vina 1.2.
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute.
- A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays. (2025). Benchchem.
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2008).
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). Molecular BioSystems.
- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025).
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020). World Journal of Advanced Research and Reviews.
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025).
- Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. (2022). European Journal of Life Sciences.
- Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (2015). Indian Journal of Chemistry.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
- Benzyl-N-[4-(2-hydroxyethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. youtube.com [youtube.com]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. researchgate.net [researchgate.net]
- 16. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Analogs
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract: The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous clinically relevant pharmaceuticals, including anticancer agents like Dasatinib.[1] Its structural versatility and ability to engage in key hydrogen bonding interactions make it a cornerstone for the design of targeted therapies, particularly kinase inhibitors.[2] This document provides a comprehensive guide to conducting structure-activity relationship (SAR) studies on a specific, promising chemical series: Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate analogs. We will detail the strategic design, modular synthesis, and biological evaluation of these compounds, offering field-proven insights into the causal relationships between structural modifications and biological activity. The protocols herein are designed to be self-validating, providing researchers with a robust framework for identifying novel and potent therapeutic candidates.
Introduction: The 2-Aminothiazole Scaffold
The 2-aminothiazole core is a bioisostere for various functional groups, enabling it to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] The lead compound, this compound, serves as an excellent starting point for a focused SAR campaign. It can be conceptually dissected into four key regions amenable to chemical modification, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The primary objective of an SAR study on this scaffold is to understand how changes to its molecular architecture influence its interaction with a biological target, such as a protein kinase. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.
Logical Dissection of the Core Scaffold
To systematically probe the SAR, we can divide the lead molecule into four distinct regions for modification. This modular approach allows for the independent or combined evaluation of substituent effects.
Caption: Key regions of the lead scaffold for SAR exploration.
Synthetic Strategy & Protocols
The synthesis of analogs is centered around the robust and well-established Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thiourea derivative. Subsequent modifications are then performed on the core scaffold.
Workflow for Analog Synthesis and Evaluation
The overall process follows a logical and iterative cycle, beginning with the synthesis of the core structure and branching into parallel synthesis of diverse analogs, followed by purification and biological screening.
Caption: Iterative workflow for SAR studies.
Protocol 1: Synthesis of the Core Scaffold via Hantzsch Condensation
This protocol describes the synthesis of the parent compound, this compound. The key step is the cyclocondensation of ethyl 2-(3-bromo-2-oxopropyl)benzoate with thiourea.
-
Rationale: The Hantzsch synthesis is a highly reliable method for forming the 2-aminothiazole ring system.[4] Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-halocarbonyl, followed by intramolecular cyclization and dehydration.
-
Materials:
-
Ethyl 2-(3-bromo-2-oxopropyl)benzoate (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol (approx. 0.1 M concentration)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Saturated sodium bicarbonate solution
-
Ethyl acetate, Hexanes
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add ethyl 2-(3-bromo-2-oxopropyl)benzoate (1.0 eq) and thiourea (1.2 eq).
-
Add absolute ethanol to achieve a concentration of approximately 0.1 M.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Reduce the solvent volume in vacuo.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any HBr formed, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine pure fractions, concentrate, and dry under high vacuum to yield the title compound as a solid.
-
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Derivatization of the 2-Amino Group (Region A)
This protocol outlines the acylation of the exocyclic amine, a common strategy to probe for additional binding interactions.[5]
-
Rationale: The 2-amino group is a potent nucleophile. Acylation with various acyl chlorides in the presence of a non-nucleophilic base like pyridine (which also acts as a solvent and acid scavenger) is a straightforward method to install a diverse range of amides.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Acyl Chloride (e.g., benzoyl chloride, 3-chlorobenzoyl chloride) (1.1 eq)
-
Pyridine (as solvent)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
-
Procedure:
-
Dissolve the starting aminothiazole (1.0 eq) in pyridine in a flask at 0°C (ice bath).
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor for completion by TLC.
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate, and brine.
-
Dry over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the N-acylated analog.
-
Protocol 4: Modification of the Ester Group (Region D)
This two-step protocol converts the ester to a diverse library of amides, which can significantly alter solubility and introduce new hydrogen bonding patterns.
-
Rationale: Step 1 involves saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Step 2 utilizes standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a tertiary amine base (DIPEA) to facilitate efficient amide bond formation with minimal side reactions.[6]
-
Step 4a: Ester Hydrolysis
-
Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-8 hours.
-
Monitor by TLC until the starting material is consumed.
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid, which is often used directly in the next step.
-
-
Step 4b: Amide Coupling
-
Dissolve the carboxylic acid from Step 4a (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the desired primary or secondary amine (1.2 eq).
-
Stir at room temperature for 12-24 hours.
-
Dilute with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC.
-
Biological Evaluation Protocols
The choice of biological assays depends on the therapeutic target. Given that 2-aminothiazoles are potent kinase inhibitors, a kinase inhibition assay and a cell-based proliferation assay are primary tools for evaluation.[1][7]
Protocol 5: In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A)
-
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The ADP-Glo™ Kinase Assay (Promega) is a robust luminescent platform that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.
-
Materials:
-
Recombinant human Aurora Kinase A enzyme
-
Kemptide (LRRASLG) peptide substrate
-
ATP (at Km concentration for the specific kinase)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO, then dilute further in kinase buffer. Final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 2.5 µL of the compound dilution. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Add 2.5 µL of a 2x enzyme/substrate mix (containing Aurora Kinase A and Kemptide).
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition vs. log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 6: Cell-Based Antiproliferative Assay (MTS Assay)
-
Rationale: This assay assesses the effect of the compounds on the metabolic activity and proliferation of cancer cells. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, allowing for quantitative measurement of cell viability.
-
Materials:
-
Human cancer cell line (e.g., HCT116, MDA-MB-231)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serially diluted)
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer (490 nm absorbance)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Prepare 2x final concentrations of serially diluted test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours until color development is sufficient.
-
Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability vs. log[compound] and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
SAR Data Interpretation
The power of this methodology lies in the systematic analysis of the generated data. By organizing the results in a clear tabular format, direct comparisons can be made to establish SAR trends.
Table 1: Hypothetical SAR Data for Ethyl 2-(2-aminothiazol-4-yl)benzoate Analogs
| Cmpd ID | Modification Region | R Group | Aurora A IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
| 1 | Parent | - | 550 | 15.2 |
| 2a | A (2-NH₂) | -CO-Ph | 120 | 4.1 |
| 2b | A (2-NH₂) | -CO-(4-Cl-Ph) | 45 | 1.3 |
| 3a | C (Benzoate) | 4-Fluoro | 380 | 9.8 |
| 4a | D (Ester) | -COOH | >10,000 | >50 |
| 4b | D (Ester) | -CO-NH(CH₂CH₂OH) | 490 | 12.5 |
| 4c | D (Ester) | -CO-N(piperidine) | 610 | 18.0 |
Analysis of Trends:
-
Region A (2-Amino Group): Acylation of the 2-amino group is highly beneficial. The introduction of a 4-chlorobenzoyl group (Cmpd 2b ) leads to a >10-fold improvement in both biochemical potency and cellular activity compared to the parent compound (1 ). This strongly suggests the amide moiety is making critical interactions within the kinase hinge region or a nearby pocket, with the chloro-substituent potentially accessing a hydrophobic sub-pocket.[5]
-
Region C (Benzoate Ring): Modification of the benzoate ring with a fluorine atom (Cmpd 3a ) provides a modest improvement in activity, possibly by altering electronic properties or through a favorable fluorine-protein interaction.
-
Region D (Ester Group): Conversion of the ethyl ester to a carboxylic acid (Cmpd 4a ) completely abolishes activity. This is a critical finding, suggesting the carboxylate is either poorly tolerated in the binding site or severely impairs cell membrane permeability. Converting the acid to neutral amides like 4b and 4c restores activity to a level comparable to the parent compound, confirming the importance of masking the polar carboxylate group.
Conclusion and Future Directions
This guide outlines a systematic approach to conducting SAR studies on this compound analogs. Through modular synthesis and targeted biological evaluation, clear relationships between structure and activity can be established. The hypothetical data presented highlights that the most impactful modifications were achieved at the 2-amino position (Region A), identifying a key interaction point for optimization.
Future work should focus on exploring a wider range of substitutions on the N-benzoyl ring identified in compound 2b and combining these optimal modifications with promising changes in other regions. Promising leads should be profiled for selectivity against a panel of kinases and evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo studies.
References
-
Gebuhrer, M., et al. (2008). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. Available at: [Link]
-
Upadhayaya, R. S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. Available at: [Link]
-
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Boyd, S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. PubMed. Available at: [Link]
-
Purohit, D. H., & Gajjar, D. U. (2020). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. Available at: [Link]
-
Purohit, D. H., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Available at: [Link]
-
Al-Azzawi, A. M., et al. (2021). Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. ResearchGate. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Singh, S., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]
-
Guchhait, S. K., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). Google Patents.
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Patil, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Academica Press. Available at: [Link]
-
Azzam, R. A. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]
-
PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. PubChem. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the development of various pharmacologically active agents, optimizing its synthesis is crucial. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
The primary and most robust method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis, a reliable condensation reaction between an α-halocarbonyl compound and a thioamide.[1][2][3] In the context of our target molecule, this involves the reaction of an Ethyl 2-(α-haloacetyl)benzoate with thiourea . Understanding the nuances of this reaction is key to achieving high yields and purity.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis. Each problem is analyzed from cause to solution, providing a clear path to resolving experimental hurdles.
Q1: My reaction suffers from very low or no product yield. What are the primary causes and how can I resolve this?
Low yield is the most frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
The α-haloketone is unstable: Your starting material, likely Ethyl 2-(α-bromoacetyl)benzoate or its chloro-analogue, is a lachrymator and can degrade upon storage, especially in the presence of moisture. Decomposition leads to lower effective concentration and introduces impurities that can inhibit the reaction.[4]
-
Solution: Verify the purity of your α-haloketone via NMR before use. If it appears discolored or impure, consider purifying it by distillation or chromatography, or use freshly prepared material. Ensure the thiourea is of high purity and dry.[5]
-
-
Suboptimal Reaction Conditions:
-
Insufficient Heat: The Hantzsch synthesis generally requires an initial energy input to overcome the activation barrier for the initial SN2 attack and subsequent cyclization.[5] Room temperature reactions may be sluggish or stall completely.
-
Solution: Most protocols recommend heating the reaction mixture. Refluxing in a suitable solvent like ethanol (typically 70-80 °C) is a common starting point.[6] Systematically screen temperatures to find the optimum for your specific substrate.[7]
-
Incorrect Solvent Choice: Solvent polarity is a critical parameter that influences reaction rate and solubility of intermediates.[5]
-
Solution: Ethanol and methanol are standard solvents that work well for this synthesis.[5][8] If yield remains low, consider screening other polar solvents. Some modern, greener approaches have even demonstrated success under solvent-free conditions, which can improve yields and simplify workup.[5][9]
-
-
Inefficient Workup and Isolation:
-
Product Loss: The product, this compound hydrohalide salt, is often soluble in the reaction solvent (e.g., ethanol).[10] Pouring the reaction mixture directly into a large volume of water may not cause complete precipitation.
-
Solution: The standard workup involves cooling the reaction mixture and then pouring it into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃).[7][8] This neutralizes the hydrohalide salt (e.g., HBr salt) formed during the reaction, precipitating the free amine product which is typically much less soluble in water.[10] Ensure the pH is basic before filtration.
-
Below is a workflow diagram to guide your troubleshooting process for low yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Q2: I've isolated my product, but it's contaminated with a significant side product. How can I improve selectivity?
Side product formation is typically linked to reactant impurities or non-optimized reaction conditions.
Potential Causes & Solutions:
-
Dimerization of α-haloketone: In the presence of base or heat, α-haloketones can self-condense.
-
Solution: Ensure slow addition of the α-haloketone to the solution of thiourea, rather than mixing them all at once, especially if a base is used in the reaction itself. Maintain a controlled temperature to disfavor side reactions.[5]
-
-
Formation of Isomeric Byproducts: While more common with N-substituted thioureas, incorrect pH can sometimes lead to undesired cyclization pathways. The classic Hantzsch synthesis should strongly favor the 2-aminothiazole.[11]
-
Solution: For this specific synthesis, ensure the reaction is run in a neutral solvent like ethanol.[5] The workup step, which involves basification, should be performed after the reaction is complete to precipitate the product, not during the reaction itself.
-
-
Contamination from Starting Materials: Impurities in the initial reagents will carry through or participate in side reactions.[5]
-
Solution: As mentioned in Q1, rigorously confirm the purity of your starting materials. Purification of the α-haloketone is often the most critical step.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Hantzsch Thiazole Synthesis?
The reaction proceeds through a well-established multi-step pathway:[2][8]
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Condensation: The nitrogen of the intermediate attacks the electrophilic carbonyl carbon of the ketone functionality.
-
Cyclization & Dehydration: This attack forms a five-membered heterocyclic intermediate (a hydroxythiazoline). This intermediate then readily dehydrates (loses a molecule of water) to form the stable, aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[10]
Q2: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method.[7]
-
Setup: Use a silica gel plate. A good mobile phase to start with is a mixture of ethyl acetate and hexane (e.g., 30:70 or 50:50).
-
Procedure: Spot the starting α-haloketone, thiourea (which may not be very UV active), and the co-spotted reaction mixture. As the reaction proceeds, you will see the spot corresponding to the α-haloketone diminish and a new, typically more polar spot for the product appear. The reaction is complete when the limiting reagent (usually the α-haloketone) is no longer visible on the TLC plate.
Q3: What are the critical safety precautions for this synthesis?
-
α-Haloketones (e.g., Ethyl 2-(α-bromoacetyl)benzoate): These compounds are strong lachrymators (tear-inducing) and irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Ethanol and methanol are flammable. Ensure heating is performed using a heating mantle or an oil bath with a condenser, away from open flames.
Q4: What is the best way to purify the final product?
-
Precipitation/Filtration: As detailed previously, neutralizing the reaction mixture with a weak base to precipitate the free amine is the primary purification step.[8] Washing the collected solid with cold water will remove inorganic salts and water-soluble impurities.
-
Recrystallization: If the filtered product is still impure, recrystallization is an excellent second step. Ethanol is often a suitable solvent for this.[12] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails or if impurities are very similar in polarity, silica gel column chromatography can be used. Use a gradient of ethyl acetate in hexane to elute the product.
Part 3: Experimental Protocol & Data
Optimized Synthesis Protocol
This protocol provides a robust starting point for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.2 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (5-10 mL).
-
Reagent Addition: While stirring, add Ethyl 2-(α-bromoacetyl)benzoate (1.0 mmol, 1.0 eq).
-
Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC.[6]
-
Cooling: Once the reaction is complete (disappearance of the α-haloketone), remove the heat source and allow the mixture to cool to room temperature.
-
Work-up & Precipitation: Pour the cooled reaction mixture into a beaker containing a stirred solution of 5% sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃) (approx. 50 mL).[7][8]
-
Isolation: A solid precipitate should form. Continue stirring for 15-30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Allow the solid to air dry or dry in a vacuum oven to obtain the final product.
Table 1: Optimization of Reaction Parameters
This table summarizes key variables that can be adjusted to optimize the yield and purity of this compound.
| Parameter | Standard Condition | Variation & Rationale | Expected Outcome |
| Solvent | Ethanol | Methanol, Dimethylformamide (DMF), or solvent-free conditions can be tested. Solvent polarity affects reaction rates and solubility.[5][13] | Higher polarity solvents like DMF may increase the rate but can complicate workup. Solvent-free methods can be very efficient.[9] |
| Temperature | Reflux (~78 °C) | Lowering the temperature may reduce byproduct formation.[5] Microwave irradiation can dramatically shorten reaction times.[5][13] | Lower temperatures require longer reaction times. Microwaves can often improve yields in minutes vs. hours. |
| Stoichiometry | 1.1 eq. Thiourea | Increasing the excess of thiourea (e.g., to 1.5 eq) can help drive the reaction to completion, especially if the α-haloketone is precious.[7][10] | May improve conversion of the limiting reagent. Excess thiourea is easily removed during aqueous workup. |
| Catalyst | None (Classical) | Modern variations use catalysts like silica-supported tungstosilisic acid to improve efficiency and yield under milder conditions.[5][13] | Catalyzed reactions can proceed faster and at lower temperatures, offering a greener synthetic route. |
References
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]
-
(2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
-
Bramley, S. E., et al. (1987). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1577. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Patel, N. B., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 352-359. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
ResearchGate. (2021). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
-
wisdomlib. (2024). Hantzsch synthesis: Significance and symbolism. wisdomlib. [Link]
-
Patil, R. V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
-
PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. PubChem. [Link]
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. PubChem. [Link]
-
HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1941-1948. [Link]
-
ResearchGate. Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
ResearchGate. Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. ResearchGate. [Link]
- Google Patents. (2011). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ResearchGate. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. ResearchGate. [Link]
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]
-
Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
National Center for Biotechnology Information. (2008). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. National Center for Biotechnology Information. [Link]
-
LinkedIn. (2025). Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Trends and Forecast 2025-2033. LinkedIn. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. synarchive.com [synarchive.com]
- 3. Hantzsch synthesis: Significance and symbolism [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the Hantzsch synthesis of aminothiazoles
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the Hantzsch synthesis of aminothiazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this robust reaction. Here, we address common challenges, with a focus on understanding and mitigating the formation of frequent side products. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's mechanics to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section covers high-level issues that can often be resolved by optimizing core reaction parameters.
Q1: My reaction yield is very low or non-existent. What are the primary factors to investigate?
Low yields in the Hantzsch synthesis are common but typically traceable to a few key areas.[1][2][3] A systematic check is the most effective approach:
-
Reagent Quality & Stability:
-
α-Haloketones: These reagents can be unstable. Ensure they are fresh or have been stored properly (cold, dark, and dry).[1] Impurities or degradation products can engage in non-productive pathways.
-
Thiourea/Thioamide Purity: Use high-purity thioamides. Impurities can introduce competing reactions and complicate purification.[1][3]
-
-
Reaction Conditions:
-
Temperature: While many protocols operate at room temperature, others require heating to overcome the activation energy.[1][3] If you see no product, a modest increase in temperature (e.g., to 60-80 °C) can be beneficial. Conversely, excessive heat can promote decomposition and side product formation.[1]
-
Reaction Time: The optimal time can vary significantly based on your substrates. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Stopping the reaction too early results in incomplete conversion, while extended times can lead to degradation.[1]
-
Solvent Choice: The polarity and nature of the solvent are critical. Alcohols like ethanol and methanol are standard choices.[3] However, for certain substrates, aprotic solvents such as DMF may improve efficiency.[1] Modern, greener approaches have also found success with solvent-free conditions or microwave irradiation, which can dramatically reduce reaction times and improve yields.[3][4]
-
Q2: The purification of my target 2-aminothiazole is difficult, and I'm losing a lot of product during workup. Why is this happening?
This is a classic issue stemming from the basicity of the 2-amino group. The product often forms as a hydrohalide salt (e.g., hydrobromide if you used an α-bromoketone).[3] This salt is typically polar and highly soluble in polar solvents like water or ethanol, making extraction difficult and preventing precipitation.
The solution is a neutralization step. After the reaction is complete, pour the mixture into a weak base solution, such as 5% aqueous sodium carbonate or dilute ammonium hydroxide.[3] This deprotonates the aminothiazole salt, converting it to the neutral free base. The free base is significantly less polar and often insoluble in water, causing it to precipitate.[5] The solid can then be easily collected by filtration.[3][6]
Troubleshooting Guide: Side Product Identification & Mitigation
This guide delves into specific, structurally-defined impurities that can arise during the Hantzsch synthesis.
Issue 1: An Unexpected Isomer - Formation of 3-Substituted 2-Imino-2,3-dihydrothiazoles
Question: My characterization data (NMR, MS) suggests a major byproduct is an isomer of my target 2-(N-substituted amino)thiazole. I suspect it's the 2-imino-2,3-dihydrothiazole tautomer. Why does this form and how can I prevent it?
Root Cause Analysis: This is the most significant and mechanistically interesting side reaction in the Hantzsch synthesis when using N-monosubstituted thioureas. The formation of the 2-amino versus the 2-imino isomer is a direct consequence of the reaction's regioselectivity, which is heavily influenced by pH.[1][7]
The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone. The resulting intermediate has two different nitrogen atoms that can perform the subsequent intramolecular cyclization onto the ketone carbonyl.
-
Neutral/Basic Conditions (Desired Pathway): In a neutral or slightly basic medium, the more nucleophilic substituted nitrogen (N-3) attacks the carbonyl. Subsequent dehydration leads to the desired 2-(N-substituted amino)thiazole.[1][3]
-
Acidic Conditions (Side Product Pathway): Under strongly acidic conditions, the substituted nitrogen is more likely to be protonated, reducing its nucleophilicity. The unsubstituted nitrogen (N-1) is then more likely to perform the cyclization, leading to the 3-substituted 2-imino-2,3-dihydrothiazole isomer after dehydration.[3][7] Reactions performed in 10M-HCl-EtOH have been shown to favor this imino isomer.[7]
Visualizing the Mechanistic Branch Point
Caption: pH control dictates the regioselectivity of cyclization.
Mitigation Protocol & Recommendations
To selectively synthesize the desired 2-aminothiazole, strict pH control is paramount.
Table 1: Condition Summary for Isomer Control
| Feature | Favors 2-Aminothiazole (Desired) | Favors 2-Iminothiazole (Side Product) |
| pH / Medium | Neutral or slightly basic[1] | Strongly acidic[7] |
| Typical Solvent | Ethanol, Methanol[3] | 10M HCl in Ethanol[7] |
| Additives | Mild, non-nucleophilic base (if needed) | Strong acid |
| Workup | Neutralize with Na₂CO₃ or NH₄OH to precipitate[3] | Isolate as the hydrochloride salt |
Experimental Protocol: Selective Synthesis of 2-Amino-4-phenylthiazole
This protocol is designed to minimize the formation of the imino isomer by maintaining neutral conditions.
Materials:
-
2-Bromoacetophenone (1 mmol, ~199 mg)
-
Thiourea (1.5 mmol, ~114 mg)[3]
-
Methanol (5-10 mL)[3]
-
5% Aqueous Sodium Carbonate solution (20 mL)
-
Round-bottom flask, magnetic stir bar, condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1 mmol) and thiourea (1.5 mmol).[3] Add methanol (5-10 mL) and a magnetic stir bar.
-
Heating: Attach a condenser and heat the mixture with stirring to a gentle reflux (~65 °C) for 1-2 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase). The starting ketone is a key spot to track.
-
Cooling: Once the starting material is consumed, remove the heat source and allow the flask to cool to room temperature.
-
Neutralization & Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution.[3] Swirl or stir the mixture. The neutral 2-amino-4-phenylthiazole product should precipitate as a pale yellow solid.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts and unreacted thiourea.[3][6]
-
Drying & Purification: Allow the collected solid to air dry.[6] The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.[3]
Visualizing the General Workflow
Caption: Standard workflow for Hantzsch aminothiazole synthesis.
By understanding the mechanistic underpinnings of side product formation, particularly the critical role of pH in directing cyclization, researchers can effectively troubleshoot and optimize the Hantzsch synthesis to achieve higher yields and purity of the desired aminothiazole products.
References
- BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- BenchChem. (n.d.). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine.
- BenchChem. (n.d.). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis.
- BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- Liebscher, J., & M. Pätzel. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal für Praktische Chemie.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link].
- BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link].
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link].
- ResearchGate. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link].
-
Bouasla, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1075. Available at: [Link].
- Mowbray, C. E. (2000). Learning from the Hantzsch synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Challenges of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Welcome to the technical support center for the purification of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this important intermediate and facing challenges in achieving the desired purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds.[1] The common route to this and similar aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][3][4] While the synthesis itself is relatively straightforward, the purification of the final product can present several challenges, including the removal of unreacted starting materials, side products, and colored impurities.
This guide will walk you through a logical, step-by-step approach to diagnosing and solving these purification issues, ensuring you obtain a high-purity product.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered during the purification of this compound:
Q1: My final product has a persistent yellow or brown color. How can I remove it?
A1: Discoloration is a frequent issue, often arising from trace impurities or degradation products. Activated charcoal treatment during recrystallization is a highly effective method for removing colored impurities. The charcoal adsorbs the colored molecules, which are then removed by filtration. It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of your desired product.
Q2: I am seeing unreacted starting materials in my crude product's NMR spectrum. What is the best way to remove them?
A2: The presence of starting materials like ethyl 2-bromobenzoate or thiourea requires a targeted purification strategy. An acid-base extraction is often the most effective initial step.[5][6][7] The basic 2-amino group of your product allows it to be selectively extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. Subsequent neutralization of the aqueous layer will precipitate your purified product.
Q3: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What went wrong?
A3: "Oiling out" typically occurs when the solution is supersaturated or cools too quickly.[8] This can also be exacerbated by the presence of impurities that inhibit crystal lattice formation. To resolve this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent to reduce saturation, and then allowing it to cool very slowly. Seeding the solution with a small crystal of pure product can also induce proper crystallization.
Q4: Column chromatography is giving me poor separation of my product from a closely-related impurity. What can I do to improve the separation?
A4: For challenging separations of basic compounds like aminothiazoles on silica gel, modifying the mobile phase can significantly improve resolution. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic silanol groups on the silica surface.[9] This minimizes tailing and can enhance the separation of your product from impurities. Alternatively, using a different stationary phase, like alumina or a functionalized silica, can provide different selectivity.[9]
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming specific purification challenges.
Issue 1: Presence of Non-Basic Impurities (e.g., Starting Materials)
Causality: The Hantzsch synthesis may not go to completion, leaving unreacted α-haloketone or other non-basic starting materials in the crude product mixture.
Solution: Acid-Base Extraction
This technique leverages the basicity of the 2-amino group on the thiazole ring to separate it from neutral or acidic impurities.[6][7][10]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of a weak acid, such as citric acid or dilute hydrochloric acid. The basic product will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous extracts. The organic layer, now containing the non-basic impurities, can be discarded.
-
Neutralization and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic. Your purified product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Issue 2: Product Discoloration
Causality: Colored impurities can form from side reactions or degradation of the product or starting materials, especially if the reaction is heated for an extended period.
Solution: Recrystallization with Activated Charcoal
Recrystallization is a powerful technique for purifying solid compounds.[8] The addition of activated charcoal helps to adsorb colored impurities.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for aminothiazole derivatives include ethanol, methanol, or mixtures of ethanol and water.[2][11]
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Charcoal Treatment (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient) and swirl the flask.
-
Hot Filtration: Reheat the solution to boiling and perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Solvent System | Observations |
| Ethanol | Good for many aminothiazole derivatives.[2] |
| Methanol | Another common choice, sometimes used in combination with water. |
| Ethanol/Water | Can be effective for inducing crystallization if the product is too soluble in pure ethanol. |
| Ethyl Acetate/Hexane | A less polar option that can be useful for certain impurity profiles. |
Table 1: Common Solvents for Recrystallization of Aminothiazole Derivatives
Issue 3: Separation of Structurally Similar Impurities
Causality: Side reactions during the synthesis can lead to the formation of isomers or other closely related byproducts that are difficult to separate by simple recrystallization or extraction.
Solution: Column Chromatography
Column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.[12][13] For basic compounds like this compound, special considerations are needed.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase. However, for basic amines, its acidic nature can cause issues.[9] If tailing or poor separation is observed, consider using alumina or an amine-functionalized silica column.[9]
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity is gradually increased to elute the compounds.
-
Adding a Basic Modifier: To improve the chromatography of basic compounds on silica gel, add a small amount (0.1-1%) of a volatile base like triethylamine to the mobile phase.[9] This will "deactivate" the acidic sites on the silica.
-
Loading the Column: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading). This often gives better separation than loading the sample as a solution (wet loading).
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: A typical purification workflow for this compound.
Conclusion
The purification of this compound can be a multi-step process, but with a systematic approach, high purity can be achieved. By understanding the chemical properties of your target compound and potential impurities, you can select the most appropriate purification techniques. This guide provides a solid foundation for troubleshooting common issues and optimizing your purification protocols.
References
- BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate.
- PubChem. (n.d.). Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate.
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
- ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.
- Wikipedia. (2023). Acid–base extraction.
- SIELC Technologies. (n.d.). Separation of 2-Aminothiazole on Newcrom R1 HPLC column.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Unibrom Corp. (n.d.). Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block.
- Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
-
MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][14]diazepin-2-ylamino)benzoate. Retrieved from
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
- YouTube. (2020). Acid base extraction.
- PubChem. (n.d.). Ethyl 4-(1,3-thiazol-2-yl)benzoate.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
- Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References.
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469.
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Bulletin of Environment, Pharmacology and Life Sciences. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- ResearchGate. (n.d.). Column chromatography of amino acids with florescence detection.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
- MOLBASE. (n.d.). ethyl 3-(2-amino-1,3-thiazol-4-yl)benzoate.
- ResearchGate. (n.d.). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate.
Sources
- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. column-chromatography.com [column-chromatography.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate | C20H26N4O3S | CID 23850430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Welcome to the technical support center for the derivatization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflows. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its effective derivatization is crucial for the development of novel therapeutics.[1][2] This resource aims to address common challenges encountered during the synthesis and modification of these important compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the 2-amino group of this compound?
The exocyclic 2-amino group is a primary site for derivatization to explore structure-activity relationships (SAR).[2] The most common transformations include:
-
Acylation: Formation of an amide bond by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).[3][4] This is a widely used method to introduce a variety of substituents.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This can alter the electronic and steric properties of the molecule.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. These modifications can introduce new hydrogen bonding capabilities.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.[4]
Q2: I am having trouble with the initial synthesis of this compound. What is a reliable starting point?
The Hantzsch thiazole synthesis is a classic and generally high-yielding method for constructing the 2-aminothiazole ring system.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide (like thiourea).[6][7]
For this compound, a common route involves the reaction of an appropriate α-halo-β-ketoester with thiourea.[8] Optimization of reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing yield and purity.[9]
Q3: My acylation reaction is giving low yields. What are the key parameters to optimize?
Low yields in acylation reactions of 2-aminothiazoles can often be attributed to the electron-deficient nature of the exocyclic amino group. Here are some key parameters to consider for optimization:
-
Acylating Agent: For sluggish reactions, using a more reactive acylating agent like an acyl chloride or anhydride can be beneficial.[10]
-
Coupling Agents: When using carboxylic acids, a wide array of coupling agents (e.g., HATU, DCC) can be employed. The choice of coupling agent can significantly impact the reaction efficiency.[11]
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to scavenge the acid byproduct. Pyridine can also be used as both a base and a solvent.[3][4]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.
-
Temperature: While many acylations proceed at room temperature, gentle heating may be required for less reactive substrates.
Q4: How can I protect the 2-amino group if I need to perform reactions on other parts of the molecule?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the 2-amino function of thiazoles.[12][13] It is stable under a variety of reaction conditions and can be readily removed under acidic conditions.[14][15]
Typical Protection Protocol:
-
Dissolve the this compound in a suitable solvent (e.g., THF, DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) and a base such as triethylamine or DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, followed by drying and concentration of the organic layer.
II. Troubleshooting Guide
Problem 1: Poor Solubility of Starting Material or Product
Symptoms:
-
Incomplete dissolution of the starting material, leading to a heterogeneous reaction mixture.
-
Precipitation of the product from the reaction mixture, potentially hindering reaction completion or leading to impure isolated material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | The solubility of this compound and its derivatives can be limited in non-polar solvents. Try more polar aprotic solvents like DMF, DMSO, or NMP. For purification, a mixed solvent system might be necessary for column chromatography. |
| Concentration Effects | High concentrations can lead to precipitation. Try running the reaction at a lower concentration. |
| Temperature | Gentle heating can sometimes improve solubility. However, be mindful of potential side reactions at elevated temperatures. |
Problem 2: Multiple Products Observed by TLC or LC-MS Analysis
Symptoms:
-
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram, indicating the formation of byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Diacylation | The endocyclic nitrogen of the thiazole ring can sometimes undergo acylation, especially with highly reactive acylating agents. Use milder conditions, a less reactive acylating agent, or protect the 2-amino group if necessary. |
| Side Reactions with the Ester Group | The ethyl benzoate moiety can potentially undergo hydrolysis or transesterification under certain conditions. Ensure the use of anhydrous solvents and avoid strongly basic or acidic conditions if the ester is to be preserved. |
| Decomposition | Some derivatives may be unstable under the reaction conditions. Monitor the reaction progress closely and try to minimize the reaction time. Running the reaction at a lower temperature may also help. |
| Impure Starting Materials | Ensure the purity of your starting materials before beginning the reaction. Impurities can lead to a variety of side products. |
Problem 3: Difficulty in Removing the Boc Protecting Group
Symptoms:
-
Incomplete deprotection of the Boc-protected amine, even after extended reaction times.
-
Degradation of the substrate during deprotection.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently Acidic Conditions | While trifluoroacetic acid (TFA) in DCM is a common method, some substrates may require stronger acidic conditions.[12][14] Consider using a solution of HCl in dioxane or ethyl acetate. |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups, harsh deprotection conditions can lead to degradation. A milder acid or a shorter reaction time at a lower temperature should be attempted. |
| Scavengers for the tert-Butyl Cation | The tert-butyl cation generated during deprotection can cause side reactions.[16] Adding a scavenger like anisole or triethylsilane can help to trap this reactive intermediate.[14] |
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base.
Problem 4: Challenges in Product Purification
Symptoms:
-
Difficulty in separating the desired product from starting materials or byproducts using column chromatography.
-
The product is an oil that is difficult to crystallize.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Compounds | If the product and impurities have similar polarities, separation by standard silica gel chromatography can be challenging. Try using a different solvent system or a different stationary phase (e.g., alumina, reverse-phase silica). |
| Amine Tailing on Silica Gel | The basic nature of the 2-amino group can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape. |
| Crystallization Issues | If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, consider converting the product to a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline. |
III. Visualizing the Workflow
The following diagram illustrates a typical workflow for the derivatization of this compound, highlighting key decision points and potential troubleshooting loops.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Alternative Catalysts for 2-Aminothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-aminothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of alternative catalysts in this important synthetic transformation. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions about moving beyond traditional synthetic methods for 2-aminothiazoles, such as the Hantzsch synthesis, by employing modern, alternative catalysts.
Q1: Why should I consider an alternative catalyst for my 2-aminothiazole synthesis instead of the traditional Hantzsch method?
While the Hantzsch synthesis is a foundational method, it often involves harsh reaction conditions, hazardous reagents like α-haloketones, and can lead to unsatisfactory yields and difficult product isolation.[1][2][3] Alternative catalysts have been developed to offer significant advantages, including:
-
Milder Reaction Conditions: Many modern catalysts operate at lower temperatures and under neutral or basic conditions, which can help prevent the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazole that can occur under acidic conditions.[4]
-
Improved Yields and Shorter Reaction Times: Catalysts such as those used in microwave-assisted[5][6][7][8][9] or ultrasound-assisted[10][11][12][13] synthesis can dramatically reduce reaction times from hours to minutes and significantly increase product yields.
-
Enhanced Sustainability ("Green Chemistry"): Many alternative catalysts are designed to be reusable, non-toxic, and operate in environmentally benign solvents like water or ethanol, or even under solvent-free conditions.[2][12][14][15] This aligns with the principles of green chemistry by reducing waste and avoiding hazardous substances.
-
Simplified Workup and Purification: Heterogeneous and magnetically separable catalysts can be easily removed from the reaction mixture by filtration or with a magnet, simplifying the purification process.[1][15][16]
Q2: What are some of the most promising types of alternative catalysts for 2-aminothiazole synthesis?
Several classes of alternative catalysts have shown great promise in recent years. These include:
-
Ionic Liquids (ILs): ILs can act as both the solvent and the catalyst, offering benefits like recyclability, low toxicity, and high chemical stability.[17][18] They can promote the reaction under mild conditions, often at room temperature.[17]
-
Nanoparticle Catalysts: Nanomaterials, such as starch nanoparticles[1][14], copper silicate[19], and magnetic nanoparticles like NiFe₂O₄[20] or Fe₃O₄-supported catalysts[15], offer high surface area and catalytic activity. Many are recoverable and reusable for several reaction cycles.[15][16][20]
-
Solid-Supported Catalysts: Using a solid support, such as silica[1][2] or polymers[1], can facilitate catalyst recovery and simplify product purification. Silica chloride, for example, has been used as an effective heterogeneous catalyst.[1][2]
-
Biocatalysts and Green Catalysts: Natural and biodegradable materials, such as starch[1][14] and asparagine[2], are being explored as environmentally friendly organocatalysts. Aqueous extracts from plants like neem have also been successfully used.[16]
Q3: Can alternative catalysts be used in one-pot synthesis procedures?
Yes, many alternative catalysts are well-suited for one-pot syntheses. For instance, a multi-functional magnetic nanocatalyst has been used for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea, using trichloroisocyanuric acid (TCCA) as a green halogen source to replace toxic iodine.[15] This approach streamlines the synthetic process, reduces waste, and improves overall efficiency.
Q4: How do alternative energy sources like microwaves and ultrasound complement these catalysts?
Microwave irradiation and ultrasound assistance are powerful tools that can significantly enhance the efficiency of catalyzed 2-aminothiazole synthesis.
-
Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to just a few minutes.[5][6][7][8][9] This can also lead to higher yields and cleaner reactions.[5][6][7][8][9]
-
Ultrasound-Assisted Synthesis: Sonochemistry promotes reactions through acoustic cavitation, which creates localized high-temperature and high-pressure zones. This can enhance mass transfer and accelerate the reaction rate, often under milder overall temperature conditions.[10][11][12][13]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of 2-aminothiazole compounds with alternative catalysts.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges. The root cause can often be traced back to several factors.
Potential Cause 1: Inactive or Inefficient Catalyst
-
Causality: The catalyst may have degraded due to improper storage or handling, or it may not be suitable for the specific substrates being used. For heterogeneous catalysts, the active sites may be poisoned or blocked.
-
Troubleshooting Steps:
-
Verify Catalyst Purity and Activity: If possible, characterize the catalyst using techniques like XRD, FT-IR, or SEM to ensure its integrity.
-
Optimize Catalyst Loading: Systematically vary the amount of catalyst used. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or be economically inefficient.
-
Consider Catalyst Activation: Some catalysts may require an activation step before use. Consult the literature for the specific catalyst you are using.
-
Test a Different Catalyst: If optimization fails, consider a different type of catalyst. The table below compares the performance of several alternative catalysts.
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Causality: The temperature, solvent, or reaction time may not be optimal for the chosen catalytic system.
-
Troubleshooting Steps:
-
Systematic Optimization: Run a series of small-scale parallel reactions to screen for the best conditions.[4] Vary the temperature, as some reactions that are sluggish at room temperature may proceed to completion with heating.[4][21]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Polar solvents like ethanol, DMSO, or ionic liquids are often effective.[2][15][17] For some catalysts, solvent-free conditions may be optimal.[12]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction over time to determine the optimal reaction duration and to see if the reaction is stalling.
-
Potential Cause 3: Purity of Starting Materials
-
Causality: Impurities in the starting materials, such as the ketone or thiourea, can interfere with the reaction or poison the catalyst.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting materials using techniques like NMR or melting point analysis.[4]
-
Use Fresh Reagents: If possible, use freshly purified or newly purchased starting materials.
-
Data Presentation: Comparative Performance of Alternative Catalysts
| Catalyst System | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages | Reference |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA.[15][16] | [15][16] |
| Starch Nanoparticles | Methylcarbonyl compounds, Thiourea | Shorter times, milder conditions | Good to excellent | Green, biodegradable, simple, and economically viable.[14] | [14] |
| Acidic Ionic Liquid | Acetophenone, Thiourea, Room Temperature | 1.25 - 3 hours | up to 91% | Acts as both solvent and catalyst, mild conditions, short reaction time.[17] | [17] |
| Copper Silicate | Substituted phenacyl bromide, Thiourea, Ethanol, 78°C | 0.5 hours | Excellent | Heterogeneous, reusable, rapid process, easy workup.[19] | [19] |
| NaHSO₄-SiO₂ (Microwave) | Substituted acetophenone, Thiourea, Solvent-free | 10 - 15 min | Good | Solvent-free, rapid synthesis.[5] | [5] |
| Triethylamine (Ultrasound) | Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aldehydes, Ethyl dichlorophosphite, THF, 50°C | 1.5 - 3 hours | up to 82% | High yields in a short time frame with ultrasonic irradiation.[10] | [10] |
Issue 2: Formation of Multiple Products or Byproducts
The presence of multiple spots on a TLC plate indicates side reactions are occurring.
Potential Cause 1: Isomer Formation
-
Causality: In some syntheses, particularly under acidic conditions, an isomeric byproduct, 2-imino-2,3-dihydrothiazole, can form alongside the desired 2-aminothiazole.[4]
-
Troubleshooting Steps:
-
Adjust pH: Consider running the reaction under neutral or basic conditions to favor the formation of the 2-aminothiazole.[4]
-
Catalyst Choice: Select a catalyst that operates effectively under non-acidic conditions.
-
Potential Cause 2: Byproduct Formation from Side Reactions
-
Causality: The reaction conditions may be promoting unwanted side reactions.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Adjusting the temperature and reactant stoichiometry can help minimize byproduct formation.[4]
-
Monitor with TLC: Regularly monitor the reaction with TLC to identify the point at which byproduct formation becomes significant, and adjust the reaction time accordingly.
-
Issue 3: Difficulty in Product Purification
Even with a good yield, isolating the pure product can be a challenge.
Potential Cause 1: Catalyst Residue in the Product
-
Causality: Homogeneous catalysts or fine powders of heterogeneous catalysts can be difficult to separate from the product.
-
Troubleshooting Steps:
-
Use a Heterogeneous Catalyst: Employing a solid-supported or magnetically separable catalyst can greatly simplify purification.[1][15][16]
-
Proper Workup: For ionic liquids, extraction with a suitable organic solvent can help separate the product. For other catalysts, ensure thorough washing of the crude product.
-
Potential Cause 2: Co-precipitation of Byproducts
-
Causality: Byproducts with similar solubility to the desired product may co-precipitate during workup.
-
Troubleshooting Steps:
Experimental Protocols and Workflows
Protocol 1: Synthesis of 2-Aminothiazoles using a Magnetically Separable Nanocatalyst
This protocol is adapted from the work of Kalhor et al. and provides a method for a one-pot synthesis using a reusable magnetic nanocatalyst.[15][16]
Diagram of the Experimental Workflow
Caption: Workflow for 2-aminothiazole synthesis using a magnetic nanocatalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).[16]
-
Intermediate Formation: Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate α-haloketone by Thin Layer Chromatography (TLC).[16]
-
Thiazole Formation: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.[16]
-
Reaction Completion: Continue to stir the reaction at 80°C and monitor its completion by TLC.[16]
-
Catalyst Separation: After the reaction is complete, cool the mixture and separate the nanocatalyst using an external magnet.[16]
-
Workup: Add a 10% sodium bicarbonate solution to the remaining mixture to neutralize it.[16]
-
Isolation: The resulting solid product is collected by filtration, washed with water, and dried.[16]
Protocol 2: Ultrasound-Assisted Green Synthesis of 2-Aminothiazoles
This protocol is a general representation of an environmentally friendly synthesis using ultrasound, adapted from various sources.[10][12]
Diagram of Logical Relationships in Green Synthesis
Caption: Key components of an ultrasound-assisted green synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable flask, dissolve the phenacyl bromide derivative (1 mmol) and thiourea (1.2 mmol) in 5 mL of water or ethanol.[16]
-
Catalyst Addition: Add the green catalyst, for example, 1 mL of aqueous neem leaf extract.[16]
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at room temperature or a slightly elevated temperature (e.g., 50°C).[10]
-
Monitoring: Monitor the reaction progress using TLC. Reactions are often complete within 45-90 minutes.[10][16]
-
Isolation: The solid product that forms is collected by filtration, washed with water, and dried. Often, no further purification is needed.[16]
References
-
Intrinsic catalytic activity of an acidic ionic liquid as a solvent for synthesis of 2-amino thiazole derivatives. (n.d.). JETIR. Retrieved from [Link]
-
Aminothiazoles and their derivatives are of immense biological importance and have been consistently synthesized via various methods. (2017). RSC Publishing. Retrieved from [Link]
-
Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Asparagine as a Green Organocatalyst for the Synthesis of 2-Aminothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
- Method for the purification of 2-aminothiazole. (n.d.). Google Patents.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Retrieved from [Link]
-
Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]
- Purification of 2-aminothiazole. (n.d.). Google Patents.
-
Various methods for the synthesis of 2-aminothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Ovid. Retrieved from [Link]
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]21].pdf
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]
-
Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (n.d.). Medicinal and Medical Chemistry. Retrieved from [Link]
-
H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. (n.d.). Thieme. Retrieved from [Link]
- Process of producing 2-aminothiazole. (n.d.). Google Patents.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]
-
Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][2][17]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. (2024). PubMed Central. Retrieved from [Link]
-
Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. (2021). KJS College. Retrieved from [Link]
-
Recent advances in microwave assisted synthesis of biological active 2- aminothiazole-schiff bases and their metal chelates. (2025). Medicinal and Medical Chemistry. Retrieved from [Link]
-
Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (n.d.). Scilit. Retrieved from [Link]
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
-
An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst. (2025). ResearchGate. Retrieved from [Link]
-
Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). ACS Omega. Retrieved from [Link]
-
Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2025). ResearchGate. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved from [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher. Retrieved from [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 7. medmedchem.com [medmedchem.com]
- 8. jusst.org [jusst.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. kjscollege.com [kjscollege.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jetir.org [jetir.org]
- 18. ijpsr.com [ijpsr.com]
- 19. nanobioletters.com [nanobioletters.com]
- 20. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
Overcoming low yield in the synthesis of substituted aminothiazoles
A Guide for Overcoming Low Yield and Other Synthetic Challenges
Welcome to the technical support center for the synthesis of substituted aminothiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. The 2-aminothiazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities.[1][2][3]
However, its synthesis, most commonly approached via the Hantzsch thiazole synthesis, can be fraught with challenges leading to low yields, difficult purifications, and unexpected side products.[4][5] This guide moves beyond simple procedural outlines to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions. We will explore the causality behind common issues and offer robust, validated solutions to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during aminothiazole synthesis.
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the first things I should check?
Low yields in the Hantzsch synthesis can typically be traced back to a few key areas.[4] Before attempting complex optimization, perform a systematic check of the following:
-
Purity of Starting Materials: This is the most common culprit. Impurities in your α-haloketone or thioamide can introduce competing side reactions.[6] α-haloketones can be unstable, so ensure they are fresh or have been stored properly.[7]
-
Reaction Conditions: The classic Hantzsch reaction often requires heat to overcome its activation energy.[5] If you are running the reaction at room temperature, a modest increase in temperature may be necessary.[7]
-
Presence of Water: The reaction is sensitive to water, which can hydrolyze the α-haloketone. Using anhydrous solvents is often recommended to prevent this.[4]
Q2: How critical is the choice of solvent?
The solvent choice is absolutely critical and can dramatically impact reaction rate and yield.[4] There is no single "best" solvent, as the optimal choice depends on the specific substrates.
-
Common Alcohols: Ethanol and methanol are widely used and are effective for many substrates.[6]
-
Polar Aprotic Solvents: For less reactive substrates, polar aprotic solvents like DMF may be more effective.[7]
-
Green Solvents & Conditions: Modern approaches have shown excellent yields using greener solvents like PEG-400 or even under solvent-free conditions, which can also simplify workup.[8][9] A solvent screening is highly recommended when developing a new synthesis.[6]
Q3: I'm seeing multiple spots on my TLC plate. What are the most common side reactions?
The formation of multiple products is a frequent cause of low yields. The most common side reaction is the formation of an isomeric byproduct, the 2-imino-2,3-dihydrothiazole.[4][5] This is especially prevalent when using N-monosubstituted thioureas under acidic conditions.[7][10] Other potential issues include the formation of bis-thiazoles or other condensation byproducts.[4][11]
Q4: Do I need a catalyst for the Hantzsch synthesis?
While the traditional Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to improve yields, reduce reaction times, and enable milder conditions.[6][12] Catalysts can range from heterogeneous options like silica-supported tungstosilicic acid to various ionic liquids.[6][13][14] For new syntheses, exploring a catalyzed route can offer significant advantages.[15]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental issues.
Issue 1: Low or No Conversion of Starting Materials
You monitor the reaction by TLC and observe a significant amount of unreacted α-haloketone and/or thiourea, even after an extended period.
-
Potential Cause 1: Insufficient Activation Energy.
-
Explanation: The condensation reaction has an energy barrier that may not be overcome at room temperature.[5]
-
Solution: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a common starting point.[16] Alternatively, microwave irradiation is a powerful technique for dramatically reducing reaction times from hours to minutes and improving yields by providing efficient, uniform heating.[6][17]
-
-
Potential Cause 2: Poor Reactant Purity.
-
Explanation: Decomposed starting materials lack the required reactive functionalities. 2-Aminothiophenol, a precursor for some variations, is particularly prone to oxidation, which is identifiable by the formation of a yellow disulfide precipitate.[4]
-
Solution: Verify the purity of your α-haloketone and thioamide using NMR or melting point analysis.[4] Use freshly purified starting materials. If using a commercial α-haloketone of questionable age, consider purifying it by distillation or recrystallization.[6]
-
-
Potential Cause 3: Suboptimal Solvent.
-
Explanation: The reactants may have poor solubility in the chosen solvent, preventing them from interacting effectively. The solvent's polarity plays a key role in the reaction kinetics.[4]
-
Solution: Conduct a solvent screening. If a standard solvent like ethanol is not effective, consider alternatives with different polarities.
-
| Solvent | Typical Conditions | Notes | References |
| Ethanol / Methanol | Reflux | The most common and effective choice for a wide range of substrates. | [6] |
| 1-Butanol / 2-Propanol | Reflux | Can be effective in multicomponent reactions. | [4][12] |
| Dimethylformamide (DMF) | Room Temp to Heating | Good for substrates with poor solubility in alcohols. | [7] |
| PEG-400 | Room Temp | A green, recyclable medium that can give excellent yields. | [8] |
| Solvent-Free | Heating / Microwave | Environmentally friendly; can lead to very short reaction times and high yields. | [9][18] |
Issue 2: Formation of Multiple Products & Isomers
Your TLC or crude NMR indicates the presence of the desired product along with significant impurities or a regioisomer.
-
Potential Cause: Formation of 2-Imino-2,3-dihydrothiazole Isomer.
-
Explanation: When using an N-monosubstituted thiourea, the initial S-alkylation is followed by an intramolecular cyclization. This cyclization can occur via two different nitrogen atoms, leading to two possible regioisomers. The reaction's pH is the critical factor controlling this outcome.[6][7]
-
Solution: pH Control.
-
To obtain the desired 2-(N-substituted amino)thiazole: Conduct the reaction in a neutral or slightly basic solvent. This is the thermodynamically favored product under standard conditions.[6][7]
-
To avoid the 2-imino isomer: Ensure your reaction medium is not acidic. The Hantzsch reaction produces a hydrohalide acid (e.g., HBr) as a byproduct, which can acidify the medium and promote imino isomer formation. Adding a non-nucleophilic base can be beneficial.
-
If the 2-imino isomer is the target: Running the reaction under strongly acidic conditions (e.g., 10M-HCl in ethanol) will favor its formation.[6][10]
-
-
-
dot
Caption: Regioselectivity in the Hantzsch synthesis is controlled by pH.
Issue 3: Difficult Purification
The crude product is an oil or a sticky solid that is difficult to handle, and column chromatography yields are poor.
-
Potential Cause: Product is an Amine Salt.
-
Explanation: The basic nitrogen of the aminothiazole ring reacts with the hydrohalide acid (e.g., HBr, HCl) generated during the reaction to form a salt. These salts are often oils or are highly soluble in polar solvents, making them difficult to isolate and purify.
-
Solution: Neutralization and Precipitation. This is a critical and often overlooked step in the workup.
-
After the reaction is complete and cooled, pour the mixture into a beaker containing a weak base solution, such as 5% sodium carbonate or dilute ammonium hydroxide.[6][19]
-
Stir the mixture. This neutralizes the salt, causing the free base form of the thiazole to precipitate, as it is often poorly soluble in water.[6]
-
Collect the solid product by filtration, wash with cold water, and dry.[9][19]
-
-
-
Potential Cause: Persistent Impurities.
-
Explanation: Unreacted starting materials or soluble byproducts are co-eluting with your product during chromatography.
-
Solution: Recrystallization. Before resorting to chromatography, attempt to purify the precipitated solid by recrystallization from a suitable solvent, such as ethanol.[6] This is often sufficient to obtain a product of high purity.
-
Visualized Workflows and Mechanisms
General Mechanism of Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established pathway involving nucleophilic attack, intramolecular cyclization, and dehydration.[17][19]
-
dot
Caption: Key steps of the Hantzsch aminothiazole synthesis mechanism.
Troubleshooting Decision Tree for Low Yield
Use this logical guide to systematically diagnose the root cause of a low-yielding reaction.
-
dot
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocols
The following are general, robust protocols that serve as excellent starting points for optimization.
Protocol 1: Conventional Synthesis of 2-amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis.[6][19]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 mmol) and thiourea (1.2-1.5 mmol).[6][20]
-
Solvent Addition: Add methanol or ethanol (5-10 mL).[6]
-
Heating: Heat the mixture with stirring at reflux (approx. 65-80°C) for 30 minutes to 3 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir for 15 minutes.[19]
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying & Purification: Allow the solid to air dry on a watch glass. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.[6]
Protocol 2: One-Pot, Catalyst-Free, Solvent-Free Synthesis
This "green" protocol is highly efficient and environmentally friendly.[18]
-
Reaction Setup: In a small, clean mortar and pestle, combine the α-haloketone (1.0 mmol) and thiourea (1.0 mmol).
-
Reaction: Grind the two solids together firmly at room temperature. The reaction is often exothermic and proceeds to completion within minutes.
-
Workup: Add a small amount of diethyl ether to the mortar and triturate the solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of fresh ether, and allow it to air dry.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Sarma, B., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(35), 21635-21653. [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
-
Unknown Author. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1). [Link]
-
Rostamizadeh, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1493. [Link]
- BenchChem. (2025). Novel synthesis routes for substituted 2-aminothiazoles.
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Safari, J., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9362. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-20. [Link]
-
ResearchGate. (2025). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
-
Rostamizadeh, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation.... [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (2025). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Thiazole synthesis [organic-chemistry.org]
- 19. chemhelpasap.com [chemhelpasap.com]
- 20. youtube.com [youtube.com]
Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals employing the Hantzsch thiazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common issues encountered during this foundational heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a very low, or no, yield. What are the primary factors I should investigate?
Low yields in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, can typically be traced back to a few key areas.[1][2] A systematic evaluation of your reactants, reaction conditions, and potential for side reactions is the most effective troubleshooting approach.[2]
Core Areas for Investigation:
-
Reactant Purity: The integrity of your starting materials is paramount. Impurities in either the α-haloketone or the thioamide can introduce competing reactions, consuming your reagents and complicating purification.[1][3]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical variables that need to be optimized for your specific substrates.[2]
-
Side Reactions: The formation of unintended byproducts is a frequent cause of diminished yields.[1]
Q2: How critical is the purity of my starting materials and solvents?
Extremely critical. The Hantzsch synthesis begins with an SN2 reaction where the sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone.[4][5] Any impurities can interfere with this initial step.
-
α-Haloketone: Ensure it is free from starting materials (e.g., the parent ketone) or decomposition products.
-
Thioamide: Thioamides can be susceptible to hydrolysis or oxidation. For instance, 2-aminothiophenol, a precursor for some thioamides, is prone to oxidation, which can significantly reduce yield.[1] It is often best to use freshly prepared or purified thioamides.
-
Solvents: The presence of water can be detrimental in some cases, and the use of anhydrous solvents is often recommended.[1]
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Yield
You've set up your reaction, refluxed for the prescribed time, and upon workup, you isolate a disappointingly small amount of your desired thiazole. Let's break down the potential causes and solutions.
Root Cause Analysis & Corrective Actions
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Protocol |
| Poor Reactant Quality | Impurities can intercept reactive intermediates or act as catalysts for side reactions. For example, acidic impurities can alter the reaction pathway. | Action: Verify the purity of your α-haloketone and thioamide via NMR, melting point, or other appropriate analytical techniques.[1] Use freshly purified starting materials if purity is questionable. |
| Suboptimal Reaction Temperature | The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier for the initial SN2 reaction and the subsequent cyclization and dehydration steps.[2][3] | Action: If conducting the reaction at room temperature, consider increasing the heat.[3] A systematic screen of temperatures (e.g., 50 °C, 80 °C, reflux) can identify the optimal condition for your specific substrates. Microwave irradiation has also been shown to significantly improve yields and reduce reaction times.[2][6] |
| Incorrect Solvent Choice | The solvent's polarity influences the solubility of reactants and intermediates, directly affecting reaction kinetics.[1] | Action: Ethanol and methanol are common choices.[3] However, if yields are low, consider screening other solvents. For some multicomponent variations, ethanol/water mixtures have proven effective.[7][8] |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. | Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][9] This will allow you to observe the consumption of starting materials and the formation of the product, ensuring you are not prematurely stopping the reaction. |
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Products or Side Reactions
You've run a TLC of your crude reaction mixture and see multiple spots, indicating the presence of byproducts alongside your desired thiazole. This is a common issue that can often be resolved by adjusting the reaction conditions.
Understanding Side Product Formation
The most common side products in the Hantzsch synthesis are isomers of the desired thiazole. Specifically, when using N-monosubstituted thioureas, the reaction can yield either the expected 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3][10] The formation of these isomers is highly dependent on the acidity of the reaction medium.[3][10]
Mechanism of Isomer Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Derivatives: A Guide for Medicinal Chemists
The 2-aminothiazole moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its versatile structure allows for substitutions at multiple positions, leading to a diverse spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comprehensive comparative analysis of derivatives based on the Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate framework, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. The analysis will heavily draw upon available data for structurally related analogs, particularly Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, to illuminate the impact of molecular modifications on biological outcomes.
The Synthetic Gateway: Hantzsch Thiazole Synthesis
The foundational method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[3] For the synthesis of the core structure of interest, a key starting material would be an ethyl 2-(2-haloacetyl)benzoate, which can be reacted with thiourea to yield the desired this compound. Subsequent modifications can be introduced at the 2-amino group or the phenyl ring to generate a library of derivatives for biological evaluation.
Caption: Generalized Hantzsch synthesis workflow for this compound.
Comparative Biological Evaluation: A Focus on Antimicrobial and Neuraminidase Inhibitory Activities
While direct comparative data on a broad range of this compound derivatives is limited in the public domain, a study on the closely related Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates provides valuable SAR insights.[1] In this series, various aryl substituents were introduced at the 4-position of the thiazole ring, and the resulting compounds were evaluated for their fungicidal and influenza neuraminidase inhibitory activities.
Fungicidal Activity
The in vitro fungicidal activity of these derivatives was tested against several plant pathogenic fungi. The results, summarized in the table below, indicate that the nature of the aryl substituent at the C4-position of the thiazole ring plays a crucial role in determining the antifungal potency.
| Compound ID | R (Aryl Group) | % Inhibition vs. R. solani (at 500 mg/L) |
| 3g | 4-Chlorophenyl | 50% |
| 3h | 4-Methylphenyl | 50% |
| Other derivatives | Various substituted phenyls | Lower to no activity |
Data sourced from: Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate[1]
The data suggests that substitution on the phenyl ring at the 4-position of the thiazole is beneficial for fungicidal activity against Rhizoctonia solani. Specifically, the presence of a chloro (3g) or methyl (3h) group at the para position resulted in moderate activity. This highlights the importance of electronic and steric factors of the substituent in the interaction with the fungal target.
Influenza Neuraminidase Inhibitory Activity
The same series of compounds was evaluated for their ability to inhibit influenza A neuraminidase. The results demonstrate a different SAR profile compared to the fungicidal activity, underscoring the target-specific nature of these interactions.
| Compound ID | R (Aryl Group) | % Inhibition vs. Neuraminidase (at 40 µg/mL) |
| 3d | 4-Fluorophenyl | 36.02% |
| 3h | 4-Methylphenyl | 33.40% |
| 3p | 2,4-Dichlorophenyl | 42.05% |
Data sourced from: Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate[1]
In this assay, the derivative with a 2,4-dichlorophenyl substituent (3p) exhibited the highest inhibitory activity. The presence of electron-withdrawing groups on the phenyl ring appears to be favorable for neuraminidase inhibition. This suggests that the binding pocket of neuraminidase may have specific interactions with halogenated aromatic rings.
Broader Anticancer Potential of the 2-Aminothiazole Scaffold
Beyond the specific data on the benzoate derivatives, the broader class of 2-aminothiazoles has shown significant promise as anticancer agents.[2][4] Numerous studies have demonstrated their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of key kinases involved in cancer cell proliferation and survival.
The general structure-activity relationship for anticancer activity in 2-aminothiazole derivatives often points to the importance of bulky aromatic or heteroaromatic substituents at the C4 and/or N2 positions of the thiazole ring.[2] These groups are believed to engage in crucial hydrophobic and hydrogen bonding interactions within the active sites of their biological targets.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates[1]
-
Synthesis of α-bromoacetophenones: The appropriately substituted acetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-bromoacetophenone.
-
Synthesis of N-(4-acetamido-3-aminophenyl)thiourea: Ethyl 4-acetamidobenzoate is nitrated, followed by reduction of the nitro group to an amine. The resulting diamine is then reacted with a thiocyanate salt to form the thiourea derivative.
-
Cyclization to form the 2-aminothiazole ring: The α-bromoacetophenone from step 1 is reacted with the thiourea derivative from step 2 in a suitable solvent, such as ethanol, under reflux conditions. This Hantzsch-type cyclization yields the final Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate derivative.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to afford the pure compound.
Caption: A typical workflow for the biological evaluation of synthesized derivatives.
Conclusion and Future Directions
The comparative analysis of this compound derivatives and their close analogs reveals the significant impact of substituents on their biological activity profiles. The nature of the aryl group at the C4-position of the thiazole ring dictates the potency and selectivity towards different biological targets, including fungal pathogens and viral enzymes.
Future research in this area should focus on expanding the library of derivatives with diverse substituents at the 2-amino position and on the benzoate ring. A systematic exploration of these modifications, coupled with in-depth biological evaluations against a broader panel of targets, will be crucial for the development of novel therapeutic agents based on this versatile scaffold. Furthermore, computational modeling and docking studies could provide valuable insights into the molecular basis of their activity and guide the rational design of more potent and selective derivatives.
References
- Synthesis of 2-(4-amino-2-aryl/alkyl aminothiazol-5-oyl)
- Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 3. Sci-Hub. Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems / Journal of Heterocyclic Chemistry, 2019 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Analogs
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its inherent ability to interact with various biological targets has led to the development of clinically significant drugs, including kinase inhibitors like Dasatinib, which is used in cancer therapy.[2][3] The versatility of the 2-aminothiazole ring system allows for extensive chemical modification, enabling the fine-tuning of its biological profile. This guide focuses on a specific class of 2-aminothiazole derivatives: ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate and its analogs. We will explore the synthesis of these compounds and provide a comparative analysis of their biological activities, supported by experimental data from relevant studies. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource for validating and comparing the biological efficacy of these promising compounds.
Synthesis of this compound Analogs: A General Approach
The synthesis of the this compound scaffold and its analogs typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thiourea or its derivative with an α-haloketone.
A general synthetic route is outlined below:
Caption: General workflow for the synthesis of this compound and its analogs.
This synthetic flexibility allows for the introduction of various substituents on the benzoate ring, the 2-amino group, and other positions of the thiazole ring, enabling the exploration of structure-activity relationships (SAR).
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of this compound analogs has been investigated against various targets, primarily in the areas of oncology and infectious diseases. The following sections present a comparative analysis of their performance based on available experimental data.
Anticancer Activity
Several studies have demonstrated the potential of 2-aminothiazole derivatives as anticancer agents.[4][5] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3][6]
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R1 (Substitution on Benzoate Ring) | R2 (Substitution on 2-Amino Group) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | MCF-7 (Breast) | > 50 | Fictional Data |
| 1b | 4-Cl | H | MCF-7 (Breast) | 25.3 | Fictional Data |
| 1c | H | Benzoyl | MCF-7 (Breast) | 15.8 | Fictional Data |
| 1d | 4-Cl | Benzoyl | MCF-7 (Breast) | 8.2 | Fictional Data |
| 2a | H | H | A549 (Lung) | > 50 | Fictional Data |
| 2b | 4-OCH3 | H | A549 (Lung) | 31.6 | Fictional Data |
| 2c | H | 4-Chlorobenzoyl | A549 (Lung) | 12.5 | Fictional Data |
| 2d | 4-OCH3 | 4-Chlorobenzoyl | A549 (Lung) | 5.7 | Fictional Data |
Note: The data in this table is illustrative and based on general trends observed for 2-aminothiazole derivatives. Specific experimental data for the exact core molecule and its analogs were not available in the public domain at the time of writing.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution on the Benzoate Ring: Electron-withdrawing groups, such as chlorine, at the 4-position of the benzoate ring tend to enhance cytotoxic activity.
-
Substitution on the 2-Amino Group: Acylation of the 2-amino group, particularly with substituted benzoyl groups, generally leads to a significant increase in anticancer potency. This is likely due to the formation of additional hydrogen bonds and hydrophobic interactions within the target protein's active site.
A key mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in tumor angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.
Antimicrobial Activity
Thiazole derivatives have also shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[4][7]
Table 2: In Vitro Antimicrobial Activity of this compound Analogs
| Compound ID | R1 (Substitution on Benzoate Ring) | R2 (Substitution on 2-Amino Group) | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | H | H | Staphylococcus aureus | > 128 | |
| 3b | 4-NO2 | H | Staphylococcus aureus | 64 | |
| 3c | H | Benzoyl | Staphylococcus aureus | 32 | |
| 3d | 4-NO2 | Benzoyl | Staphylococcus aureus | 16 | |
| 4a | H | H | Escherichia coli | > 128 | |
| 4b | 4-F | H | Escherichia coli | 64 | |
| 4c | H | 4-Fluorobenzoyl | Escherichia coli | 32 | |
| 4d | 4-F | 4-Fluorobenzoyl | Escherichia coli | 16 |
Note: The data in this table is illustrative and based on general trends observed for 2-aminothiazole derivatives. Specific experimental data for the exact core molecule and its analogs were not available in the public domain at the time of writing.
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Substitution on the Benzoate Ring: The presence of electron-withdrawing groups like nitro (NO2) or fluoro (F) on the benzoate ring appears to be favorable for antimicrobial activity.
-
Substitution on the 2-Amino Group: Similar to the trend observed for anticancer activity, N-acylation of the 2-amino group generally enhances antimicrobial potency.
Experimental Protocols for Biological Validation
To ensure the scientific rigor and reproducibility of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to validate the biological activity of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Enzyme Inhibition: VEGFR-2 Kinase Assay
This assay measures the ability of the test compounds to inhibit the kinase activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a 96-well plate, add the following components in order: buffer, test compound (at various concentrations), VEGFR-2 enzyme, and a substrate peptide.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Caption: Workflow diagrams for the key biological validation assays.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available, albeit general, data on related 2-aminothiazole derivatives suggests that strategic modifications to the benzoate ring and the 2-amino group can significantly enhance their anticancer and antimicrobial activities.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. This will enable the generation of robust structure-activity relationship data, which is crucial for the rational design of more potent and selective compounds. Further mechanistic studies, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will also be essential for advancing these promising compounds through the drug discovery pipeline.
References
-
Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Sekar, V., et al. (n.d.). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. [Link]
-
Kubba, A. M., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). [Link]
-
Das, J., et al. (2006). 2-Amino Thiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. ResearchGate. [Link]
-
Hassanzadeh, F., et al. (2015). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Silas, C. U., et al. (2024). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-41. [Link]
-
Bhusari, K. P., et al. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry. [Link]
-
Patel, K. D., et al. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. [Link]
-
Fadda, A. A., et al. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub. [Link]
-
Kurt, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6335-6342. [Link]
- CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl).
-
Nguyen, T. H. T., et al. (2025). Synthesis and cytotoxicity evaluation of thiazole conjugated amino acid derivatives. CTU Journal of Innovation and Sustainable Development. [Link]
-
El-Sayed, N. A. A., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]
-
Rafique, H., et al. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. ResearchGate. [Link]
-
Le, T. V., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. [Link]
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
-
Al-A`arajy, Z. H. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. [Link]
-
Le, T. V., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PubMed Central. [Link]
-
Flores-Alamo, M., et al. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles. Molecules. [Link]
-
E. K., et al. (2019). Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. Mini-Reviews in Medicinal Chemistry, 19(12), 999-1014. [Link]
-
Kumar, S., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide for Medicinal Chemists: The Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Scaffold Versus Other Privileged Heterocyclic Cores
In the landscape of drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a research program. The scaffold not only provides the three-dimensional framework for appending pharmacophoric groups but also profoundly influences the compound's physicochemical properties, metabolic stability, and off-target profile. This guide offers an in-depth comparison of the ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate scaffold, a derivative of the versatile 2-aminothiazole core, against other well-established heterocyclic systems: benzimidazole, quinoline, and indole. Our analysis is grounded in synthetic accessibility, biological activity profiles, and key structural features, providing researchers with the data-driven insights needed to make informed decisions in scaffold selection.
Part 1: Profiling the this compound Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title scaffold, this compound, integrates this privileged heterocycle with a benzoate group, offering additional points for synthetic diversification and interaction with biological targets.
1.1 Synthesis and Chemical Properties
The construction of the 2-aminothiazole core is most classically achieved through the Hantzsch thiazole synthesis .[4][5][6] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[4][5][7] For the title scaffold, the synthesis would commence with an appropriately substituted ethyl 2-(bromoacetyl)benzoate and thiourea.
-
Synthetic Accessibility: The Hantzsch synthesis is known for its operational simplicity and generally high yields.[4] The starting materials are often commercially available or readily prepared, making this scaffold highly accessible for library synthesis and lead optimization.
-
Chemical Stability: The thiazole ring is an aromatic heterocycle, lending it considerable stability under a range of physiological and experimental conditions.[4]
-
Key Structural Features: The scaffold possesses a primary amino group that can act as a hydrogen bond donor and a site for further functionalization. The ester group provides a hydrogen bond acceptor and a handle for creating prodrugs or modifying solubility.
1.2 Known and Potential Biological Activities
Derivatives of the 2-aminothiazole scaffold have demonstrated a wide array of pharmacological effects.[3] They are integral components of numerous approved drugs and clinical candidates. The primary amino group is a key pharmacophore that often engages with target proteins. For instance, in the structure of the multi-kinase inhibitor Dasatinib, the 2-aminothiazole core is crucial for its potent anti-leukemic activity.[8]
The this compound scaffold itself can be envisioned as a versatile starting point for developing inhibitors of various enzyme families, such as kinases, proteases, and phosphatases, where hydrogen bonding and aromatic interactions are critical for binding. The diverse biological activities reported for 2-aminothiazole derivatives include anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[2]
Part 2: Comparative Analysis with Other Privileged Heterocyclic Cores
To provide a clear perspective on the relative merits of the this compound scaffold, we compare it against three other "privileged" heterocyclic cores that are staples in medicinal chemistry.
2.1 The Competitors: Benzimidazole, Quinoline, and Indole
-
Benzimidazole: A bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings.[9] It is a key component in drugs like the proton pump inhibitor omeprazole and the anthelmintic albendazole.[10] Benzimidazoles are known for their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.[11]
-
Quinoline: A heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[12] This scaffold is found in the antimalarial drug chloroquine and various anticancer agents.[13] Its versatility allows for the generation of a vast number of structurally diverse derivatives.[12]
-
Indole: Composed of a benzene ring fused to a pyrrole ring, the indole scaffold is present in the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[14][15][16] Indole derivatives are recognized for their wide-ranging biological activities and their ability to mimic protein structures.[15][17]
2.2 Head-to-Head Comparison
The following table summarizes the key attributes of each scaffold to facilitate a direct comparison.
| Feature | This compound | Benzimidazole | Quinoline | Indole |
| Core Structure | Monocyclic (Thiazole) with Benzoate | Bicyclic (Benzene + Imidazole) | Bicyclic (Benzene + Pyridine) | Bicyclic (Benzene + Pyrrole) |
| Synthetic Accessibility | High (Hantzsch Synthesis) | High (Phillips Condensation) | Moderate to High (e.g., Skraup, Friedländer) | Moderate to High (e.g., Fischer, Bischler) |
| Key Interactions | H-bond donor/acceptor, Aromatic | H-bond donor/acceptor, π-π stacking, Hydrophobic[11] | H-bond acceptor, Aromatic, π-π stacking | H-bond donor, Aromatic, π-π stacking |
| Known Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory[2][3] | Anticancer, Antimicrobial, Antiviral, Anthelmintic[10][11][18] | Anticancer, Antimalarial, Antimicrobial[12][13][19] | Anticancer, Anti-inflammatory, Antiviral, Neuro-active[14][15][16] |
| Structural Diversity Potential | High (functionalization at amino, ester, and thiazole ring) | High (substitution on both rings) | High (extensive substitution patterns possible)[12] | High (substitution on both rings and nitrogen) |
2.3 Field-Proven Insights and Causality
-
Why choose the 2-Aminothiazole scaffold? Its strength lies in its straightforward, high-yielding synthesis and the presence of a highly functional amino group that is a proven pharmacophore for a multitude of targets. This makes it an excellent choice for rapid library generation in high-throughput screening campaigns. The sulfur atom can also engage in specific interactions and influence the compound's metabolic profile.
-
When to consider Benzimidazole? Benzimidazole is a larger, more rigid scaffold that excels in forming multiple non-covalent interactions, including robust π-π stacking.[11] This makes it particularly suitable for targeting enzymes with deep, well-defined hydrophobic pockets. Its structural similarity to purines has also been exploited in the development of various targeted therapies.[9]
-
The case for Quinoline: The quinoline core is a versatile platform for developing agents that intercalate with DNA or target kinase enzymes.[12][20] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the compound's basicity, which can be tuned to optimize pharmacokinetic properties.
-
The advantage of Indole: The indole nucleus is a prominent feature in many natural products and endogenous ligands, suggesting inherent biocompatibility.[14][16] Its ability to mimic the side chain of tryptophan allows indole-containing molecules to interact with a wide range of protein targets. The NH group is a critical hydrogen bond donor, and the scaffold's rich electron density facilitates aromatic interactions.[17]
Part 3: Experimental Protocols and Visualization
To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols.
3.1 Synthesis of this compound
This protocol is based on the principles of the Hantzsch thiazole synthesis.[4][5]
Objective: To synthesize the title scaffold via a one-pot condensation reaction.
Materials:
-
Ethyl 2-(2-bromoacetyl)benzoate
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-(2-bromoacetyl)benzoate (10 mmol) in 50 mL of absolute ethanol.
-
Add thiourea (12 mmol, 1.2 equivalents) to the solution.
-
Causality: A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.
-
-
Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
Self-Validation: Neutralization is crucial to prevent acid-catalyzed side reactions and to facilitate the precipitation of the product.
-
-
The product will precipitate as a solid. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL) to remove any unreacted thiourea and inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: Workflow for the Hantzsch synthesis of the title scaffold.
3.2 Representative Biological Assay: Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of compounds against a protein kinase, a common target for 2-aminothiazole derivatives.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
Plate reader (luminometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound dilutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Self-Validation: Controls are essential to validate the assay performance. The positive control ensures the assay can detect inhibition, while the negative control defines the 100% activity level.
-
-
Add the protein kinase and the peptide substrate to the wells and briefly incubate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which involves a two-step process of terminating the kinase reaction and then converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 10. impactfactor.org [impactfactor.org]
- 11. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 14. One moment, please... [rjpn.org]
- 15. ijpsr.com [ijpsr.com]
- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update [ouci.dntb.gov.ua]
- 19. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Based Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro evaluation of novel kinase inhibitors, using the promising Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate scaffold as a central case study. The thiazole ring is a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors.[1][2] Its unique structural features allow for potent interactions with the ATP-binding pocket of various kinases.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting the human kinome.
We will navigate the critical path from initial biochemical profiling to cell-based validation, emphasizing the scientific rationale behind each experimental choice. For comparative analysis, we will benchmark our hypothetical lead compound, here designated as ETC-1 (this compound) , against two well-established, thiazole-containing drugs: Dasatinib, a multi-targeted inhibitor of BCR-ABL and Src family kinases, and Erlotinib, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3][4][5]
Part 1: Establishing a Framework for Comparison
The selection of appropriate benchmarks is critical for contextualizing the potency and selectivity of a novel inhibitor. A compound's true value is defined not by its absolute potency, but by its performance relative to existing standards.
Comparator 1: Dasatinib (Sprycel®)
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][6][7]
-
Mechanism of Action: Dasatinib is a multi-targeted inhibitor, primarily targeting the BCR-ABL fusion protein.[3][6] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome certain forms of resistance.[3][6] Its targets also include SRC family kinases (SFK), c-KIT, EPHA2, and PDGFRβ.[3][6] This broad-spectrum activity contributes to its efficacy but also to its side-effect profile.[6][8]
Comparator 2: Erlotinib (Tarceva®)
Erlotinib is a first-generation TKI approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[4]
-
Mechanism of Action: Erlotinib is a selective, ATP-competitive inhibitor of the EGFR tyrosine kinase (also known as HER1).[5][9] It reversibly binds to the ATP-binding site of the EGFR kinase domain, preventing receptor autophosphorylation and blocking downstream signaling pathways that drive cell proliferation and survival.[5][9][10] Its efficacy is particularly pronounced in tumors harboring activating mutations in EGFR.[10]
The following diagram illustrates the simplified signaling pathways targeted by our selected comparators, providing a conceptual map for the targets we aim to evaluate for our lead compound, ETC-1.
Caption: Workflow for the in vitro evaluation of a novel kinase inhibitor.
Tier 1: Biochemical Assays - Measuring Direct Enzyme Inhibition
Causality: The first and most fundamental question is whether the compound directly inhibits the enzymatic activity of the target kinase. Biochemical assays, which use purified recombinant kinase enzymes, provide a clean, cell-free system to measure this interaction and determine inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50). [11][12]
Rationale: Radiometric assays are considered the gold standard for directly measuring enzymatic activity. [13]They quantify the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate. This direct measurement minimizes false positives or negatives that can arise from indirect detection methods. [13]The high sensitivity of this method is particularly advantageous for characterizing highly potent inhibitors, as it allows for the use of low enzyme concentrations. [11] Step-by-Step Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mix containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA), the specific peptide substrate, and the purified recombinant target kinase (e.g., EGFR, ABL, SRC).
-
Inhibitor Addition: Add serial dilutions of the test compounds (ETC-1, Dasatinib, Erlotinib) and controls (e.g., DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the wells. Pre-incubate for 15-20 minutes at room temperature to allow for compound-enzyme binding.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing unlabeled ATP mixed with [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values. [14]4. Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Termination and Separation: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Allow the filter mat to dry, then add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale: For labs where radioactivity is not feasible, luminescence-based assays like ADP-Glo™ offer a robust, high-throughput alternative. [15][16]This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. [16]It is a universal assay applicable to virtually any kinase. [15] Step-by-Step Methodology:
-
Kinase Reaction: Perform the kinase reaction as described in steps 1-3 of the radiometric assay, but using only unlabeled ATP.
-
Termination and ATP Depletion: After the incubation period, add the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.
-
Signal Detection: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the ADP concentration and thus to the kinase activity.
-
Data Analysis: Calculate IC50 values as described for the radiometric assay.
Tier 2: Cell-Based Assays - Assessing Cellular Potency and Target Engagement
Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux by cellular pumps. [17]Therefore, the next critical step is to determine if the inhibitor can engage its target within a living cell and produce a desired biological effect. [17][18]
Rationale: The primary goal of many kinase inhibitors in oncology is to halt cancer cell proliferation. This assay measures the compound's ability to reduce the number of viable cells in a culture, providing a functional measure of its cellular potency (often reported as GI50, the concentration for 50% growth inhibition).
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cell lines relevant to the kinase targets (e.g., H460 for EGFR, K562 for BCR-ABL) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (ETC-1, Dasatinib, Erlotinib) for a prolonged period, typically 48-72 hours.
-
Viability Measurement (MTT Method):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to untreated control cells. Plot the percentage of cell viability against the log of inhibitor concentration and calculate the GI50 value.
Rationale: While a cell viability assay shows a functional outcome, it does not confirm that the effect is due to the inhibition of the intended target. Western blotting provides direct evidence of target engagement by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. [19]A potent inhibitor should decrease this phosphorylation in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Plate and grow cells to ~80% confluency. Treat with the inhibitors at various concentrations for a short duration (e.g., 1-4 hours). For receptor tyrosine kinases like EGFR, you may need to stimulate the cells with their cognate ligand (e.g., EGF) shortly before lysis.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR or anti-phospho-CrkL for BCR-ABL activity).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to confirm equal protein loading.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.
Part 3: Comparative Data Analysis and Interpretation
The synthesis of data from both biochemical and cellular assays is where a comprehensive understanding of the inhibitor's profile emerges. All quantitative data should be summarized in a clear, structured table for easy comparison.
Table 1: Comparative In Vitro Profile of Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) [a] | Cell Line | Cellular GI50 (nM) [b] |
| ETC-1 (Hypothetical) | SRC | 15 | HCT-116 | 150 |
| ABL | 50 | K562 | 450 | |
| EGFR | >10,000 | H460 | >10,000 | |
| Dasatinib | SRC | 0.8 [20] | HCT-116 | 140 [21] |
| ABL | <1 [6] | K562 | ~5 | |
| EGFR | 110 | H460 | 9,000 [21] | |
| Erlotinib | SRC | >10,000 | HCT-116 | >30,000 [21] |
| ABL | >10,000 | K562 | >30,000 | |
| EGFR | 2 [5] | H460 | ~2,000 |
[a] IC50 values represent the concentration of inhibitor required to reduce kinase enzymatic activity by 50% in a biochemical assay. [b] GI50 values represent the concentration of inhibitor required to inhibit cell proliferation by 50% in a cellular assay.
Interpreting the Results:
Caption: Decision-making logic for interpreting in vitro kinase inhibitor data.
-
Potency: ETC-1 shows nanomolar potency against SRC and ABL in biochemical assays, though it is less potent than Dasatinib. This is a promising starting point.
-
Selectivity: ETC-1 demonstrates high selectivity for SRC/ABL over EGFR, similar to Dasatinib but contrasting with the EGFR-selective Erlotinib. This selectivity profile, confirmed by both biochemical and cellular assays, is a highly desirable attribute that can lead to fewer off-target effects.
-
Cellular Efficacy: There is a ~10-fold shift between the biochemical IC50 and the cellular GI50 for ETC-1 (e.g., 15 nM vs. 150 nM for SRC). This is a common observation and can suggest moderate cell permeability or that higher intracellular concentrations are needed to achieve the same level of inhibition as in a cell-free system. [22]A much larger gap (>100-fold) would be a significant red flag requiring further investigation into cell permeability or efflux. [17]
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. Retrieved from [Link]
-
AACR Journals. (n.d.). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Retrieved from [Link]
-
YouTube. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
NCBI Bookshelf. (2024, October 9). Erlotinib. Retrieved from [Link]
-
Dove Press. (n.d.). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparing the distribution of IC50 values of kinase inhibitor-1 (γ1),.... Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
R Discovery. (2024, January 1). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
Juniper Publishers. (2016, April 22). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]
-
RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
PubMed. (2016, March 1). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors | Request PDF. Retrieved from [Link]
-
NIH. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]
-
PubMed. (n.d.). Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines. Retrieved from [Link]
-
Brieflands. (2025, September 28). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved from [Link]
-
ScienceDirect. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. brieflands.com [brieflands.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | MDPI [mdpi.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. domainex.co.uk [domainex.co.uk]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of 2-Aminothiazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a promising inhibitor from initial hit to clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this journey is the characterization of the inhibitor's selectivity. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for inhibitors based on this scaffold, using the representative molecule, Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate (hereafter designated as ETH-ATB), as a central example.
The high degree of conservation within the ATP-binding site across the human kinome presents a significant hurdle in developing truly selective kinase inhibitors.[3][4] This structural similarity often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, a thorough and early assessment of an inhibitor's cross-reactivity is not merely a regulatory requirement but a fundamental step in understanding its biological activity and therapeutic potential.[7][8]
This guide will dissect the methodologies for robust cross-reactivity profiling, compare potential outcomes for our exemplar inhibitor, ETH-ATB, against other hypothetical alternatives, and provide detailed protocols for key experimental assays.
Designing a Comprehensive Cross-Reactivity Study
A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. Combining broad-panel biochemical screening with cell-based target engagement assays provides a more complete picture of a compound's activity in both simplified and more physiologically relevant systems.
Tier 1: Broad Kinome Profiling
The initial step is often a broad screen against a large panel of kinases to identify potential off-target interactions. This provides a global view of the inhibitor's selectivity profile.[9]
-
Rationale: Kinome scanning services offer access to hundreds of purified kinases in standardized assay formats. This allows for a rapid and cost-effective initial assessment of selectivity. The data generated helps to identify potential liabilities and can guide further optimization efforts.[10]
-
Methodology of Choice: In Vitro Kinase Inhibition Assays. These assays directly measure the ability of an inhibitor to block the enzymatic activity of a kinase. Common formats include:
-
Radiometric Assays: A classic and robust method that measures the transfer of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a substrate.[10]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[11]
-
Tier 2: Cellular Target Engagement
Following the identification of potential off-target interactions from kinome profiling, it is crucial to validate these findings in a cellular context. Cell-based assays can confirm that the inhibitor is able to engage its target within the complex milieu of the cell.[12]
-
Rationale: Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence an inhibitor's efficacy. Cellular target engagement assays provide a more physiologically relevant measure of a compound's activity.[13]
-
Methodology of Choice: Cellular Thermal Shift Assay (CETSA®). CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[14][15] An increase in the melting temperature of a protein in the presence of an inhibitor is indicative of direct target engagement.[13][16]
Comparative Analysis: ETH-ATB and Alternatives
To illustrate the potential outcomes of a cross-reactivity study, let us consider hypothetical data for ETH-ATB and two other 2-aminothiazole-based inhibitors:
-
Compound A (Promiscuous Inhibitor): A potent inhibitor of the primary target but with significant off-target activity.
-
Compound B (Selective Inhibitor): An inhibitor with high potency for the primary target and minimal off-target interactions.
Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | ETH-ATB | Compound A | Compound B |
| Primary Target (e.g., SRC) | 95 | 98 | 92 |
| ABL1 | 85 | 92 | 15 |
| LCK | 78 | 89 | 12 |
| FYN | 75 | 85 | 8 |
| BTK | 45 | 65 | 5 |
| EGFR | 20 | 55 | <5 |
| VEGFR2 | 15 | 48 | <5 |
| CDK2 | 10 | 30 | <5 |
Table 2: Hypothetical Cellular Thermal Shift Assay Data (ΔTm in °C)
| Target Protein | ETH-ATB (10 µM) | Compound A (10 µM) | Compound B (10 µM) |
| Primary Target (SRC) | +5.2 | +5.8 | +4.9 |
| ABL1 | +4.8 | +5.5 | +0.8 |
| LCK | +4.1 | +5.1 | +0.5 |
| EGFR | +1.2 | +3.5 | +0.2 |
Interpretation of Hypothetical Data:
-
ETH-ATB: Shows strong inhibition of the primary target and other members of the same kinase family (SRC family: LCK, FYN). It also demonstrates significant activity against ABL1. The CETSA data confirms cellular engagement of these targets. This profile suggests a multi-targeted inhibitor within a specific kinase family.
-
Compound A: Exhibits potent but highly promiscuous activity, inhibiting multiple kinases across different families. The CETSA results confirm broad cellular target engagement, indicating a higher potential for off-target effects.
-
Compound B: Displays high selectivity for the primary target, with minimal inhibition of other kinases in the panel. The CETSA data corroborates this, showing a significant thermal shift only for the intended target.
Visualizing Experimental Workflows
Caption: A generalized workflow for a two-tiered cross-reactivity study.
Experimental Protocols
Protocol 1: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a method for determining the IC50 value of an inhibitor against a specific kinase.[11]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., ETH-ATB)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO, starting from a 10 mM stock.
-
Kinase Reaction:
-
Add 25 nL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Allow the inhibitor and kinase to pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection
This protocol describes a method to assess target engagement in intact cells.[14][15]
Materials:
-
Cell line expressing the target protein(s) of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., ETH-ATB)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or plates
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentration of the test inhibitor or vehicle (DMSO) for 1 hour in complete medium.
-
-
Heating:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).
-
Cool the samples to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blot analysis using a primary antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (inhibitor or vehicle), plot the normalized band intensity against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
The difference in Tm between the inhibitor-treated and vehicle-treated samples (ΔTm) indicates the degree of target stabilization.
-
Caption: Binding interactions of a 2-aminothiazole inhibitor in a kinase ATP pocket.
Conclusion
The evaluation of cross-reactivity is a cornerstone of modern drug discovery. For inhibitors built on the 2-aminothiazole scaffold, a class known for its interaction with the highly conserved kinase ATP-binding site, this analysis is particularly critical. By employing a tiered approach that combines broad kinome profiling with cellular target engagement assays, researchers can build a comprehensive understanding of an inhibitor's selectivity. The hypothetical data presented for ETH-ATB and its alternatives underscore how these studies can differentiate between promiscuous, selective, and multi-targeted compounds. The detailed protocols provided herein offer a practical guide for executing these essential experiments, ultimately enabling the development of safer and more effective targeted therapies.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Toxicological Sciences, 133(2), 344-355. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Anandan, S. K., et al. (2011). 2-Aminothiazole based compounds as inhibitors of p56Lck: a quantitative structure-activity relationship analysis. Journal of Computer-Aided Molecular Design, 25(1), 57-70. [Link]
-
Merget, B., et al. (2017). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 57(2), 291-301. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100–2122. [Link]
-
Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Golkowski, M., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 187, 111956. [Link]
-
ResearchGate. (2017). Design of 2‐aminothiazole CHK1 inhibitors. ResearchGate. [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(30), 26435–26453. [Link]
-
Pevarello, P., et al. (2005). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 48(8), 2944-2506. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Improving the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 11(4), 394-401. [Link]
-
Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 19(19), 5589-5592. [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]
-
Ekins, R. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 775-780. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
Measday, V., & Andrews, B. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Molecular Biology, 241, 13-20. [Link]
-
Coulombe, J., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3344. [Link]
-
Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 369-375. [Link]
-
FabGennix. (n.d.). Competition Assay Protocol. FabGennix International. [Link]
-
Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Meuwissen, J. H., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 563-571. [Link]
-
Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
-
Al-Salama, Z. T., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 18(1), 1. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Banerjee, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1489-1502. [Link]
-
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
-
van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. [Link]
-
Chen, Y., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence, 7(1), 1-14. [Link]
-
Azzam, R. A. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Egyptian Journal of Chemistry, 67(1), 67-82. [Link]
-
PubChem. (n.d.). Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. PubChem. [Link]
-
Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
-
Hamze, A., et al. (2013). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Molecules, 18(11), 13738-13755. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Scientific Reports, 14(1), 6485. [Link]
-
Acar, Ç., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 1-1. [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Derivatives
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial properties is of paramount importance.[1] Among the various heterocyclic compounds, the thiazole nucleus has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of a promising class of compounds: Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate derivatives. We will delve into their synthesis, comparative antimicrobial activities supported by experimental data, structure-activity relationships, and the detailed protocols for their evaluation.
Synthesis of this compound Derivatives
The synthesis of the title compounds and their derivatives generally follows established principles of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[4] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.
A plausible synthetic route to the core structure, this compound, is outlined below. The synthesis of various derivatives can be achieved by utilizing appropriately substituted starting materials. For instance, derivatives with substitutions on the benzoate ring can be prepared by starting with the corresponding substituted ethyl 2-bromobenzoates. Further modifications can be made to the 2-amino group of the thiazole ring post-cyclization.
General Synthetic Pathway:
A common approach involves the reaction of an ethyl 2-(3-bromo-2-oxopropyl)benzoate with thiourea. The α-haloketone intermediate can be synthesized from ethyl 2-acetylbenzoate.
Caption: General synthetic route to the core scaffold.
Comparative Antimicrobial Efficacy
The antimicrobial potential of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5] A lower MIC value indicates greater antimicrobial potency.
The following table summarizes hypothetical MIC data for a series of this compound derivatives against a panel of clinically relevant bacterial and fungal strains. This data is presented to illustrate a comparative analysis.
| Compound | Substituent (R) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 1 (Parent) | -H | 64 | 128 | >256 |
| 2a | 4-Chloro | 16 | 32 | 64 |
| 2b | 4-Nitro | 8 | 16 | 32 |
| 2c | 4-Methoxy | 32 | 64 | 128 |
| 2d | 2,4-Dichloro | 4 | 8 | 16 |
| Ciprofloxacin | N/A | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Data is hypothetical for illustrative purposes.
From this comparative data, it is evident that substitution on the benzoate ring significantly influences antimicrobial activity.
Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent antimicrobial agents.[6][7] Based on the illustrative data, several key SAR insights can be drawn:
-
Effect of Substituents on the Benzoate Ring:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like chloro (-Cl) and nitro (-NO2) at the 4-position of the benzoate ring (compounds 2a and 2b ) appears to enhance antimicrobial activity compared to the unsubstituted parent compound (1 ).
-
Multiple Substitutions: Di-substitution with electron-withdrawing groups, as seen in the 2,4-dichloro derivative (2d ), seems to further potentiate the activity, yielding the lowest MIC values in this series.
-
Electron-Donating Groups: The introduction of an electron-donating group like methoxy (-OCH3) at the 4-position (compound 2c ) appears to be less favorable for antimicrobial activity.
-
-
General Trend: The antimicrobial potency seems to increase with the presence of lipophilic and electron-withdrawing substituents on the aromatic ring. This might enhance the compound's ability to penetrate microbial cell membranes.[3]
Caption: Structure-Activity Relationship summary.
Proposed Mechanism of Action
Thiazole derivatives are known to exert their antimicrobial effects through various mechanisms. For antibacterial action, a common target is DNA gyrase, an essential enzyme for bacterial DNA replication.[2] Inhibition of this enzyme leads to the cessation of bacterial growth. For antifungal activity, azole-containing compounds frequently target the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.[8]
Caption: Proposed mechanisms of antimicrobial action.
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[9][10][11][12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline or broth
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of ~5 x 10^5 CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
This creates a range of decreasing concentrations of the test compound.
-
-
Inoculation:
-
Inoculate each well (except the sterility control well) with 50 µL of the standardized bacterial or fungal inoculum. The final volume in each well will be 100 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity (an indication of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
-
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The illustrative data suggests that derivatization, particularly with electron-withdrawing groups on the benzoate ring, can significantly enhance antimicrobial potency against a broad spectrum of pathogens.
Future research should focus on:
-
Synthesizing a broader library of derivatives to further refine the structure-activity relationship.
-
Conducting in vivo efficacy and toxicity studies on the most potent compounds.
-
Elucidating the precise molecular mechanisms of action through biochemical and genetic assays.
The continued exploration of this chemical class could lead to the discovery of new drug candidates to combat the growing challenge of antimicrobial resistance.
References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 17, 2026, from [Link]
-
Minimum Inhibitory Concentration Test (MIC). (n.d.). Microchem Laboratory. Retrieved January 17, 2026, from [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). SpringerLink. Retrieved January 17, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 17, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org. Retrieved January 17, 2026, from [Link]
-
Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Thiazole antifungals. (2024). EBSCO. Retrieved January 17, 2026, from [Link]
-
Screening Strategies to Identify New Antibiotics. (2012). Ingenta Connect. Retrieved January 17, 2026, from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. (n.d.). Google Patents.
-
Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. (2019). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Life Academica Letters of Natural and Biological Sciences. Retrieved January 17, 2026, from [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. protocols.io [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the kinase inhibitor scaffold, Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate. We will dissect the core molecular framework, explore how chemical modifications influence inhibitory activity, and compare its potential against established kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 2-aminothiazole scaffold for the design of novel therapeutics.
Introduction: The 2-Aminothiazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. The 2-aminothiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[2][3][4][5] Its prevalence stems from its unique ability to act as a bioisostere of adenine, forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, thereby anchoring the inhibitor molecule.[2] this compound represents a foundational structure from which potent and selective inhibitors can be developed. This guide will explore the principles guiding that development.
Part 1: Molecular Dissection and Kinase Binding Model
The inhibitory potential of this compound is derived from the specific roles of its constituent parts. Understanding these roles is fundamental to predicting the outcomes of chemical modifications.
-
The 2-Aminothiazole Core: This is the primary pharmacophore. The endocyclic thiazole nitrogen and the exocyclic C2-amino group act as hydrogen bond acceptors and donors, respectively. This pattern mimics the adenine portion of ATP, enabling it to form two or three key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
-
The C4-Substituted Benzoate Moiety: The phenyl ring attached at the C4 position of the thiazole typically occupies a hydrophobic region within the ATP binding site. The ethyl ester provides an additional point for interaction or modification. The orientation and substitution of this entire group are major determinants of both potency and selectivity against different kinases.
The 2-aminothiazole scaffold is versatile and has been successfully used to target a wide array of kinases. Prominent examples include Src family kinases, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), making these families the logical starting point for evaluating derivatives of our lead compound.[3][6][7][8][9]
Caption: General binding mode of a 2-aminothiazole inhibitor within a kinase ATP pocket.
Part 2: A Deep Dive into the Structure-Activity Relationship (SAR)
The art of kinase inhibitor design lies in the systematic modification of a lead scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Based on extensive studies of related compounds, we can establish a robust SAR framework for this compound.
Key Modification Points and Their Predicted Impact
-
The Benzoate Moiety (C4-Position): This region offers the greatest flexibility for tuning inhibitor properties.
-
Ester to Amide Conversion: Replacing the ethyl ester with an amide linkage is a common and highly effective strategy. This introduces an additional hydrogen bond donor (the N-H) and provides a vector to append larger, more complex chemical groups. The blockbuster drug Dasatinib, for instance, utilizes a complex amide at a related position to achieve pan-Src inhibition.[6][10]
-
Phenyl Ring Substitution: Adding substituents to the phenyl ring can profoundly impact activity. Small hydrophobic groups (e.g., chloro, methyl) can probe and fill small sub-pockets, enhancing van der Waals interactions and boosting potency. Larger or polar groups can be used to improve solubility or target unique features of a specific kinase's active site.[11]
-
-
The Thiazole C5-Position: While unsubstituted in our lead compound, this position is a critical handle for optimization.
-
Introduction of Carboxamides: Attaching a carboxamide group at C5, as seen in Dasatinib, provides another point of interaction and a vector for adding large side chains that can extend toward the solvent-exposed region of the active site, often improving both potency and cell permeability.[2][6]
-
Aryl or Thioaryl Groups: Adding aryl or thioaryl groups at C5 can enhance potency by forming additional hydrophobic or pi-stacking interactions.[12][13]
-
-
The C2-Amino Group: This group is sacrosanct for hinge binding.
-
Acylation or Alkylation: Direct modification of this primary amine is generally detrimental to activity, as it disrupts the essential hydrogen bond donor capability required for anchoring to the kinase hinge. Most successful inhibitors retain this group as an unsubstituted -NH2.
-
Caption: Key points for SAR modification on the this compound scaffold.
Part 3: Comparative Analysis Against Alternative Inhibitors
To contextualize the potential of our lead scaffold, it is instructive to compare it with clinically successful kinase inhibitors that share the 2-aminothiazole core or target similar kinases.
| Feature | This compound | Dasatinib (Pan-Src/Abl Inhibitor) | VX-680 (Tozasertib, Pan-Aurora Inhibitor) |
| Core Scaffold | 2-Aminothiazole | 2-Aminothiazole | Aminopyrazole-Quinazoline |
| Hinge Binding Motif | C2-Amino group and thiazole nitrogen | C2-Amino group and thiazole nitrogen | Aminopyrazole group |
| Key Structural Features | Simple ethyl benzoate at C4. Unsubstituted at C5. | Complex amide side chain at C5. Pyrimidine group attached to C2-amino.[2][6] | Cyclohexylamino group extending into hydrophobic pocket.[14][15] |
| Primary Kinase Targets | Putative: Src Family, Aurora Kinases | Src Family Kinases, Bcr-Abl, c-Kit, PDGFRβ | Aurora Kinases (A, B, C) |
| Development Stage | Fragment/Lead Scaffold | Clinically Approved Drug | Investigational Drug |
This comparison highlights a critical principle in drug discovery: simple, fragment-like scaffolds such as this compound serve as excellent starting points. The journey to a potent drug like Dasatinib involves extensive chemical elaboration at key vectors (C5 and the C2-amino substituent) to optimize interactions with the target kinase.[6][10] Furthermore, comparing it to VX-680 shows that while the 2-aminothiazole is a powerful hinge-binder, other heterocyclic systems can fulfill a similar role, offering alternative chemical space for inhibitor design.[15]
Part 4: Experimental Validation Protocols
Theoretical SAR must be validated through rigorous experimentation. The following protocols describe standard, robust methods for quantifying kinase inhibition.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of a target kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP solution (at or near the Km for the kinase)
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Kinase Addition: Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor affects the kinase's activity within a living cell by measuring the phosphorylation status of a known downstream substrate.
Objective: To assess the inhibition of a specific kinase signaling pathway in cells treated with a test compound.
Materials:
-
Cancer cell line known to have an active signaling pathway for the target kinase.
-
Cell culture medium, FBS, and antibiotics.
-
Test compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add Lysis Buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection: Image the resulting chemiluminescence.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated substrate protein.
Conclusion and Future Outlook
This compound is a quintessential lead scaffold for the development of novel kinase inhibitors. Its inherent ability to engage the conserved kinase hinge region provides a solid foundation for achieving high-potency inhibition.[2] The structure-activity relationship is well-defined, with the C4-benzoate and C5-thiazole positions serving as primary vectors for optimization of potency, selectivity, and drug-like properties.
Comparative analysis against advanced inhibitors like Dasatinib reveals a clear path of chemical evolution from a simple fragment to a complex, highly effective drug.[5][6] The future development of derivatives from this scaffold will depend on iterative cycles of rational design guided by SAR principles, followed by chemical synthesis and rigorous biological evaluation using the protocols outlined herein. By systematically exploring the chemical space around this privileged core, researchers can uncover next-generation inhibitors with superior efficacy and safety profiles for the treatment of kinase-driven diseases.
References
-
Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-12. [Link]
-
ChemMedChem. (2023). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. ChemMedChem, 18(7). [Link]
-
PubMed. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Bioorganic & Medicinal Chemistry. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5354-67. [Link]
-
ChemMedChem. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12). [Link]
-
ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Assay and Drug Development Technologies. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
Expert Opinion on Investigational Drugs. (2011). Aurora kinase inhibitors: Progress towards the clinic. National Center for Biotechnology Information. [Link]
-
European Journal of Medicinal Chemistry. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210. [Link]
-
Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Frontiers in Oncology. (2018). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers Media S.A.. [Link]
-
Pharmaceuticals. (2021). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. [Link]
-
Journal of Cellular and Molecular Medicine. (2007). The role of Aurora-A inhibitors in cancer therapy. PubMed. [Link]
-
ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. [Link]
-
Journal of Medicinal Chemistry. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. ACS Publications. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
protocols.io. (2023). In vitro kinase assay. protocols.io. [Link]
-
RSC Medicinal Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
-
Journal of Hematology & Oncology. (2012). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. National Center for Biotechnology Information. [Link]
-
Journal of Clinical Investigation. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. American Society for Clinical Investigation. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Center for Biotechnology Information. [Link]
-
European Journal of Medicinal Chemistry. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Center for Biotechnology Information. [Link]
-
RSC Medicinal Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
-
Bioorganic & Medicinal Chemistry. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]
-
Molecules. (2020). Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Semantic Scholar. [Link]
-
BMC Chemistry. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
-
ACS Omega. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. National Center for Biotechnology Information. [Link]
Sources
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of Aurora-A inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide: Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Derivatives vs. Targeted Agents in KRAS-Mutated Colorectal Cancer
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This guide provides a comprehensive framework for benchmarking novel Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate derivatives, a promising class of compounds, against established and targeted therapies for KRAS-mutated colorectal cancer (CRC). We present a rationale for selecting relevant benchmark drugs, detail validated experimental protocols for head-to-head in vitro and in vivo comparison, and offer a blueprint for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel chemical entities in a preclinical setting.
Introduction: The Rationale for Benchmarking
Colorectal cancer is a leading cause of cancer-related mortality worldwide. Mutations in the KRAS gene, occurring in approximately 40% of metastatic CRC cases, have historically been associated with poor prognosis and resistance to standard therapies like EGFR inhibitors.[3][4] The recent development of targeted inhibitors against specific KRAS mutations, such as KRAS G12C, has marked a significant advancement in treatment.[3]
The 2-aminothiazole core is a versatile scaffold known to produce compounds with a wide array of biological activities, including potent anticancer effects.[5][6][7][8][9] Derivatives of this compound are hypothesized to exert their effects through the modulation of key oncogenic signaling pathways, making them prime candidates for development as anticancer agents.[1][10]
To ascertain the therapeutic potential of these novel derivatives, a rigorous, multi-tiered benchmarking process is essential. This guide outlines a strategy to compare these investigational compounds against both a targeted KRAS G12C inhibitor and a historical standard-of-care chemotherapy agent, providing a robust assessment of their potency, selectivity, and preclinical efficacy.
The Comparators: Selecting the Right Benchmarks
The choice of benchmark drugs is critical for contextualizing the activity of a novel compound.[11] For this guide, we have selected two comparators that represent distinct therapeutic strategies in KRAS-mutated CRC.
-
Adagrasib (Krazati™): A highly selective, covalent inhibitor of the KRAS G12C mutant protein.[12][13][14] Adagrasib works by irreversibly binding to the mutated cysteine at position 12, locking the KRAS protein in its inactive, GDP-bound state.[15][16] This prevents downstream signaling through pathways like MAPK/ERK and PI3K/AKT, which are crucial for tumor cell proliferation and survival.[13] Its targeted mechanism makes it an ideal benchmark for assessing the specific anti-KRAS G12C activity of the thiazole derivatives.
-
Alisertib (MLN8237): A selective inhibitor of Aurora A kinase (AAK), a key regulator of mitosis.[17][18] Inhibition of AAK disrupts spindle assembly and chromosome segregation, leading to mitotic arrest and subsequent apoptosis.[19][20] While not a direct KRAS inhibitor, its role as a potent anticancer agent provides a benchmark for general cytotoxicity and cell cycle disruption, allowing for a broader comparison of antiproliferative mechanisms.
Mechanistic Landscape: The KRAS Signaling Pathway
KRAS acts as a molecular switch in the cell. In its active, GTP-bound state, it triggers a cascade of downstream signaling that promotes cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving oncogenesis.[13][15] Adagrasib directly counteracts this by locking the mutant protein in an inactive state. The this compound derivatives are hypothesized to interfere with this pathway, either directly at the KRAS level or at downstream effector nodes.
Caption: The KRAS signaling pathway and the inhibitory action of Adagrasib.
Experimental Benchmarking: Protocols and Workflows
A sequential and logical workflow is crucial for the efficient evaluation of novel compounds.[21][22] The process begins with broad in vitro screening to determine potency and culminates in focused in vivo studies to assess efficacy in a more complex biological system.
Caption: A streamlined workflow for benchmarking novel anticancer compounds.
In Vitro Assays: Foundational Screening
In vitro assays provide the initial assessment of a compound's biological activity and are essential for triaging candidates before advancing to more complex models.[23][24]
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[25][26] It is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Cell Seeding: Seed human colorectal cancer cells (e.g., HCT-116 [KRAS G13D], SW620 [KRAS G12V], or engineered KRAS G12C lines) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.[27]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives, Adagrasib, and Alisertib. Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[25][28]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[26] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[27]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC50 value for each compound.
This technique is used to measure the levels of specific proteins, allowing for the assessment of whether a compound is hitting its intended target and modulating the downstream signaling pathway.[29]
-
Cell Treatment and Lysis: Culture cells (e.g., HCT-116) to 70-80% confluency and treat with the test compounds at their respective IC50 concentrations for 24 hours. Lyse the cells in ice-cold RIPA buffer.[30]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[31]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose membrane.[31]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[30] Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.[29][31]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[30] Detect the signal using an enhanced chemiluminescence (ECL) substrate and a CCD imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in the phosphorylation of ERK and AKT, normalized to the total protein and loading control.
In Vivo Efficacy: The Xenograft Model
Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in immunocompromised mice, more accurately mimic human tumor development and the tumor microenvironment.[32][33][34]
-
Cell Preparation: Culture HCT-116 cells to 80% confluency. Trypsinize, wash, and resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells per 50 µL.[32][33]
-
Surgical Procedure: Anesthetize immunodeficient mice (e.g., NOD/SCID or nude mice). Make a small midline incision in the lower abdomen to expose the cecum.[33][35]
-
Cell Implantation: Using a 30-gauge needle, slowly inject 50 µL of the cell suspension into the wall of the cecum.[32][34] Return the cecum to the abdominal cavity and close the incision.
-
Compound Administration: Once tumors are established (palpable or detectable by imaging), randomize the mice into treatment groups: Vehicle control, this compound derivative, Adagrasib, and Alisertib. Administer compounds according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring and Endpoint: Monitor tumor growth using calipers or an imaging system. Record animal body weight as a measure of toxicity. At the end of the study, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be flash-frozen or fixed for subsequent pharmacodynamic analysis (e.g., Western blot).
Data Interpretation and Comparative Analysis
The data generated from these experiments should be compiled into clear, comparative tables to facilitate interpretation.
Table 1: Comparative In Vitro Activity (IC50, µM)
| Compound | HCT-116 (KRAS G13D) | SW620 (KRAS G12V) | Engineered G12C Line |
| Derivative A | 1.2 | 0.8 | 0.1 |
| Derivative B | 5.6 | 4.9 | 0.5 |
| Adagrasib | >50 | >50 | 0.05 |
| Alisertib | 0.08 | 0.11 | 0.09 |
Interpretation: This table allows for a direct comparison of potency and selectivity. A lower IC50 value indicates higher potency.[11] Adagrasib should show high potency only in the KRAS G12C line, confirming its selectivity.[15] The derivatives' activity across different KRAS mutant lines will reveal their spectrum of activity. Alisertib is expected to be potent across all lines as its mechanism is not KRAS-dependent.[36]
Table 2: Comparative In Vivo Efficacy (HCT-116 Xenograft Model)
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 210 | - | +2.5 |
| Derivative A | 450 ± 95 | 70 | -1.5 |
| Adagrasib | 1100 ± 180 | 26.7 | +1.8 |
| Alisertib | 350 ± 80 | 76.7 | -8.5 |
Interpretation: This table summarizes the overall efficacy and tolerability of the compounds. Tumor Growth Inhibition (TGI) is a key metric. A higher TGI indicates better efficacy. The change in body weight serves as a surrogate for toxicity. In this hypothetical data, Derivative A shows strong efficacy with good tolerability, outperforming Adagrasib (as expected in a non-G12C model) and showing comparable efficacy to Alisertib but with a better safety profile.
Conclusion and Future Directions
This guide provides a structured methodology for the preclinical benchmarking of novel this compound derivatives. By comparing them against both a highly targeted agent like Adagrasib and a broader cytotoxic agent like Alisertib, researchers can gain a comprehensive understanding of their potency, mechanism, and therapeutic window.
Promising derivatives identified through this workflow would warrant further investigation, including detailed pharmacokinetic and pharmacodynamic studies, evaluation in patient-derived xenograft (PDX) models, and exploration of combination therapies to overcome potential resistance mechanisms.[4][37][38] This rigorous, data-driven approach is fundamental to advancing novel chemical entities toward clinical development and ultimately providing new therapeutic options for patients with KRAS-mutated colorectal cancer.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. (2022). Oncology Times.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- MTT assay protocol. (n.d.). Abcam.
- Manfredi, M. G., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. PubMed Central.
- What is the mechanism of Adagrasib? (2024). Patsnap Synapse.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- What is Adagrasib used for? (2024). Patsnap Synapse.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Alisertib mechanism of action. (n.d.). ResearchGate.
- Adagrasib | C32H35ClFN7O2. (n.d.). PubChem.
- Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. (2017). Bio-protocol.
- Definition of alisertib. (n.d.). National Cancer Institute.
- Patient-Derived Xenograft Models of Colorectal Cancer. (n.d.). Springer Nature Experiments.
- Adagrasib. (2023). LiverTox - NCBI Bookshelf.
- Alisertib. (n.d.). Wikipedia.
- Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. (2017). PMC - NIH.
- Gagain, J., et al. (2023). The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers. PMC - NIH.
- Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer. (2023). JoVE.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH.
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
- Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. (2011). AACR Journals.
- Video: Orthotopic Mouse Model of Colorectal Cancer. (2007). JoVE.
- Study identifies promising treatment for advanced colorectal cancer. (2023). City of Hope.
- Benchmarking the antiproliferative effects against known clinical anticancer drugs. (2025). Benchchem.
- In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed.
- Treatment for KRAS G12C-mutated metastatic CRC approved by FDA. (2025). Amgen.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.
- Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy. (2019). PMC - NIH.
- Can anyone give me technical advice on Western Blot analysis of KRAS protein? (2015). ResearchGate.
- Sotorasib Combination Approved for KRAS G12C-mutant Colorectal Cancer. (n.d.). AACR.
- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). PubMed.
- FDA Approves Breakthrough for KRAS-Mutated Colorectal Cancer. (2025). EMJ.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Western blot protocol. (n.d.). Abcam.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
- Western blotting analysis of KRAS downstream signal pathways. (n.d.). ResearchGate.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed.
- Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). Taylor & Francis Online.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate.
- General Protocol for Western Blotting. (n.d.). Bio-Rad.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cityofhope.org [cityofhope.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 14. What is Adagrasib used for? [synapse.patsnap.com]
- 15. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. Alisertib - Wikipedia [en.wikipedia.org]
- 21. noblelifesci.com [noblelifesci.com]
- 22. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 23. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. researchgate.net [researchgate.net]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. bio-rad.com [bio-rad.com]
- 31. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bio-protocol.org [bio-protocol.org]
- 33. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Video: Orthotopic Mouse Model of Colorectal Cancer [jove.com]
- 35. Video: Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer [jove.com]
- 36. aacrjournals.org [aacrjournals.org]
- 37. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 38. emjreviews.com [emjreviews.com]
From a Privileged Scaffold to a Potent Kinase Inhibitor: A Head-to-Head Analysis of the 2-Aminothiazole Core and the Dasatinib Scaffold
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple, distinct biological targets through strategic modification, serving as fertile ground for drug discovery. The 2-aminothiazole ring is a quintessential example of such a scaffold, found in a vast array of compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3]
This guide delves into a comparative analysis of two entities rooted in this shared heritage: the foundational 2-aminothiazole scaffold, represented here by the specific derivative Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate , and the highly evolved, FDA-approved multi-kinase inhibitor, Dasatinib . Dasatinib is a clinical success story that showcases how the strategic elaboration of the 2-aminothiazole core can yield a potent and selective therapeutic agent.[4]
This analysis will dissect their chemical structures, biological activities, and mechanisms of action. By comparing the versatile, foundational nature of the parent scaffold with the optimized, target-specific profile of Dasatinib, we aim to provide researchers with a clear perspective on the journey from a chemical starting point to a clinically impactful drug.
Part 1: The 2-Aminothiazole Scaffold: A Foundation of Chemical Versatility
The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the C2 position. Its widespread use in drug discovery stems from its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions, including hydrogen bonding and aromatic interactions, with a multitude of biological targets.[5]
Chemical Structure & Properties
The representative molecule, this compound, exemplifies a simple derivative. It features the core 2-aminothiazole ring substituted with an ethyl benzoate group. This structure serves as a basic template, offering multiple points for chemical modification to explore structure-activity relationships (SAR).
Biological Activity Spectrum
The true power of the 2-aminothiazole scaffold lies in its chemical tractability, which has led to the development of derivatives with a broad spectrum of biological activities.[1][2] These include:
-
Anticancer: The scaffold is a component of numerous kinase inhibitors and compounds targeting other cancer-related pathways.[3][4]
-
Antimicrobial & Antifungal: Derivatives have shown significant activity against various bacterial and fungal strains.[1]
-
Anti-inflammatory: Certain analogs exhibit potent anti-inflammatory properties.
-
Antiviral & Anti-HIV: The scaffold has been incorporated into agents targeting viral replication.[1]
Challenges and Considerations: The "Frequent Hitter" Phenomenon
A critical consideration in early-stage drug discovery is the potential for scaffolds to be "promiscuous" or "frequent hitters" in high-throughput screening (HTS). The 2-aminothiazole scaffold has been identified as a class of molecules that can appear as a hit in numerous biophysical binding assays against diverse protein targets.[6] This promiscuity can be a double-edged sword; while it highlights the scaffold's broad interaction potential, it also suggests a lack of specificity that can make optimization into a selective lead compound challenging. Researchers must employ rigorous secondary and orthogonal assays to validate initial hits and ensure that the observed activity is not an artifact of non-specific binding.
Part 2: The Dasatinib Scaffold: A Paradigm of Targeted Optimization
Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to imatinib.[7][8]
Chemical Structure & Evolution
Dasatinib's structure is a masterclass in medicinal chemistry, building upon the 2-aminothiazole core to achieve high potency and a specific target profile.
-
2-Aminothiazole Core: Serves as the central scaffold, anchoring the other functional groups.
-
N-(2-chloro-6-methylphenyl) Carboxamide: This group occupies a hydrophobic pocket in the kinase active site, contributing significantly to binding affinity.
-
N-(2-hydroxyethyl)piperazinyl-methylpyrimidine: This side chain enhances solubility and forms critical hydrogen bonds within the ATP-binding site, influencing the inhibitor's selectivity profile.
This intricate combination of functional groups transforms the general 2-aminothiazole scaffold into a highly engineered molecule tailored for kinase inhibition.
Biological Activity & Target Profile
Dasatinib is a potent, multi-targeted inhibitor of several key oncogenic kinases.[8][9] Its primary targets include:
-
BCR-ABL Kinase: The constitutively active kinase responsible for CML. Dasatinib is significantly more potent than imatinib against wild-type BCR-ABL.[7]
-
Src Family Kinases (SFKs): Including SRC, LCK, HCK, and YES, which are involved in cell growth, proliferation, and survival.[10]
-
c-KIT, PDGFRβ, and EPHA2: Other receptor tyrosine kinases implicated in cancer progression.[11]
Mechanism of Action: Conquering Resistance
A key feature distinguishing Dasatinib from first-generation inhibitors like imatinib is its unique binding mechanism. Protein kinases exist in equilibrium between active and inactive conformations. While imatinib binds only to the inactive "DFG-out" conformation of the ABL kinase, Dasatinib is a Type I inhibitor that can bind to multiple conformations, including the active "DFG-in" state.[7][12][13]
This conformational flexibility is crucial for its clinical efficacy. Many imatinib-resistance mutations lock the ABL kinase in the active conformation, rendering imatinib ineffective. By binding to this active state, Dasatinib can inhibit most of these resistant mutants, providing a vital therapeutic option for patients who have relapsed.[12]
Part 3: Head-to-Head Comparison & Data Synthesis
The journey from a general scaffold to a specific drug involves a dramatic refinement of properties.
Table 1: Comparative Overview of Scaffolds
| Feature | This compound Scaffold | Dasatinib Scaffold |
| Core Structure | 2-Aminothiazole | Highly substituted 2-Aminothiazole |
| Primary Application | Versatile chemical building block for drug discovery.[14] | FDA-approved multi-kinase inhibitor for leukemia.[8] |
| Target Specificity | Low; often promiscuous and dependent on substitution.[6] | High; potent against BCR-ABL, Src family, and other kinases.[11] |
| Known Potency | Generally low to moderate until highly optimized. | High (nanomolar to sub-nanomolar IC₅₀ values).[7] |
| Development Stage | Preclinical / Chemical Synthesis Starting Point | Clinically Approved Drug |
Table 2: Illustrative Kinase Inhibition Profile
This table presents known experimental data for Dasatinib and conceptual data for a simple 2-aminothiazole derivative to illustrate the difference in potency and selectivity.
| Kinase Target | Dasatinib IC₅₀ (nM) | Representative 2-Aminothiazole Derivative IC₅₀ (nM) |
| ABL1 | < 1 | > 10,000 |
| SRC | < 1 | > 10,000 |
| LCK | < 1 | Variable / Non-specific |
| c-KIT | 1-10 | Variable / Non-specific |
| PDGFRβ | 1-10 | Variable / Non-specific |
| VEGFR2 | 10-100 | > 10,000 |
Data for Dasatinib is compiled from publicly available kinase profiling data. Data for the representative derivative is illustrative, reflecting the typical weak or non-specific activity of unoptimized scaffolds.
Part 4: Experimental Protocols for Scaffold Evaluation
To objectively compare and characterize novel compounds based on these scaffolds, a series of validated experimental protocols is essential. The following workflows provide a robust framework for assessing both biochemical potency and cellular efficacy.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a common and reliable platform for this purpose.[15][16]
Causality Behind Experimental Choices:
-
Luminescence-based detection: Offers high sensitivity and a broad dynamic range, suitable for screening potent inhibitors.[16]
-
Pre-incubation of inhibitor and kinase: Allows the compound to reach binding equilibrium with the enzyme before the reaction is initiated, ensuring an accurate measurement of inhibition.
-
Use of DMSO as a control: Ensures that the vehicle used to dissolve the compound does not interfere with the assay.
-
Staurosporine as a positive control: A well-characterized, non-selective kinase inhibitor used to validate assay performance.[15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., Dasatinib or a novel 2-aminothiazole derivative) in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the kinase of interest (e.g., ABL1) in kinase assay buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The concentrations of substrate and ATP should be optimized for the specific kinase, typically near the Kₘ value for ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Viability/Cytotoxicity Assay
This protocol assesses the effect of a compound on the viability of cancer cell lines, providing a measure of its cellular potency (e.g., GI₅₀ or IC₅₀). The resazurin reduction assay is a common, fluorescence-based method for this purpose.[17]
Causality Behind Experimental Choices:
-
Cell-based assay: Bridges the gap between biochemical potency and biological effect, accounting for factors like cell permeability and metabolism.[18]
-
Resazurin (AlamarBlue): A non-toxic redox indicator that is reduced by metabolically active (i.e., viable) cells to the fluorescent product resorufin. This provides a direct measure of the viable cell population.[17]
-
Seeding density optimization: It is critical to ensure cells are in an exponential growth phase during the drug treatment period for accurate and reproducible results.
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., K562 for CML) into a clear, flat-bottomed 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 20 µL of resazurin stock solution to each well.
-
Signal Development: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert resazurin to resorufin.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: Subtract the background fluorescence (from media-only wells). Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized fluorescence against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ or GI₅₀ value.
Conclusion and Future Perspectives
The comparison between the general 2-aminothiazole scaffold and the specific Dasatinib scaffold provides a compelling narrative of modern drug discovery. The 2-aminothiazole ring is a privileged and versatile starting point, offering a rich chemical space for exploration across numerous therapeutic areas.[3] However, its inherent potential for promiscuous binding necessitates careful and rigorous validation during the hit-to-lead process.[6]
Dasatinib exemplifies the pinnacle of scaffold optimization. Through meticulous structure-based design and extensive medicinal chemistry, the foundational 2-aminothiazole core was transformed into a highly potent, multi-targeted kinase inhibitor with a unique mechanism of action that overcomes clinical resistance.[7][12] This journey underscores a critical principle for drug development professionals: a successful therapeutic is not merely its core scaffold, but the sum of its precisely engineered parts, each contributing to a final profile of high potency, selectivity, and clinical efficacy. Future innovation will continue to leverage privileged scaffolds like the 2-aminothiazole, employing new chemical strategies and computational tools to accelerate the path from a versatile foundation to a life-saving medicine.
References
- Bara, T., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed.
- Jahnsan, A., et al. (2018). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.
- Abcam. Cell viability dyes and assays. Abcam.
- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Li, X., et al. (2009).
- Gholizadeh, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
- Tokarski, J., et al. (2006). The structure of Dasatinib (BMS-354825)
- Nevagi, R. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- Li, X., et al. (2009).
- Creative Bioarray. Cell Viability Assays.
- Li, X., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
- K-ras, G. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Danaher Life Sciences. (2024). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- Lin, K., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC - NIH.
- BenchChem. Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed.
- Lin, K., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. PubMed.
- O'Brien, J., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
- Miltenyi Biotec. Cell viability and cytotoxicity assays - Drug discovery. Miltenyi Biotec.
- Patsnap. (2024). What is the mechanism of Dasatinib?.
- Bantscheff, M., et al. (2011).
- Proteopedia. (2017).
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- PubChem. (2006).
- ResearchGate. Examples of the three main classes of kinase inhibitors.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- Unibrom Corp. Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Unibrom Corp.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 12. proteopedia.org [proteopedia.org]
- 13. researchgate.net [researchgate.net]
- 14. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, grounding procedural steps in the principles of chemical safety and regulatory compliance.
All laboratory operations involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8] This standard mandates the creation of a Chemical Hygiene Plan (CHP), which outlines the specific procedures and controls to protect laboratory personnel.[9] Furthermore, the disposal itself is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This guide is designed to align with the principles of these foundational regulations.
Part 1: Pre-Disposal Planning: The Foundation of Safety
Effective waste management begins long before a container is full. The principle of a self-validating safety system means incorporating safety and disposal considerations into the experimental design itself.
Hazard Assessment and Waste Minimization
Before beginning any procedure, a thorough risk assessment is essential. Given the hazards associated with similar thiazole compounds, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE).
The most effective way to manage waste is to minimize its generation.[12] Consider these strategies:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[12]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[12]
-
Inventory Management: Maintain a current inventory of chemicals to avoid redundant purchases and the eventual disposal of expired, unused materials.[13]
Waste Characterization and Segregation
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[13] this compound waste should be classified and segregated based on its physical state and the solvents used.
| Waste Stream | Description | Segregation Protocol |
| Solid Waste | Unused or expired this compound powder. | Collect in a dedicated, clearly labeled solid hazardous waste container. Keep separate from liquid waste.[14][15] |
| Contaminated Lab Supplies | Gloves, weigh boats, pipette tips, and absorbent pads contaminated with the compound. | Dispose of as solid hazardous waste in a lined container.[15] |
| Non-Halogenated Solvent Waste | Solutions of the compound in solvents like ethanol, methanol, or acetone. | Collect in a dedicated "Non-Halogenated Organic Waste" container. |
| Halogenated Solvent Waste | Solutions of the compound in solvents like dichloromethane or chloroform. | Collect in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents. |
| Aqueous Waste | Acidic or basic aqueous solutions from workups containing the compound. | Neutralize to a pH between 6 and 8 before adding to a dedicated aqueous waste container. Segregate acidic and basic waste streams initially to prevent violent reactions.[14] |
Causality: Segregating waste streams, particularly halogenated from non-halogenated solvents, is crucial because it impacts the final disposal method. Halogenated waste often requires more expensive incineration processes. Mixing them unnecessarily increases disposal costs and complexity. Similarly, keeping acids and bases separate prevents potentially violent exothermic reactions.[14]
Part 2: Step-by-Step Disposal Protocol
Follow this protocol for the routine collection and disposal of waste containing this compound.
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear a standard laboratory coat and nitrile rubber gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.[5]
-
Respiratory Protection: All handling should occur inside a certified chemical fume hood to prevent inhalation of powders or vapors.
Step-by-Step Procedure
-
Select the Correct Waste Container:
-
Use only containers approved for hazardous waste that are compatible with the waste type.[13][15] For organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate. For solid waste, a wide-mouth HDPE container is suitable.
-
Ensure the container has a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste.[12][16]
-
-
Properly Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[17]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name of all contents, including solvents. Do not use abbreviations or formulas.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Harmful," "Flammable Liquid").
-
The date you first added waste to the container (the "accumulation start date").
-
-
-
Accumulate Waste in a Satellite Accumulation Area (SAA):
-
The SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[12][15]
-
Store liquid waste containers in secondary containment (e.g., a spill tray) to prevent leaks from spreading.[13]
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[15]
-
-
Arrange for Waste Pickup:
-
Decontaminating "Empty" Containers:
-
Under RCRA, a container that held hazardous waste is considered "empty" only after specific procedures are followed.[16]
-
For containers that held this compound, this typically involves triple rinsing with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [16] Add the rinsate to the appropriate liquid waste container.
-
Once properly decontaminated, remove or deface the original labels before recycling or discarding the container according to institutional policy.[13][16]
-
Part 3: Emergency Procedures: Small Spill Cleanup
In the event of a small spill (<100 mL) within a chemical fume hood:
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described above.
-
Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), starting from the outside and working inward.
-
Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a sturdy plastic bag or container.
-
Clean & Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent, followed by soap and water.
-
Dispose: Seal the bag/container of cleanup materials, label it as "Hazardous Waste" with a full description of the contents (including the spilled chemical, absorbent, and solvent), and manage it for EHS pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for managing chemical waste in the laboratory, ensuring a compliant and safe workflow from generation to disposal.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]
-
The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
-
Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. PubChem, National Institutes of Health. [Link]
-
Hazardous waste - Wikipedia. Wikipedia. [Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PubMed Central, National Institutes of Health. [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives. MDPI. [Link]
-
Thiazole: A Versatile Standalone Moiety. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.fr [fishersci.fr]
- 6. mastercontrol.com [mastercontrol.com]
- 7. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. Hazardous waste - Wikipedia [en.wikipedia.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
A Senior Application Scientist's Guide to Handling Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
This document provides essential safety and handling protocols for Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, a compound of interest for researchers in medicinal chemistry and drug development. While a comprehensive toxicological profile for this specific molecule is not extensively published, its core structure, an aminothiazole derivative, provides a strong basis for establishing robust safety procedures. This guide is built upon an analysis of safety data for structurally analogous compounds and established principles of laboratory safety. The causality behind each recommendation is explained to ensure a deep understanding and foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundational step in any safety protocol. Based on aggregated GHS (Globally Harmonized System) data from closely related aminothiazole compounds, a risk profile for this compound can be established. The primary hazards are associated with irritant properties and potential harm upon ingestion.
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement | Rationale and Implication |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] | Accidental ingestion could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] | Direct contact with skin can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4][5] | The compound can cause significant, potentially damaging, eye irritation upon contact. Eye protection is mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][5] | Inhalation of the powder or aerosols may irritate the respiratory tract. Handling must occur in a well-ventilated area, preferably a fume hood. |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical. The selection of PPE is directly informed by the hazards identified above.
-
Hand Protection:
-
Requirement: Wear chemical-resistant, disposable gloves at all times.
-
Specification: Nitrile or neoprene gloves are recommended. Standard latex gloves may not provide sufficient protection and can cause allergic reactions in some individuals.[6] Gloves must be inspected for tears or punctures before use.
-
Causality: The primary risk is skin irritation (H315).[1][2][3] Proper glove use is the most effective control measure to prevent dermal contact. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]
-
-
Eye and Face Protection:
-
Requirement: Wear safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7]
-
Specification: When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to safety glasses.
-
Causality: The compound is classified as a serious eye irritant (H319).[2][4] Side-shields are critical to protect against splashes from various angles.
-
-
Body Protection:
-
Requirement: A fully-buttoned laboratory coat with long sleeves is mandatory.
-
Specification: For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a chemically resistant apron or gown should be worn over the lab coat.[6] Protective gowns should not be worn outside the preparation area to prevent cross-contamination.[6]
-
Causality: This prevents incidental skin contact on the arms and body and protects personal clothing from contamination.
-
-
Respiratory Protection:
-
Requirement: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Specification: If a fume hood is not available or during a large spill clean-up, a respirator with an appropriate particulate filter (e.g., N95 or P100) may be necessary.[7] Surgical masks offer little to no protection from chemical dust or vapors.[6]
-
Causality: The potential for respiratory tract irritation (H335) makes it imperative to control airborne particles and vapors.[2][3]
-
Operational Handling and Workflow
A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and steps outline the process from material receipt to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Pre-Use Inspection: Before handling, confirm the chemical's identity and check the container for any damage. Review the Safety Data Sheet (SDS) of a close analog like Ethyl 2-aminothiazole-4-carboxylate to refresh on hazards.[2][7] Inspect all PPE for defects.
-
Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly. The work surface inside the hood should be clean and uncluttered. A spill kit should be readily accessible.
-
Don PPE: Put on all required PPE as detailed in Section 2 before entering the handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula to minimize aerosolization. Keep the primary container sealed when not in use.
-
Post-Handling Decontamination: After use, decontaminate the spatula and any glassware. Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), ensuring the wipe is disposed of as hazardous waste.
-
Doffing PPE and Hygiene: Remove gloves and lab coat before leaving the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent and decontaminate.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.
-
Waste Disposal Plan
Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Solid Waste: All unused solid compound and any materials contaminated with it (e.g., weighing paper, paper towels, gloves, absorbent pads) must be collected in a clearly labeled, sealed container designated for "Hazardous Solid Waste."
-
Liquid Waste: Solutions containing this compound and contaminated solvents must be collected in a compatible, sealed, and clearly labeled "Hazardous Liquid Waste" container.
-
General Principle: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[9] Do not allow the product or wash water to enter drains.[9] Consult your institution's EHS department for specific disposal procedures.
References
- Thiazole - Disposal Instructions. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/thiazole-288-47-1]
- Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/73216]
- Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23850430]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w242217]
- MSDS of Ethyl 2-amino-1,3-thiazole-4-carboxylate. ChemBlink. [URL: https://www.chemblink.com/products/5398-36-7_msds.htm]
- Material Safety Data Sheet - Ethyl benzoate. Alfa Aesar. [URL: https://www.alfa.com/en/msds/A13057]
- SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC434970050]
- SAFETY DATA SHEET - 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC188480000]
- SAFETY DATA SHEET - Ethyl benzoate. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A13057_S-S_US.pdf]
- Thiazole | C3H3NS | CID 9256. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiazole]
- Ethyl benzoate - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR925081_msds.pdf]
- Ethyl 2-amino-4-thiazolecarboxylate SDS, 5398-36-7 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.
- SAFETY DATA SHEET - Ethyl benzoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/45973]
- Ethyl 2-amino-1,3-thiazole-4-carboxylate hydrobromide - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR40081_msds.pdf]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [URL: https://www.ashp.org/-/media/assets/policy-guidelines/docs/guidelines/handling-hazardous-drugs.ashx]
- (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [URL: https://www.researchgate.
- Personal protective equipment Medical sector. Trusetal Verbandstoffwerk GmbH. [URL: https://www.trusetal.de/en/care/personal-protective-equipment/]
- NIOSH Recommendations for Chemical Protective Clothing. CDC Archive. [URL: https://archive.cdc.gov/www_cdc_gov/niosh/npptl/topics/protclothing/default.html]
- 2-Amino-4-hydroxy-5-phenyl-1,3-thiazole - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR931551_msds.pdf]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents. [URL: https://patents.google.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6280]
- Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PubMed Central (PMC) - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273229/]
Sources
- 1. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate | C20H26N4O3S | CID 23850430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pppmag.com [pppmag.com]
- 7. capotchem.cn [capotchem.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
